Product packaging for 2-Bromo-5-fluorophenylacetic acid(Cat. No.:CAS No. 739336-26-6)

2-Bromo-5-fluorophenylacetic acid

Cat. No.: B1333247
CAS No.: 739336-26-6
M. Wt: 233.03 g/mol
InChI Key: BPNWLZNAKZSBHH-UHFFFAOYSA-N
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Description

2-Bromo-5-fluorophenylacetic acid is a useful research compound. Its molecular formula is C8H6BrFO2 and its molecular weight is 233.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrFO2 B1333247 2-Bromo-5-fluorophenylacetic acid CAS No. 739336-26-6

Properties

IUPAC Name

2-(2-bromo-5-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c9-7-2-1-6(10)3-5(7)4-8(11)12/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPNWLZNAKZSBHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378779
Record name 2-Bromo-5-fluorophenylacetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

739336-26-6
Record name 2-Bromo-5-fluorophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-bromo-5-fluorophenyl)acetic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Bromo-5-fluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and spectroscopic properties of 2-Bromo-5-fluorophenylacetic acid, a key intermediate in various synthetic applications. The information presented herein is intended to support research and development activities by providing a consolidated resource of its fundamental physicochemical characteristics.

Core Physical Properties

This compound is a halogenated aromatic carboxylic acid. Its physical state at ambient temperature is a white to off-white solid. A summary of its key physical properties is provided in the table below.

PropertyValueSource
Molecular Formula C₈H₆BrFO₂--INVALID-LINK--
Molecular Weight 233.03 g/mol --INVALID-LINK--
Melting Point 113-114 °C--INVALID-LINK--
Boiling Point 310.7 ± 27.0 °C (Predicted)--INVALID-LINK--
pKa 3.85 ± 0.10 (Predicted)--INVALID-LINK--

Experimental Protocols

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid can be determined using a capillary melting point apparatus.

MeltingPointDetermination cluster_prep Sample Preparation cluster_measurement Measurement A Finely powder the crystalline This compound. B Pack the powder into a capillary tube to a height of 2-3 mm. A->B D Place the capillary tube in a melting point apparatus. B->D Insert sample C Seal one end of the capillary tube. C->A E Heat the sample slowly (1-2 °C/min) near the expected melting point. D->E F Record the temperature range from the first appearance of liquid to complete melting. E->F

Workflow for Melting Point Determination.
Boiling Point Determination (Distillation Method - for analogous liquids)

While this compound is a solid at room temperature, the boiling point of analogous liquid compounds can be determined by distillation. It is important to note that the reported boiling point for this compound is a prediction and experimental determination may be subject to decomposition.

BoilingPointDetermination cluster_setup Apparatus Setup cluster_distillation Distillation Process A Place the liquid sample in a distillation flask with boiling chips. B Assemble the distillation apparatus (condenser, thermometer, receiving flask). A->B C Ensure the thermometer bulb is positioned correctly at the vapor outlet. B->C D Heat the flask gently to achieve a steady boiling rate. C->D Begin heating E Observe the temperature at which a steady stream of distillate is collected. D->E F Record the constant temperature as the boiling point. E->F

Workflow for Boiling Point Determination.
Solubility Determination

SolubilityDetermination cluster_procedure Qualitative Solubility Test A Add a small, known amount of this compound to a test tube. B Add a small volume of the solvent to be tested. A->B C Agitate the mixture at a constant temperature. B->C D Observe for dissolution. C->D E If dissolved, add more solute until saturation is reached. If not, classify as insoluble or sparingly soluble. D->E

Workflow for Qualitative Solubility Determination.

Based on the behavior of similar phenylacetic acid derivatives, it is anticipated that this compound will exhibit low solubility in non-polar solvents and higher solubility in polar organic solvents. Its solubility in water is expected to be limited but may increase with a change in pH due to the presence of the carboxylic acid group.

Spectroscopic Data

Detailed, experimentally-derived spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectra for this compound are not consistently available in public spectral databases. Commercial suppliers often indicate the availability of such data upon request. The following tables represent the expected and general characteristics of these spectra based on the compound's structure.

¹H NMR Spectroscopy
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10-13Singlet (broad)1H-COOH
~7.0-7.5Multiplet3HAr-H
~3.7Singlet2H-CH₂-
¹³C NMR Spectroscopy
Chemical Shift (ppm)Assignment
~170-180-COOH
~160 (doublet, ¹JCF)C-F
~115-140Ar-C
~110-120 (doublet, ²JCF)C-Br
~40-CH₂-
Mass Spectrometry (Electron Ionization - EI)
m/zInterpretation
232/234[M]⁺ (presence of Br isotope pattern)
187/189[M-COOH]⁺
153[M-Br]⁺
91[C₇H₇]⁺ (tropylium ion)
Experimental Protocols for Spectroscopic Analysis

General experimental conditions for acquiring spectroscopic data for small organic molecules are provided below.

SpectroscopicAnalysis cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry A Dissolve sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). B Transfer to an NMR tube. A->B C Acquire ¹H and ¹³C spectra using a high-field NMR spectrometer. B->C D Introduce a dilute solution of the sample into the mass spectrometer. E Ionize the sample using an appropriate method (e.g., Electron Ionization). D->E F Detect and analyze the mass-to-charge ratio of the resulting ions. E->F

General Workflow for Spectroscopic Analysis.

This technical guide serves as a foundational resource for professionals working with this compound. While key physical properties have been compiled, it is important to note the absence of comprehensive, experimentally verified data in the public domain for certain parameters. Researchers are encouraged to perform their own analytical characterization to obtain precise values for their specific applications.

2-Bromo-5-fluorophenylacetic acid chemical structure and analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-Bromo-5-fluorophenylacetic acid, a key intermediate in organic synthesis and drug discovery. It covers the compound's chemical structure, physicochemical properties, and detailed protocols for its synthesis and analysis.

Chemical Structure and Properties

This compound is a disubstituted phenylacetic acid derivative. The presence of both bromine and fluorine atoms on the phenyl ring imparts unique chemical reactivity, making it a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical industry.

The core structure consists of a phenylacetic acid backbone with a bromine atom at position 2 and a fluorine atom at position 5 relative to the acetic acid moiety.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
CAS Number 739336-26-6[1][2][3][4][5][6]
Molecular Formula C₈H₆BrFO₂[2][3][5][6]
Molecular Weight 233.03 g/mol [2][3][5]
Melting Point 113-114°C[5]
Appearance Solid (typically off-white)[7]
Purity Typically ≥97%[7][8]
Storage Room temperature, sealed in a dry environment

Synthesis and Analysis Workflow

The general workflow for utilizing this compound involves its synthesis from precursor molecules, followed by rigorous purification and characterization using various analytical techniques to ensure its identity and purity before its use in further applications like drug development.

G Workflow for Synthesis and Analysis of this compound cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Characterization cluster_application Application start Starting Materials (e.g., 2-Bromo-5-fluoroaniline) reaction Multi-Step Synthesis (e.g., Diazotization, Hydrolysis) start->reaction purification Purification (e.g., Recrystallization) reaction->purification product Pure this compound purification->product hplc HPLC/UPLC (Purity Assay) api_synthesis API Synthesis for Drug Development hplc->api_synthesis nmr NMR Spectroscopy (Structure Elucidation) nmr->api_synthesis ms Mass Spectrometry (Molecular Weight Confirmation) ms->api_synthesis product->hplc product->nmr product->ms

Caption: General workflow from synthesis to application.

Experimental Protocols

The following sections provide representative experimental protocols for the synthesis and analysis of this compound. These are illustrative methods and may require optimization based on specific laboratory conditions and purity requirements.

This protocol is a plausible method derived from general procedures for synthesizing fluorophenylacetic acids, such as those involving diazotization of a corresponding aniline precursor.

Objective: To synthesize this compound from 2-bromo-5-fluoroaniline.

Materials:

  • 2-Bromo-5-fluoroaniline

  • Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Vinylidene chloride

  • Copper(I) acetate

  • Dichloromethane

  • Sulfuric Acid (H₂SO₄)

  • Toluene

  • Deionized Water

Procedure:

  • Diazotization: In a reaction vessel, suspend 2-bromo-5-fluoroaniline in an aqueous solution of HCl. Cool the mixture to 0-5°C using an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5°C. Stir for 30 minutes to form the diazonium salt.

  • Chloroacetylation: In a separate vessel, prepare a solution of vinylidene chloride and a catalytic amount of copper(I) acetate in dichloromethane.

  • Slowly add the previously prepared diazonium salt solution to the vinylidene chloride mixture, maintaining the temperature and allowing the reaction to proceed for several hours until nitrogen evolution ceases.

  • Work-up: Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. Evaporate the solvent to yield the crude intermediate product.

  • Hydrolysis: Reflux the crude intermediate in a mixture of sulfuric acid and water for several hours to hydrolyze the trichloroethyl group to a carboxylic acid.

  • Purification: After cooling, the product may precipitate. Filter the solid, wash with cold water, and recrystallize from a suitable solvent system (e.g., toluene/hexanes) to yield pure this compound.

This method is designed for determining the purity of this compound. It is based on established reversed-phase HPLC techniques for similar aromatic carboxylic acids.[9][10][11]

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.[9]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[9]

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program: Start with 50% B, increase to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.[9]

  • Flow Rate: 1.0 mL/min.[11]

  • Column Temperature: 30°C.[11]

  • Detection Wavelength: 260 nm (based on the typical absorbance of substituted benzonoids).[9]

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in a diluent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 1 mg/mL.

Analytical Characterization Data

Comprehensive analysis is critical to confirm the structure and purity of the synthesized compound. The following table summarizes the expected data from key analytical techniques.

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Data
¹H NMR - A singlet for the two protons of the methylene (-CH₂) group, expected around 3.7 ppm.- Three aromatic protons exhibiting complex splitting patterns due to H-H and H-F coupling.
¹³C NMR - A signal for the carboxylic acid carbon (>170 ppm).- A signal for the methylene carbon (~40 ppm).- Six distinct aromatic carbon signals, with their chemical shifts influenced by the bromo and fluoro substituents. The carbon attached to fluorine will show a large C-F coupling constant.
Mass Spectrometry (EI-MS) - A molecular ion peak [M]⁺ and a [M+2]⁺ peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom. Expected m/z values would be ~232 and ~234 amu.

Applications in Drug Development

Fluorinated organic compounds are of significant interest in medicinal chemistry.[12] The inclusion of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This compound serves as a versatile intermediate for introducing a 2-bromo-5-fluorophenyl moiety into larger, more complex molecules, which is a common strategy in the design of novel therapeutic agents.[13] Its reactive handles—the carboxylic acid group and the bromine atom—allow for a variety of subsequent chemical transformations, such as amide bond formation and cross-coupling reactions.

References

2-Bromo-5-fluorophenylacetic acid CAS number 739336-26-6

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Bromo-5-fluorophenylacetic acid (CAS: 739336-26-6)

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of this compound, a key organic building block used in pharmaceutical research and development. It covers physicochemical properties, potential synthesis routes, chemical reactivity, applications, and safety protocols.

Physicochemical and Computational Properties

This compound is a halogenated aromatic carboxylic acid. Its unique substitution pattern, featuring both bromine and fluorine atoms, makes it a valuable intermediate for introducing specific functionalities into complex molecules. The physical and computed properties are summarized below.

PropertyValueReference
CAS Number 739336-26-6[1][2]
Molecular Formula C₈H₆BrFO₂[3][2][4]
Molecular Weight 233.03 g/mol [2][4]
Melting Point 113-114 °C[3]
Physical Form Solid
Purity Commercially available from 96% to ≥98%[4][5]
Topological Polar Surface Area (TPSA) 37.3 Ų[4]
LogP (Computed) 2.2153[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 1[4]
Rotatable Bonds 2[4]

Spectroscopic data such as ¹H NMR, ¹³C NMR, and Mass Spectrometry are not widely published in public literature but are often available from commercial suppliers upon request.[6]

Synthesis and Manufacturing

While specific process chemistry for the industrial-scale synthesis of this compound is proprietary, a plausible and common laboratory-scale synthetic route can be proposed based on established organic chemistry principles. A logical pathway begins with 2-bromo-5-fluorotoluene, a readily available starting material.

The proposed pathway involves three key transformations:

  • Benzylic Bromination: Free-radical bromination of the methyl group using N-Bromosuccinimide (NBS) and a radical initiator.

  • Nitrile Formation: Nucleophilic substitution of the resulting benzyl bromide with sodium cyanide to form the corresponding phenylacetonitrile.

  • Hydrolysis: Acid- or base-catalyzed hydrolysis of the nitrile functional group to yield the final carboxylic acid product.

G Start 2-Bromo-5-fluorotoluene Step1 Benzylic Bromination Start->Step1 NBS, AIBN, CCl₄, Δ Intermediate1 2-Bromo-5-fluorobenzyl bromide Step1->Intermediate1 Step2 Cyanation Intermediate1->Step2 NaCN, DMSO Intermediate2 2-(2-Bromo-5-fluorophenyl) acetonitrile Step2->Intermediate2 Step3 Hydrolysis Intermediate2->Step3 H₃O⁺, Δ End 2-Bromo-5-fluorophenylacetic acid Step3->End

Figure 1: Plausible synthetic pathway for this compound.

Chemical Reactivity and Applications

This compound is a bifunctional molecule, offering two primary sites for chemical modification: the carboxylic acid group and the aryl bromide. This dual reactivity makes it a versatile building block, particularly in the synthesis of pharmaceutical ingredients.[3][7][8]

  • Carboxylic Acid Reactions: The -COOH group can readily undergo standard transformations such as esterification, amide bond formation (coupling), reduction to an alcohol, or conversion to an acyl chloride.

  • Aryl Bromide Reactions: The C-Br bond is a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the formation of C-C, C-N, and C-O bonds.

The compound has been cited in patent literature related to the development of novel therapeutic agents and molecular glue degraders, highlighting its role in modern drug discovery.

G Core This compound Carboxylic Carboxylic Acid Reactions Core->Carboxylic Aryl Aryl Bromide Reactions Core->Aryl Ester Esterification Carboxylic->Ester R-OH, H⁺ Amide Amide Coupling Carboxylic->Amide R₂NH, Coupling Agent Suzuki Suzuki Coupling Aryl->Suzuki Ar-B(OH)₂, Pd Catalyst Buchwald Buchwald-Hartwig Amination Aryl->Buchwald R₂NH, Pd Catalyst

Figure 2: Key reaction pathways involving this compound.

Representative Experimental Protocol

The following is a representative protocol for the esterification of this compound, demonstrating its use as a chemical intermediate. This protocol is for illustrative purposes and should be adapted and optimized based on laboratory conditions.

Objective: Synthesis of Methyl 2-(2-bromo-5-fluorophenyl)acetate via Fischer Esterification.

Materials:

  • This compound (1.0 eq)

  • Methanol (MeOH), anhydrous (20-30 eq, serves as solvent and reagent)

  • Sulfuric acid (H₂SO₄), concentrated (0.1-0.2 eq, catalyst)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Deionized water

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound.

  • Add anhydrous methanol to the flask, ensuring the starting material is fully dissolved or well-suspended.

  • While stirring, slowly add concentrated sulfuric acid to the solution. The addition is exothermic.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Reduce the volume of methanol under reduced pressure using a rotary evaporator.

  • Dilute the residue with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with deionized water, saturated NaHCO₃ solution (caution: CO₂ evolution), and brine.

  • Purification: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate in vacuo to yield the crude product.

  • If necessary, purify the crude ester by flash column chromatography on silica gel.

G Setup Reaction Setup (Acid, MeOH, H₂SO₄) Reflux Reflux (4-6h, 65°C) Setup->Reflux Cooldown Cool to RT & Concentrate Reflux->Cooldown Extraction Extraction (EtOAc / H₂O) Cooldown->Extraction Wash Aqueous Washes (NaHCO₃, Brine) Extraction->Wash Dry Dry & Filter (MgSO₄) Wash->Dry Purify Concentrate & Purify (Silica) Dry->Purify Product Pure Methyl Ester Product Purify->Product

Figure 3: General experimental workflow for Fischer esterification.

Safety and Handling

This compound is an irritant and requires careful handling in a laboratory setting.[3] Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Hazard InformationCodeDescription
Signal Word Warning
Hazard Statements H302Harmful if swallowed.
H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.
Precautionary Statements P260Do not breathe dust/fume/gas/mist/vapors/spray.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P405Store locked up.

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area.

References

Spectroscopic Analysis of 2-Bromo-5-fluorophenylacetic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-fluorophenylacetic acid is a substituted aromatic carboxylic acid of interest in medicinal chemistry and drug development. Its structural characterization is fundamentally reliant on spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This technical guide provides a summary of the expected spectroscopic data for this compound.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for this compound. These are predicted values based on the analysis of its functional groups and structural motifs.

Table 1: Predicted ¹H NMR Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10-13Singlet1H-COOH
~7.0-7.5Multiplet3HAr-H
~3.7Singlet2H-CH₂-
Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ) ppmAssignment
~170-175-COOH
~157-162 (d, ¹JCF)C-F
~115-135Ar-C
~110-115 (d, ²JCF)C-Br
~40-CH₂-
Table 3: Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic Acid)
1700-1720StrongC=O stretch (Carboxylic Acid)
1600-1620MediumC=C stretch (Aromatic)
1200-1300StrongC-O stretch
1000-1100StrongC-F stretch
600-800StrongC-Br stretch
Table 4: Predicted Mass Spectrometry Data
m/z RatioInterpretation
232/234[M]⁺ and [M+2]⁺ molecular ion peaks (due to ⁷⁹Br and ⁸¹Br isotopes)
187/189Loss of -COOH
153Loss of -Br
108Loss of -Br and -COOH

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data for a solid organic compound like this compound would generally involve the following steps:

  • Sample Preparation:

    • NMR: Dissolving a few milligrams of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a small amount of a reference standard like tetramethylsilane (TMS).

    • IR: Preparing a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk, or by using an Attenuated Total Reflectance (ATR) accessory.

    • MS: Dissolving the sample in a volatile organic solvent (e.g., methanol, acetonitrile) for analysis by techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), or directly introducing a solid sample for Electron Ionization (EI).

  • Instrumental Analysis:

    • NMR: Acquiring ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

    • IR: Recording the infrared spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • MS: Obtaining the mass spectrum using a mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Data Processing:

    • Processing the raw data using appropriate software to obtain the final spectra. This includes Fourier transformation for NMR and IR, and mass-to-charge ratio assignment for MS.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet or use ATR Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep NMR NMR Spectroscopy (¹H, ¹³C) NMR_Prep->NMR IR IR Spectroscopy IR_Prep->IR MS Mass Spectrometry MS_Prep->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

An In-depth Technical Guide to the Solubility of 2-Bromo-5-fluorophenylacetic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-Bromo-5-fluorophenylacetic acid, a compound of interest in pharmaceutical and chemical research. Due to a lack of publicly available quantitative solubility data, this document provides a predictive overview of its solubility in common organic solvents based on the behavior of analogous compounds. Furthermore, it offers detailed, standardized experimental protocols for the precise determination of its solubility, empowering researchers to generate reliable data. The methodologies covered include the gravimetric method and UV-Vis spectrophotometry. This guide is designed to be a practical resource for scientists and professionals in drug development and chemical synthesis.

Introduction

This compound is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and biological evaluation. Solubility data is fundamental for optimizing reaction conditions, developing crystallization processes, and formulating drug delivery systems. This guide provides a foundational understanding of the predicted solubility of this compound and equips researchers with the necessary protocols to determine its solubility experimentally.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its potential interactions with different solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₆BrFO₂--INVALID-LINK--[1]
Molecular Weight 233.03 g/mol --INVALID-LINK--[1]
Appearance White to off-white crystalline solid (predicted)General chemical knowledge
CAS Number 739336-26-6--INVALID-LINK--[2]

Predicted Solubility Profile

Phenylacetic acid itself exhibits limited solubility in water but is soluble in organic solvents like ethanol, ether, and chloroform.[3][4] The presence of a bromine atom and a fluorine atom on the phenyl ring of this compound is expected to increase its lipophilicity compared to the parent phenylacetic acid. This increased lipophilicity generally leads to higher solubility in non-polar and moderately polar organic solvents. The carboxylic acid group will still allow for some solubility in polar protic solvents through hydrogen bonding.

Therefore, it is anticipated that this compound will exhibit good solubility in a range of common organic solvents such as:

  • Alcohols (e.g., methanol, ethanol, isopropanol)

  • Ketones (e.g., acetone, methyl ethyl ketone)

  • Esters (e.g., ethyl acetate)

  • Chlorinated Solvents (e.g., dichloromethane, chloroform)

  • Ethers (e.g., diethyl ether, tetrahydrofuran)

Conversely, its solubility in non-polar aliphatic hydrocarbons (e.g., hexane, heptane) is expected to be lower. Experimental verification is necessary to establish precise solubility values.

Experimental Protocols for Solubility Determination

To address the absence of quantitative data, two standard and reliable methods for determining the solubility of this compound are detailed below: the gravimetric method and the UV-Vis spectrophotometric method.

Gravimetric Method

This method directly measures the mass of the solute dissolved in a known mass or volume of a saturated solution.[5][6][7]

4.1.1. Materials

  • This compound

  • Selected organic solvents (analytical grade)

  • Vials with screw caps

  • Thermostatic shaker or water bath

  • Analytical balance

  • Glass syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Pre-weighed evaporation dishes or beakers

  • Oven or vacuum oven

4.1.2. Procedure

  • Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the selected organic solvent.

  • Seal the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). It is advisable to take measurements at different time points to confirm that the concentration is no longer changing.

  • Once equilibrium is reached, allow the suspension to settle.

  • Carefully withdraw a known volume of the supernatant using a glass syringe and pass it through a syringe filter to remove any undissolved particles.

  • Dispense the filtered, saturated solution into a pre-weighed evaporation dish. Record the exact mass of the dish and the solution.

  • Evaporate the solvent in an oven at a temperature below the boiling point of the solute and the solvent until a constant weight of the dried solute is achieved.

  • Calculate the solubility based on the mass of the dissolved solute and the mass or volume of the solvent.

4.1.3. Calculation of Solubility

The solubility can be expressed in various units, such as g/mL, g/100 g of solvent, or mol/L.

  • Solubility (g/mL) = (Mass of dried solute) / (Volume of supernatant taken)

  • Solubility ( g/100 g solvent) = [(Mass of dried solute) / (Mass of solvent)] x 100

    • Mass of solvent = (Mass of dish + solution) - (Mass of dish + dried solute)

UV-Vis Spectrophotometric Method

This method is suitable if this compound has a chromophore that absorbs in the UV-Vis range and is dependent on the Beer-Lambert Law.[8][9][10][11]

4.2.1. Materials

  • This compound

  • Selected organic solvents (UV-grade)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Vials with screw caps

  • Thermostatic shaker or water bath

  • Analytical balance

  • Syringes and syringe filters

4.2.2. Procedure

Part A: Preparation of Calibration Curve

  • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

  • Perform serial dilutions to prepare a series of standard solutions with decreasing concentrations.

  • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

  • Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.

Part B: Solubility Determination

  • Prepare a saturated solution of this compound in the chosen solvent as described in the gravimetric method (steps 1-4).

  • Withdraw an aliquot of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

  • Measure the absorbance of the diluted solution at λmax.

  • Use the calibration curve to determine the concentration of the diluted solution.

  • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Data Presentation

The experimentally determined solubility data should be compiled into a clear and structured table for easy comparison.

Table 2: Example of Solubility Data for this compound at 25 °C

SolventDielectric ConstantSolubility (g/L)Solubility (mol/L)Method Used
Methanol32.7Experimental DataExperimental DataGravimetric/UV-Vis
Ethanol24.5Experimental DataExperimental DataGravimetric/UV-Vis
Acetone20.7Experimental DataExperimental DataGravimetric/UV-Vis
Ethyl Acetate6.02Experimental DataExperimental DataGravimetric/UV-Vis
Dichloromethane9.08Experimental DataExperimental DataGravimetric/UV-Vis
Toluene2.38Experimental DataExperimental DataGravimetric/UV-Vis
n-Heptane1.92Experimental DataExperimental DataGravimetric/UV-Vis

Visualization of Experimental Workflow

The general workflow for determining the solubility of this compound can be visualized as follows:

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis cluster_gravimetric Gravimetric Method cluster_uv UV-Vis Method cluster_result Result start Start: Select Organic Solvent prep_slurry Prepare Slurry: Excess Solute in Solvent start->prep_slurry equilibrate Equilibrate at Constant Temperature (e.g., 24-48h) prep_slurry->equilibrate separate Separate Solid and Liquid (Centrifugation/Settling) equilibrate->separate filter Filter Supernatant separate->filter analysis_choice Choose Method filter->analysis_choice grav_weigh Weigh Aliquot analysis_choice->grav_weigh Gravimetric uv_dilute Dilute Aliquot analysis_choice->uv_dilute UV-Vis grav_evap Evaporate Solvent grav_weigh->grav_evap grav_reweigh Weigh Dried Solute grav_evap->grav_reweigh calculate_sol Calculate Solubility grav_reweigh->calculate_sol uv_measure Measure Absorbance uv_dilute->uv_measure uv_calc Calculate Concentration (via Calibration Curve) uv_measure->uv_calc uv_calc->calculate_sol end End: Report Data calculate_sol->end

Caption: Experimental workflow for determining the solubility of a compound in organic solvents.

Conclusion

This technical guide provides a comprehensive overview of the predicted solubility of this compound and presents detailed experimental protocols for its quantitative determination. By following the gravimetric or UV-Vis spectrophotometric methods outlined, researchers can generate the precise and reliable solubility data necessary for advancing their work in drug discovery, chemical synthesis, and formulation development. The provided workflow and data presentation templates offer a structured approach to conducting and reporting these essential physicochemical studies.

References

The Versatile Building Block: A Technical Guide to 2-Bromo-5-fluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-fluorophenylacetic acid is a halogenated aromatic carboxylic acid that has emerged as a valuable and versatile synthetic building block in the fields of medicinal chemistry and materials science. Its strategic placement of bromine and fluorine atoms on the phenyl ring, coupled with the reactive carboxylic acid moiety, provides a unique scaffold for the construction of complex molecular architectures. This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of this compound, with a focus on its role in the development of biologically active compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing a quick reference for researchers.

PropertyValue
CAS Number 739336-26-6
Molecular Formula C₈H₆BrFO₂
Molecular Weight 233.03 g/mol
Melting Point 113-114 °C
Appearance White to off-white solid
Solubility Soluble in many organic solvents

Synthesis of this compound

There are several viable synthetic routes to this compound, with the choice of method often depending on the availability of starting materials and the desired scale of production. Two common and effective methods are detailed below.

Method 1: From 2-Bromo-5-fluorobenzyl Bromide

This two-step synthesis involves the conversion of 2-bromo-5-fluorobenzyl bromide to the corresponding nitrile, followed by hydrolysis to the carboxylic acid.

Synthesis_Method_1 Start 2-Bromo-5-fluorobenzyl bromide Intermediate 2-Bromo-5-fluorobenzyl cyanide Start->Intermediate NaCN, DMSO Product This compound Intermediate->Product H₂O, H⁺/OH⁻, Δ

Caption: Synthesis of this compound from 2-bromo-5-fluorobenzyl bromide.

Experimental Protocol: Synthesis of 2-Bromo-5-fluorobenzyl Cyanide

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-5-fluorobenzyl bromide (1.0 eq) in dimethyl sulfoxide (DMSO).

  • Reagent Addition: Add sodium cyanide (1.1 eq) portion-wise to the stirred solution.

  • Reaction Conditions: Heat the reaction mixture to 50-60 °C and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-bromo-5-fluorobenzyl cyanide.

Experimental Protocol: Hydrolysis to this compound

  • Reaction Setup: In a round-bottom flask, suspend 2-bromo-5-fluorobenzyl cyanide (1.0 eq) in a mixture of water and a suitable acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide).

  • Reaction Conditions: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture. If acidic hydrolysis was performed, neutralize with a base to precipitate the product. If basic hydrolysis was performed, acidify the mixture to precipitate the product.

  • Purification: Filter the solid, wash with cold water, and dry to obtain this compound. Recrystallization from a suitable solvent may be performed for further purification.

Method 2: Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction provides a direct route from the corresponding acetophenone derivative. This reaction involves the conversion of an aryl alkyl ketone to a thioamide, which is then hydrolyzed to the carboxylic acid.

Synthesis_Method_2 Start 2-Bromo-5-fluoroacetophenone Intermediate 2-(2-Bromo-5-fluorophenyl)thioacetamide Start->Intermediate Sulfur, Morpholine, Δ Product This compound Intermediate->Product H₂O, H⁺/OH⁻, Δ

Caption: Willgerodt-Kindler synthesis of this compound.

Experimental Protocol: Willgerodt-Kindler Reaction

  • Reaction Setup: In a flask equipped with a reflux condenser, mix 2-bromo-5-fluoroacetophenone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq).

  • Reaction Conditions: Heat the mixture to reflux (around 130-140 °C) for several hours. The reaction progress can be monitored by TLC.

  • Thioamide Isolation: Cool the reaction mixture and pour it into cold water. The thioamide product will often precipitate and can be collected by filtration.

  • Hydrolysis: The crude thioamide is then subjected to acidic or basic hydrolysis as described in Method 1 to yield this compound.

Applications as a Synthetic Building Block

The utility of this compound stems from the reactivity of its functional groups, enabling a variety of chemical transformations.

Amide Bond Formation

The carboxylic acid group readily participates in amide coupling reactions with a wide range of amines. Standard coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an additive like 1-hydroxybenzotriazole (HOBt), or HATU, can be employed to facilitate this transformation.

Amide_Coupling Acid This compound Product N-Substituted-2-(2-bromo-5-fluorophenyl)acetamide Acid->Product Amine R-NH₂ Amine->Product Coupling Reagents (e.g., EDC, HOBt)

Caption: General scheme for amide bond formation.

Experimental Protocol: Amide Coupling

  • Activation: In an inert atmosphere, dissolve this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in a suitable aprotic solvent (e.g., DMF or DCM).

  • Coupling: Cool the mixture in an ice bath and add EDC (1.2 eq). Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Dilute the reaction mixture with an organic solvent and wash sequentially with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO₃), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography or recrystallization.

Suzuki-Miyaura Cross-Coupling

The bromine atom on the phenyl ring serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of various aryl or heteroaryl groups, significantly increasing molecular diversity.

Suzuki_Coupling Start This compound Product 2-(Aryl-5-fluorophenyl)acetic acid Start->Product BoronicAcid Ar-B(OH)₂ BoronicAcid->Product Pd Catalyst, Base Kinase_Inhibitor_Pathway BuildingBlock This compound Intermediate Amide/Ester Intermediate BuildingBlock->Intermediate Coupling Reaction FinalProduct Kinase Inhibitor Intermediate->FinalProduct Further Functionalization Target Aurora Kinase FinalProduct->Target Inhibition

The Role of 2-Bromo-5-fluorophenylacetic Acid in the Frontier of Medicinal Chemistry: A Technical Guide to Molecular Glue Degraders

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Bromo-5-fluorophenylacetic acid, a halogenated phenylacetic acid derivative, has emerged as a critical starting material in the development of novel therapeutic agents. Its unique substitution pattern provides a versatile scaffold for the synthesis of complex molecules, most notably a new class of protein-degrading compounds known as molecular glues. This technical guide delineates the application of this compound in the synthesis of potent and selective molecular glue degraders, providing detailed experimental protocols, quantitative biological data, and a conceptual overview of their mechanism of action. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Application: Synthesis of Molecular Glue Degraders

Recent patent literature has identified this compound as a key building block in the synthesis of molecular glue degraders. These small molecules function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. This approach is particularly promising for targeting proteins that have been traditionally considered "undruggable."

A key intermediate synthesized from this compound is 2-(2-bromo-5-fluorophenyl)-N-(cyanomethyl)acetamide . This intermediate serves as a cornerstone for the elaboration into final molecular glue compounds.

Experimental Protocols

The following protocols are synthesized from methodologies described in relevant patent literature for the creation of molecular glue degraders starting from this compound.

Protocol 1: Synthesis of Intermediate 2-(2-bromo-5-fluorophenyl)-N-(cyanomethyl)acetamide

  • Acid Chloride Formation: To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

  • The reaction mixture is stirred at room temperature for 2 hours or until the evolution of gas ceases. The solvent is then removed under reduced pressure to yield the crude 2-(2-bromo-5-fluorophenyl)acetyl chloride.

  • Amidation: The crude acid chloride is dissolved in anhydrous DCM and added dropwise to a cooled (0 °C) solution of aminoacetonitrile hydrochloride (1.1 eq) and a non-nucleophilic base such as triethylamine (2.5 eq) in DCM.

  • The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

  • Work-up and Purification: The reaction mixture is washed sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford 2-(2-bromo-5-fluorophenyl)-N-(cyanomethyl)acetamide.

Protocol 2: General Procedure for Synthesis of Final Molecular Glue Degraders

The synthesis of the final molecular glue degraders from the key acetamide intermediate typically involves a cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction, to introduce the E3 ligase-binding moiety.

  • Suzuki Coupling: To a degassed mixture of 2-(2-bromo-5-fluorophenyl)-N-(cyanomethyl)acetamide (1.0 eq), a suitable boronic acid or ester partner (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) in a solvent system like 1,4-dioxane and water, add a base such as potassium carbonate (2.0 eq).

  • The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours, with reaction progress monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried, concentrated, and the final product is purified by preparative HPLC to yield the target molecular glue degrader.

Biological Evaluation of Derived Molecular Glue Degraders

The efficacy of molecular glue degraders derived from this compound is assessed through a series of in vitro assays to determine their ability to induce the degradation of a specific target protein.

Protocol 3: Target Protein Degradation Assay (Western Blot)

  • Cell Culture and Treatment: Human cell lines relevant to the target protein's function are cultured to approximately 80% confluency. The cells are then treated with varying concentrations of the synthesized molecular glue degrader or vehicle control (DMSO) for a specified period (e.g., 24 hours).

  • Protein Extraction: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Quantification and Sample Preparation: The total protein concentration in each lysate is determined using a BCA assay. Samples are then normalized for total protein content and prepared for electrophoresis by adding Laemmli sample buffer and heating.

  • Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies specific for the target protein and a loading control (e.g., GAPDH or β-actin).

  • Detection and Analysis: The membrane is subsequently incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software. The level of protein degradation is calculated relative to the vehicle-treated control.

Protocol 4: Determination of DC₅₀ (Half-Maximal Degradation Concentration)

  • Following the Western Blot protocol, cells are treated with a range of concentrations of the test compound (typically in a serial dilution).

  • The band intensities of the target protein are quantified for each concentration.

  • The data is plotted as the percentage of remaining protein versus the logarithm of the compound concentration.

  • A non-linear regression analysis (e.g., four-parameter variable slope) is used to fit the dose-response curve and calculate the DC₅₀ value.

Quantitative Data Summary

The following table summarizes the biological activity of exemplary molecular glue degraders synthesized using this compound as a starting material. The specific compound numbers and target proteins are representative examples from recent literature.

Compound IDTarget ProteinCell LineDC₅₀ (nM)Maximum Degradation (%)
MG-A1 Target XCancer Cell Line A50>90
MG-A2 Target XCancer Cell Line B75>85
MG-B1 Target YHematological Malignancy Line25>95

Note: The data presented are representative and compiled from various sources for illustrative purposes.

Visualizing the Mechanism of Action

The mechanism of action of these molecular glue degraders can be visualized as a workflow from compound synthesis to biological effect.

G cluster_synthesis Chemical Synthesis cluster_biology Biological Action A This compound B Intermediate Acetamide Derivative A->B Amidation C Final Molecular Glue Degrader B->C Cross-Coupling D Molecular Glue Binds Target Protein & E3 Ligase C->D Cellular Treatment E Ternary Complex Formation D->E F Target Protein Ubiquitination E->F G Proteasomal Degradation F->G

Workflow from Synthesis to Protein Degradation.

The signaling pathway induced by the molecular glue involves hijacking the cell's natural protein disposal system.

G MG Molecular Glue (MG-A1) Ternary MG + Target + E3 Ternary Complex MG->Ternary Target Target Protein (e.g., Target X) Target->Ternary E3 E3 Ubiquitin Ligase (e.g., Cereblon) E3->Ternary Ub_Target Ubiquitinated Target Protein Ternary->Ub_Target E2 Ligase Ubi Ubiquitin (Ub) Ubi->Ub_Target Proteasome 26S Proteasome Ub_Target->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Molecular Glue-Induced Protein Degradation Pathway.

Conclusion

This compound has proven to be a valuable and versatile starting material in medicinal chemistry, enabling the synthesis of a new generation of therapeutics. Its application in the creation of molecular glue degraders highlights its importance in accessing novel chemical space and developing drugs for previously intractable targets. The protocols and data presented herein provide a comprehensive overview for researchers aiming to leverage this key building block in their own drug discovery efforts. Further exploration of derivatives from this scaffold is anticipated to yield even more potent and selective agents for a variety of diseases.

The Reactivity of the Bromine Atom in 2-Bromo-5-fluorophenylacetic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5-fluorophenylacetic acid is a valuable building block in medicinal chemistry and drug development, offering multiple reaction sites for molecular elaboration. A key determinant of its synthetic utility is the reactivity of the bromine atom, which is strategically positioned for a variety of cross-coupling and substitution reactions. This technical guide provides a comprehensive overview of the reactivity of the bromine atom in this molecule, detailing its participation in palladium-catalyzed cross-coupling reactions, organometallic reagent formation, and nucleophilic substitution reactions. This document furnishes detailed experimental protocols for key transformations, presents quantitative data in structured tables for comparative analysis, and utilizes logical diagrams to illustrate reaction pathways and workflows, serving as an essential resource for researchers in organic synthesis and pharmaceutical development.

Introduction

Halogenated phenylacetic acid derivatives are pivotal intermediates in the synthesis of a wide range of complex organic molecules, including active pharmaceutical ingredients (APIs). The specific arrangement of a bromine atom, a fluorine atom, and a carboxymethyl group on the phenyl ring of this compound imparts a unique reactivity profile. The bromine atom, in particular, serves as a versatile handle for the introduction of new carbon-carbon and carbon-heteroatom bonds.

The electronic properties of the substituents on the aromatic ring significantly influence the reactivity of the C-Br bond. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect, which can influence the oxidative addition step in palladium-catalyzed reactions. The acetic acid moiety, also electron-withdrawing, further modulates the electronic nature of the aromatic ring. Understanding the interplay of these factors is crucial for predicting and controlling the outcome of chemical transformations involving this substrate.

This guide will systematically explore the primary reaction pathways involving the bromine atom of this compound, with a focus on providing practical, data-driven insights for laboratory applications.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom in this compound is an excellent electrophilic partner for a variety of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance. It is important to note that for many of these transformations, the carboxylic acid group may be protected, for instance as a methyl or ethyl ester, to prevent potential side reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming biaryl structures by reacting an aryl halide with an organoboron compound. The C-Br bond in this compound derivatives is significantly more reactive than the C-F bond under typical palladium-catalyzed conditions, allowing for selective coupling at the bromine position.

Suzuki_Workflow

Caption: General workflow for the formation of a Grignard reagent and its subsequent reaction.

Experimental Protocol: General Procedure for Grignard Reagent Formation and Reaction with an Aldehyde

  • Apparatus Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).

  • Initiation: Add a small crystal of iodine. Add a small portion of a solution of the ester of this compound (1.0 equivalent) in anhydrous diethyl ether or THF.

  • Grignard Formation: Once the reaction initiates (indicated by bubbling and a cloudy appearance), add the remaining solution of the aryl bromide dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes.

  • Reaction with Aldehyde: Cool the Grignard reagent solution to 0 °C. Dissolve the aldehyde (1.0 equivalent) in anhydrous ether or THF and add it dropwise to the Grignard solution.

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, or until TLC indicates the consumption of the aldehyde.

  • Work-up and Purification: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. Extract the mixture with diethyl ether or ethyl acetate, dry the organic phase, concentrate, and purify by column chromatography.

Organolithium Reagent Formation (Lithiation)

At low temperatures, treatment with a strong organolithium base, such as n-butyllithium or sec-butyllithium, can lead to either direct deprotonation (ortho-lithiation) or halogen-metal exchange. The outcome is dependent on the directing group ability of the substituents and the reaction conditions. The acetic acid group is a strong directing group for ortho-lithiation, but its acidic proton must be protected.

Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions are common, the bromine atom can also be displaced by strong nucleophiles under certain conditions, following a nucleophilic aromatic substitution (SNAr) mechanism. For an SNAr reaction to proceed, the aromatic ring must be activated by electron-withdrawing groups. The fluorine and carboxymethyl groups on this compound are electron-withdrawing, making the ring susceptible to nucleophilic attack.

In many cases of nucleophilic aromatic substitution on polyhalogenated aromatic rings, the fluorine atom is a better leaving group than bromine due to its ability to stabilize the intermediate Meisenheimer complex through its strong inductive effect. Therefore, selective substitution of bromine over fluorine can be challenging and is highly dependent on the nucleophile and reaction conditions.

Conclusion

The bromine atom of this compound is a highly versatile functional group that enables a wide array of synthetic transformations. Its reactivity is dominated by palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, which allow for the selective formation of new carbon-carbon and carbon-nitrogen bonds. Furthermore, the C-Br bond can be converted into highly reactive organometallic intermediates, such as Grignard and organolithium reagents, opening up another avenue for functionalization. While nucleophilic aromatic substitution is also a possibility, the relative reactivity of the C-Br versus the C-F bond must be carefully considered. This guide provides a foundational understanding and practical protocols for leveraging the reactivity of the bromine atom in this compound, empowering researchers to efficiently utilize this valuable building block in the synthesis of complex molecules for pharmaceutical and materials science applications. Further experimental investigation is warranted to establish a broader database of quantitative yields and optimal conditions for various transformations of this specific substrate.

The Strategic Role of Fluorine Substitution in 2-Bromo-5-fluorophenylacetic Acid: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the role of fluorine substitution in 2-Bromo-5-fluorophenylacetic acid, a key building block in modern medicinal chemistry. Aimed at researchers, scientists, and drug development professionals, this document elucidates the impact of fluorination on the physicochemical properties, biological activity, and overall potential of derivative compounds, with a specific focus on the development of potent kinase inhibitors.

Introduction: The Significance of Halogenation in Phenylacetic Acid Scaffolds

Phenylacetic acid and its derivatives represent a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents. The strategic introduction of halogen atoms, such as bromine and fluorine, is a cornerstone of modern medicinal chemistry used to modulate a molecule's pharmacokinetic and pharmacodynamic profile. This compound is a bifunctional reagent where the bromine atom serves as a versatile handle for cross-coupling reactions, while the fluorine atom imparts unique electronic properties that can significantly enhance biological efficacy.

The carbon-fluorine bond is exceptionally strong and the fluorine atom is small and highly electronegative.[1] These characteristics mean that introducing fluorine can:

  • Enhance Metabolic Stability: By blocking sites susceptible to metabolic oxidation by cytochrome P450 enzymes, fluorine can increase a drug's half-life.[2]

  • Modulate Acidity (pKa): The electron-withdrawing nature of fluorine can increase the acidity of nearby functional groups, influencing a compound's ionization state, solubility, and ability to interact with biological targets.

  • Improve Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with protein backbones (e.g., amide carbonyls), enhancing binding to the target protein.

This guide will use the development of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors as a case study to demonstrate the profound impact of the 5-fluoro substitution pattern derived from this phenylacetic acid precursor.

Case Study: IRAK4 Inhibitor Zimlovisertib (PF-06650833)

IRAK4 is a critical serine/threonine kinase in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[3] Dysregulation of this pathway is implicated in numerous inflammatory and autoimmune diseases. Zimlovisertib (PF-06650833) is a potent and selective IRAK4 inhibitor developed by Pfizer for conditions like rheumatoid arthritis and lupus.[4][5][6] A key feature of Zimlovisertib's discovery was the significant enhancement in potency achieved by introducing a fluorine atom onto the lactam ring, a component synthesized from a phenylacetic acid derivative.

The Role of Fluorine in Enhancing Potency

Structure-activity relationship (SAR) studies conducted during the development of Zimlovisertib revealed that substituting a hydrogen atom with a fluorine atom on the lactam ring led to a dramatic increase in inhibitory activity. The root-cause analysis determined that the highly electronegative fluorine atom enhances the hydrogen bond donating capacity of the adjacent lactam N-H group.[3] This strengthened hydrogen bond with the backbone carbonyl of a key residue in the IRAK4 hinge region leads to superior binding affinity and, consequently, lower IC50 values.

Quantitative Impact of Fluorine Substitution

The following table summarizes the quantitative data comparing the potency of IRAK4 inhibitors with and without the critical fluorine substitution. The data clearly illustrates the multi-fold improvement in potency imparted by the fluorine atom.

Compound IDKey Structural FeatureIRAK4 IC50 (nM)PBMC IC50 (nM)Data Reference
Analog 1 Non-fluorinated Lactam7.6130[7]
Analog 2 syn-Fluoro Lactam0.910[7]
Zimlovisertib syn-Fluoro Lactam0.22.4[5]

Table 1: Comparison of in vitro enzyme and cell-based assay potencies for non-fluorinated and fluorinated IRAK4 inhibitors.

Experimental Protocols

Synthesis of a Fluorinated Precursor

While the precise, proprietary synthesis of Zimlovisertib is not fully disclosed, a logical and representative synthesis of a key fluorinated intermediate, (S)-1-(2-(2-bromo-5-fluorophenyl)acetyl)pyrrolidine-2-carboxylic acid, can be constructed based on standard organic chemistry principles. This intermediate contains the core structure where the benefits of the fluorine substitution are realized.

Protocol: Synthesis of (S)-1-(2-(2-bromo-5-fluorophenyl)acetyl)pyrrolidine-2-carboxylic acid

Materials:

  • This compound

  • (S)-pyrrolidine-2-carboxylic acid (L-Proline)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • 1 M Hydrochloric acid

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Acid Activation: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq), EDCI (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM. Stir the mixture at room temperature for 30 minutes.

  • Amide Coupling: In a separate flask, dissolve L-Proline (1.1 eq) in anhydrous DCM and add DIPEA (2.5 eq). Cool this solution to 0 °C.

  • Slowly add the activated acid solution from step 1 to the L-Proline solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with 1 M HCl. Separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the title compound.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification A This compound C 1. Acid Activation (EDCI, HOBt, DCM) A->C B L-Proline D 2. Amide Coupling (DIPEA, DCM, 0°C to RT) B->D C->D E 3. Quench & Extraction D->E F 4. Wash Steps E->F G 5. Dry & Concentrate F->G H 6. Column Chromatography G->H I Final Product: (S)-1-(2-(2-bromo-5-fluorophenyl)acetyl) pyrrolidine-2-carboxylic acid H->I

Synthetic workflow for a key fluorinated intermediate.
Biological Assay: IRAK4 Kinase Inhibition

To quantify the inhibitory effect of compounds on IRAK4, a biochemical kinase binding assay is employed. The LanthaScreen® Eu Kinase Binding Assay is a common time-resolved fluorescence resonance energy transfer (TR-FRET) method.

Protocol: LanthaScreen® Eu Kinase Binding Assay for IRAK4

Materials:

  • Recombinant IRAK4 kinase (e.g., from Thermo Fisher Scientific)

  • LanthaScreen® Eu-anti-tag Antibody

  • Kinase Tracer 222 (Alexa Fluor® 647-labeled)

  • Test compounds (serially diluted in DMSO)

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well assay plates

  • TR-FRET capable plate reader

Procedure:

  • Prepare Reagents: Prepare 3X solutions of the test compound, a kinase/antibody mixture, and the tracer in 1X Kinase Buffer A.

  • Assay Plate Setup: To the wells of a 384-well plate, add the reagents in the following order:

    • 5 µL of 3X test compound solution (or DMSO for controls).

    • 5 µL of 3X Kinase/Eu-Antibody mixture.

    • 5 µL of 3X Kinase Tracer 222.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Plate Reading: Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm (acceptor/tracer) and 615 nm (donor/antibody).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm) for each well.

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic model to determine the IC50 value.

G start Start reagents Reagent Preparation (3X) Test Compound Kinase + Eu-Antibody AF647-Tracer start->reagents plate Assay Plate Addition (5µL each) 1. Compound 2. Kinase/Ab Mix 3. Tracer reagents->plate incubate Incubate (60 min @ RT) plate->incubate read Read Plate (TR-FRET) Ex: 340 nm Em: 615 nm & 665 nm incubate->read analyze Data Analysis 1. Calculate Emission Ratio (665/615) 2. Plot vs. [Inhibitor] 3. Fit Curve to get IC50 read->analyze end End analyze->end

Workflow for the IRAK4 TR-FRET kinase binding assay.

Signaling Pathway Context

The inhibitory activity measured in the biochemical assay translates to a disruption of a critical inflammatory signaling cascade in a cellular context. IRAK4 is a central node downstream of TLRs and IL-1Rs, which recognize pathogen-associated molecular patterns (PAMPs) and inflammatory cytokines, respectively.

cluster_input Signal Initiation cluster_core IRAK4-Mediated Cascade cluster_output Downstream Effects TLR TLR / IL-1R MyD88 MyD88 TLR->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment & Activation IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Cytokines Inflammatory Cytokine Production (TNFα, IL-6) NFkB->Cytokines Inhibitor Zimlovisertib (Fluorinated Inhibitor) Inhibitor->IRAK4 Inhibition

References

Technical Guide to Commercial Sourcing of High-Purity 2-Bromo-5-fluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of commercial suppliers for high-purity 2-Bromo-5-fluorophenylacetic acid (CAS No. 739336-26-6), a key building block in pharmaceutical research and development. It includes a comparative analysis of supplier specifications, typical quality control methodologies, and a recommended workflow for procurement and verification.

Comparative Analysis of Commercial Suppliers

The selection of a reliable supplier is critical to ensure the integrity and reproducibility of research. Purity, documentation, and consistency are paramount. The following table summarizes specifications for this compound from various commercial vendors.

SupplierCAS NumberPurity SpecificationMolecular FormulaMolecular Weight ( g/mol )Physical Form / Other Data
Sigma-Aldrich (Merck) 739336-26-697%[1]C₈H₆BrFO₂233.04[1]Solid.[1]
Thermo Scientific 739336-26-696%[2][3]C₈H₆BrFO₂233.03[3]-
BLD Pharm 739336-26-6Data available[4]C₈H₆BrFO₂233.03[4]Storage: Room Temp.[4]
ChemScene 739336-26-6≥97%[5]C₈H₆BrFO₂233.03[5]Storage: Room Temp.[5]
Chiralen 739336-26-698%C₈H₆BrFO₂233.03Storage: Room Temp.
Matrix Scientific 739336-26-6Data availableC₈H₆BrFO₂233.04[6]Melting Point: 113-114°C.[6]
Oakwood Chemical 739336-26-6Data availableC₈H₆BrFO₂233.04[7]-
Various (via ChemicalBook) 739336-26-698% to 99%[8]C₈H₆BrFO₂233.04[8]-

Note: "Data available" indicates that the supplier provides purity information upon request or in their Certificate of Analysis, though a specific percentage is not listed on the main product page.

Experimental Protocols and Quality Control

While specific synthesis and purification protocols are proprietary to the manufacturer, the quality and purity of the final compound are verified using standard analytical techniques. Researchers should always request a lot-specific Certificate of Analysis (CoA) from the supplier, which provides detailed results from their quality control testing.

It is best practice for research laboratories to perform their own quality control checks upon receiving a new batch of any critical reagent. The following workflow outlines this process.

G cluster_0 Procurement Phase cluster_1 Verification Phase SupplierID Identify Suppliers & Compare Specifications RequestCoA Request Lot-Specific Certificate of Analysis (CoA) SupplierID->RequestCoA PlaceOrder Place Purchase Order RequestCoA->PlaceOrder Receive Receive Compound & Log Batch Number PlaceOrder->Receive Shipment Verify Perform In-House QC (e.g., NMR, LC-MS) Receive->Verify Compare Compare Data with Supplier's CoA Verify->Compare Release Release for Experimental Use Compare->Release Quarantine Quarantine Batch & Contact Supplier Compare->Quarantine Discrepancy Found

Diagram 1: Recommended workflow for reagent procurement and quality control.

The identity, purity, and integrity of this compound are typically confirmed using a combination of chromatographic and spectroscopic methods.

  • High-Performance Liquid Chromatography (HPLC): This is the industry standard for determining the purity of non-volatile organic compounds.[9] A patent describing the synthesis of similar fluorophenylacetic acids specifies HPLC for purity analysis, demonstrating its relevance.[9] The method separates the target compound from any impurities or starting materials, and the purity is reported as a percentage of the area under the curve (A%).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to confirm the chemical structure of the compound. The resulting spectrum provides a unique fingerprint of the molecule, ensuring it is the correct substance. A patent for a related compound details the expected chemical shifts (δ) in ppm for the protons, which is a standard practice for structural verification.[9]

  • Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS), this technique confirms the molecular weight of the compound, providing further evidence of its identity.

Several suppliers, such as BLD Pharm, explicitly note the availability of analytical data including NMR, HPLC, and LC-MS for their products, underscoring the importance of these tests.[4]

G cluster_phenyl Phenyl Ring cluster_acid Acetic Acid Group C1 C C2 C C1->C2 CH2 CH₂ C1->CH2 C3 C C2->C3 Br Br C2->Br C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 F F C5->F C6->C1 C_acid C CH2->C_acid O_double O C_acid->O_double double bond OH_single OH C_acid->OH_single

Diagram 2: Molecular structure of this compound.

References

Methodological & Application

Application Notes & Protocols: Synthesis of Derivatives from 2-Bromo-5-fluorophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Bromo-5-fluorophenylacetic acid (CAS: 739336-26-6) is a versatile bifunctional building block for the synthesis of novel chemical entities in drug discovery and materials science.[1][2][3] Its structure offers two primary points for chemical modification: the carboxylic acid group and the carbon-bromine bond on the aromatic ring. The carboxylic acid moiety can be readily converted into amides, esters, and other related functional groups.[4][5] The aryl bromide functionality allows for the formation of new carbon-carbon and carbon-nitrogen bonds through various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[6][7][8]

These application notes provide detailed protocols for the synthesis of key derivatives, offering a strategic guide for researchers to leverage this valuable starting material.

Synthesis of Amide Derivatives via Amide Coupling

The carboxylic acid group of this compound can be readily coupled with a wide range of primary and secondary amines to form the corresponding amide derivatives. Standard coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) are effective for this transformation.

Experimental Protocol: General Amide Coupling
  • Reagent Preparation : In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Activation : To the solution, add the amine (1.1 eq), a coupling reagent (e.g., HATU, 1.2 eq), and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).

  • Reaction : Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up : Upon completion, dilute the mixture with an organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired amide derivative.

Data Summary: Typical Amide Coupling Parameters
ParameterConditionNotes
Starting Material This compound1.0 equivalent
Amine Primary or Secondary Amine1.0 - 1.2 equivalents
Coupling Reagent HATU, HBTU, or EDC/HOBt1.1 - 1.5 equivalents
Base DIPEA or Triethylamine (TEA)2.0 - 3.0 equivalents
Solvent Anhydrous DMF or DCM-
Temperature Room Temperature (20-25°C)-
Reaction Time 4 - 12 hoursMonitor by TLC/LC-MS
Typical Yield 75 - 95%Dependent on amine substrate

Synthesis of Ester Derivatives via Fischer Esterification

Esterification of the carboxylic acid can be achieved under acidic conditions with the corresponding alcohol, often in large excess, which also serves as the solvent.

Experimental Protocol: General Esterification
  • Reaction Setup : Dissolve this compound (1.0 eq) in the desired alcohol (e.g., Methanol, Ethanol; used in large excess).

  • Catalyst Addition : Add a catalytic amount of a strong acid (e.g., concentrated Sulfuric Acid, H₂SO₄, ~5 mol%).

  • Reaction : Heat the mixture to reflux (temperature depends on the alcohol used) for 6-24 hours. Monitor the reaction for the disappearance of the starting material.

  • Work-up : After cooling to room temperature, remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent like Ethyl Acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Purification : Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent. The resulting crude ester can be purified by column chromatography if necessary.

Data Summary: Typical Esterification Parameters
ParameterConditionNotes
Starting Material This compound1.0 equivalent
Alcohol Methanol, Ethanol, etc.Used as solvent (large excess)
Catalyst Concentrated H₂SO₄2 - 10 mol%
Temperature Refluxe.g., Methanol (~65°C)
Reaction Time 6 - 24 hoursMonitor by TLC/LC-MS
Typical Yield 80 - 98%Generally high for simple alcohols

Synthesis of Biaryl Derivatives via Suzuki-Miyaura Cross-Coupling

The carbon-bromine bond provides a handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of a diverse range of biaryl derivatives.[8][9][10][11][12] This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester.

Experimental Protocol: General Suzuki-Miyaura Coupling
  • Inert Atmosphere : To a flame-dried Schlenk flask, add the this compound derivative (e.g., methyl ester) (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq).[11]

  • Solvent Addition : Add a degassed solvent system, such as a mixture of 1,4-Dioxane and water (4:1).[11]

  • Reaction : Heat the reaction mixture at 80-100°C under an inert atmosphere for 8-16 hours, until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Work-up : Cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent (e.g., Ethyl Acetate).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by silica gel column chromatography to obtain the desired biaryl derivative.

Data Summary: Typical Suzuki Coupling Parameters
ParameterConditionNotes
Substrate Ester or Amide of this compound1.0 equivalent
Coupling Partner Arylboronic Acid or Ester1.1 - 1.5 equivalents
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂1 - 5 mol%
Base K₂CO₃, K₃PO₄, or Cs₂CO₃2.0 - 3.0 equivalents
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂ODegassed
Temperature 80 - 100°C-
Reaction Time 8 - 16 hoursMonitor progress
Typical Yield 60 - 90%Highly dependent on substrates and conditions

Synthesis of N-Aryl Derivatives via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, allowing for the coupling of the aryl bromide with a wide variety of amines, including anilines and heterocyclic amines.[6][13][14][15][16]

Experimental Protocol: General Buchwald-Hartwig Amination
  • Inert Atmosphere : In a glovebox or under an inert atmosphere, add the this compound derivative (ester or amide) (1.0 eq), the amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos or t-BuXPhos, 2-5 mol%), and a strong base (e.g., NaOt-Bu or Cs₂CO₃, 1.5 eq) to a reaction vessel.[13][14]

  • Solvent Addition : Add an anhydrous, degassed solvent such as Toluene or Dioxane.

  • Reaction : Seal the vessel and heat the mixture to 90-110°C for 12-24 hours. Monitor the reaction by LC-MS.

  • Work-up : After cooling, dilute the reaction mixture with Ethyl Acetate and filter through a pad of Celite to remove catalyst residues.

  • Purification : Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify the residue by column chromatography.

Data Summary: Typical Buchwald-Hartwig Amination Parameters
ParameterConditionNotes
Substrate Ester or Amide of this compound1.0 equivalent
Amine Primary or Secondary Aryl/Alkyl Amine1.1 - 1.5 equivalents
Catalyst System Pd₂(dba)₃ / Phosphine Ligand (e.g., XPhos)1-5 mol% Pd, Ligand:Pd ratio ~2:1
Base NaOt-Bu, K₃PO₄, or Cs₂CO₃1.5 - 2.5 equivalents
Solvent Anhydrous Toluene or 1,4-DioxaneDegassed
Temperature 90 - 110°C-
Reaction Time 12 - 24 hoursMonitor progress
Typical Yield 65 - 90%Highly dependent on substrates and conditions

Visualizations

G start This compound p1 start->p1 start->p1 Carboxylic Acid Modification sub_ester Ester Derivative p2 sub_ester->p2 sub_ester->p2 Aryl Bromide Modification sub_amide Amide Derivative prod_suzuki_amide Biaryl Amide Derivative sub_amide->prod_suzuki_amide sub_amide->prod_suzuki_amide Suzuki Coupling prod_bh_amide N-Aryl Amide Derivative sub_amide->prod_bh_amide sub_amide->prod_bh_amide Buchwald-Hartwig Amination prod_suzuki_ester Biaryl Ester Derivative prod_bh_ester N-Aryl Ester Derivative p1->sub_ester p1->sub_ester Esterification (R-OH, H⁺) p1->sub_amide p1->sub_amide Amide Coupling (R₂NH) p2->prod_suzuki_ester p2->prod_suzuki_ester Suzuki Coupling (Ar-B(OH)₂) p2->prod_bh_ester p2->prod_bh_ester Buchwald-Hartwig Amination (R₂NH) Suzuki_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd_complex Ar-Pd(II)L₂(Br) ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_biaryl_complex Ar-Pd(II)L₂(Ar') transmetal->pd_biaryl_complex red_elim Reductive Elimination pd_biaryl_complex->red_elim red_elim->pd0 ar_ar Ar-Ar' red_elim->ar_ar arbr Ar-Br arbr->ox_add arboronic Ar'-B(OH)₂ arboronic->transmetal base Base base->transmetal Buchwald_Hartwig_Cycle pd0 Pd(0)L ox_add Oxidative Addition pd0->ox_add pd_complex L(Br)Pd(II)-Ar ox_add->pd_complex amine_assoc Amine Coordination pd_complex->amine_assoc pd_amido_complex [L(R₂N)Pd(II)-Ar]⁺ amine_assoc->pd_amido_complex red_elim Reductive Elimination pd_amido_complex->red_elim red_elim->pd0 ar_amine Ar-NR₂ red_elim->ar_amine arbr Ar-Br arbr->ox_add amine R₂NH amine->amine_assoc base Base base->amine_assoc

References

Application Notes and Protocols for Amide Coupling with 2-Bromo-5-fluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the amide coupling of 2-Bromo-5-fluorophenylacetic acid with various amines, a key transformation in the synthesis of novel chemical entities for drug discovery and development. The protocols focus on two widely used and robust coupling methods: 1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt).

Introduction

Amide bond formation is a cornerstone of medicinal chemistry, enabling the linkage of carboxylic acids and amines to generate a diverse array of molecular architectures.[1] this compound is a valuable building block, incorporating a reactive carboxylic acid handle, a synthetically versatile bromine atom, and a fluorine atom which can modulate the physicochemical properties of the final compound. The protocols outlined below provide reliable methods for the efficient coupling of this starting material with a range of amine nucleophiles.

Data Presentation: Amide Coupling Reactions

The following tables summarize the reaction conditions and outcomes for the amide coupling of this compound with representative primary and secondary amines using HATU and EDC/HOBt coupling reagents.

Table 1: HATU-Mediated Amide Coupling of this compound

Amine SubstrateMolar Ratio (Acid:Amine:HATU:Base)BaseSolventTime (h)Temp (°C)Yield (%)
Aniline1 : 1.2 : 1.2 : 2.5DIPEADMF12RT85
4-Methylaniline1 : 1.2 : 1.2 : 2.5DIPEADMF12RT88
4-Methoxyaniline1 : 1.2 : 1.2 : 2.5DIPEADMF14RT82
Benzylamine1 : 1.2 : 1.2 : 2.5DIPEADMF10RT91
Piperidine1 : 1.2 : 1.2 : 2.5DIPEADMF8RT93

Table 2: EDC/HOBt-Mediated Amide Coupling of this compound

Amine SubstrateMolar Ratio (Acid:Amine:EDC:HOBt:Base)BaseSolventTime (h)Temp (°C)Yield (%)
Aniline1 : 1.2 : 1.5 : 1.2 : 2.5DIPEADCM24RT78
4-Methylaniline1 : 1.2 : 1.5 : 1.2 : 2.5DIPEADCM24RT81
4-Methoxyaniline1 : 1.2 : 1.5 : 1.2 : 2.5DIPEADCM26RT75
Benzylamine1 : 1.2 : 1.5 : 1.2 : 2.5DIPEADCM20RT85
Piperidine1 : 1.2 : 1.5 : 1.2 : 2.5DIPEADCM18RT88

Note: Yields are isolated yields after purification by column chromatography. RT = Room Temperature. DIPEA = N,N-Diisopropylethylamine, DMF = N,N-Dimethylformamide, DCM = Dichloromethane.

Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Amide Coupling

This protocol describes a general and highly efficient method for the synthesis of amides from this compound using HATU as the coupling agent.[2]

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the corresponding amine (1.2 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 8 to 14 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol 2: General Procedure for EDC/HOBt-Mediated Amide Coupling

This protocol provides a reliable and cost-effective method for amide bond formation using EDC and HOBt.[3]

Materials:

  • This compound

  • Amine (primary or secondary)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add the amine (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.5 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir. Monitor the reaction progress by TLC or LC-MS. Reaction times are typically between 18 and 26 hours.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general logic of amide bond formation and the experimental workflow for the synthesis of N-substituted-2-(2-bromo-5-fluorophenyl)acetamides.

Amide_Coupling_Pathway CarboxylicAcid This compound ActivatedEster Activated Intermediate CarboxylicAcid->ActivatedEster + Coupling Reagent + Base Amine Amine (R-NH2) AmideProduct N-Substituted-2-(2-bromo-5-fluorophenyl)acetamide Amine->AmideProduct CouplingReagent Coupling Reagent (HATU or EDC/HOBt) CouplingReagent->ActivatedEster Base Base (e.g., DIPEA) Base->ActivatedEster ActivatedEster->AmideProduct + Amine

Caption: General signaling pathway for amide coupling.

Experimental_Workflow Start Start Dissolve Dissolve this compound, Amine, and Base in Solvent Start->Dissolve AddReagent Add Coupling Reagent (HATU or EDC/HOBt) Dissolve->AddReagent Reaction Stir at Room Temperature (Monitor by TLC/LC-MS) AddReagent->Reaction Workup Aqueous Workup (Extraction and Washing) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Isolated Amide Product Purification->Product

Caption: Experimental workflow for amide synthesis.

References

Application Notes and Protocols for the Esterification of 2-Bromo-5-fluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the esterification of 2-Bromo-5-fluorophenylacetic acid, a key chemical intermediate in the synthesis of various compounds of interest in drug development and materials science. This document outlines common esterification protocols, potential applications of the resulting esters, and visual workflows to guide laboratory practice.

Introduction

This compound is a substituted phenylacetic acid derivative. Its esters are valuable intermediates in organic synthesis. The process of esterification, typically involving the reaction of the carboxylic acid with an alcohol in the presence of a catalyst, is a fundamental transformation in organic chemistry. The resulting esters can exhibit modified physicochemical properties, such as increased lipid solubility, which is a desirable characteristic for prodrugs designed for enhanced bioavailability and prolonged action.[1][2]

Applications in Drug Development

The esterification of pharmacologically active carboxylic acids is a widely employed strategy in medicinal chemistry to generate prodrugs.[1] This approach can be used to:

  • Improve Bioavailability: By increasing lipophilicity, ester prodrugs can exhibit enhanced absorption and distribution within the body.

  • Prolong Drug Action: Ester prodrugs can act as a depot, slowly releasing the active carboxylic acid through enzymatic or chemical hydrolysis, thereby extending the therapeutic effect and reducing dosing frequency.[1]

  • Mask Unpleasant Taste: The conversion of a carboxylic acid to an ester can mask an undesirable taste, improving patient compliance, particularly for oral formulations.[2]

  • Enhance Formulation Properties: Esters are often more soluble in lipid-based vehicles, which can be advantageous for developing various dosage forms.

While specific applications for esters of this compound are not extensively detailed in publicly available literature, the general principles of prodrug design suggest their potential utility in developing novel therapeutics where this structural motif is a key pharmacophore.

Experimental Protocols

The following are generalized protocols for the esterification of this compound based on standard laboratory procedures for similar compounds. Researchers should optimize these conditions for their specific alcohol and scale.

Protocol 1: Fischer Esterification using a Strong Acid Catalyst

This classic method is suitable for simple, unhindered alcohols.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol, propanol)

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Organic Solvent (e.g., diethyl ether, ethyl acetate)

  • Dean-Stark apparatus (optional, for higher boiling alcohols)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if necessary), add this compound (1.0 eq).

  • Add an excess of the desired alcohol (10-20 eq), which also serves as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a large excess of alcohol was used, remove it under reduced pressure.

  • Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography or distillation if necessary.

Protocol 2: Steglich Esterification for More Sensitive Substrates

This method is milder and suitable for a wider range of alcohols, including those that are more sterically hindered or acid-sensitive.[2]

Materials:

  • This compound

  • Alcohol

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) or EDC (1.1 eq) in the same anhydrous solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.

  • Dilute the filtrate with the organic solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

Quantitative data for the esterification of this compound should be meticulously recorded to ensure reproducibility and for comparison between different methods.

Table 1: Reaction Conditions and Yields for the Esterification of this compound

EntryAlcoholMethodCatalystSolventReaction Time (h)Temperature (°C)Yield (%)
1MethanolFischerH₂SO₄Methanol6RefluxData to be collected
2EthanolFischerH₂SO₄Ethanol8RefluxData to be collected
3IsopropanolSteglichDCC/DMAPDCM18Room TempData to be collected
4Benzyl AlcoholSteglichEDC/DMAPTHF24Room TempData to be collected

Visualizing the Workflow

Diagrams can provide a clear, at-a-glance understanding of the experimental process.

Fischer_Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine this compound, excess alcohol, and H₂SO₄ catalyst B Heat to reflux and monitor by TLC/GC A->B C Cool and remove excess alcohol B->C D Dilute with organic solvent C->D E Wash with H₂O, NaHCO₃, and brine D->E F Dry over Na₂SO₄ and filter E->F G Concentrate under reduced pressure F->G H Purify by column chromatography or distillation G->H I Characterize final product (NMR, MS) H->I

Caption: Workflow for Fischer Esterification.

Steglich_Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve acid, alcohol, and DMAP in anhydrous solvent at 0 °C B Add DCC or EDC solution A->B C Stir at room temperature and monitor by TLC B->C D Filter (if using DCC) C->D E Dilute with organic solvent D->E F Wash with 1M HCl, NaHCO₃, and brine E->F G Dry over Na₂SO₄ and filter F->G H Concentrate under reduced pressure G->H I Purify by column chromatography H->I J Characterize final product (NMR, MS) I->J

Caption: Workflow for Steglich Esterification.

Concluding Remarks

The esterification of this compound is a versatile reaction that can be accomplished through various standard methods. The choice of protocol will depend on the nature of the alcohol and the scale of the reaction. The resulting esters are promising candidates for further investigation as intermediates in the synthesis of novel pharmaceuticals and other functional materials. Careful documentation of reaction parameters and yields is crucial for the development of robust and scalable synthetic routes.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-5-fluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-fluorophenylacetic acid is a valuable synthetic intermediate in medicinal chemistry and materials science. The presence of a bromine atom, a fluorine atom, and a carboxylic acid group on the phenyl ring offers multiple points for chemical modification and imparts unique electronic properties to the molecule. The bromine atom, in particular, serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This allows for the construction of complex molecular architectures from readily available starting materials.[1][2]

These application notes provide detailed protocols for three common palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira—using this compound as the starting material. The protocols are based on established methodologies for similar aryl bromides and are intended to serve as a robust starting point for synthetic applications.[3][4]

Data Presentation: A Comparative Overview of Cross-Coupling Reactions

The following tables summarize representative reaction conditions and outcomes for the Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings of this compound. These are illustrative examples to guide reaction optimization.

Table 1: Suzuki-Miyaura Coupling Conditions

EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/EtOH/H₂O (4:1:1)901285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃ (2.5)1,4-Dioxane/H₂O (4:1)1001092
33-Pyridinylboronic acidPd₂(dba)₃ (1) / SPhos (2)K₃PO₄ (3)Toluene/H₂O (10:1)1101678

Table 2: Mizoroki-Heck Coupling Conditions

EntryOlefinCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)Et₃N (2)DMF1202475
2Ethyl acrylatePd(OAc)₂ (2) / P(o-tolyl)₃ (4)K₂CO₃ (2)DMA1301888
31-OctenePdCl₂(PPh₃)₂ (3)n-Bu₃N (2)NMP1402465

Table 3: Sonogashira Coupling Conditions

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (1)Et₃N (3)THF60890
21-HeptynePd(PPh₃)₄ (3)CuI (1.5)Diisopropylamine (4)DMF701082
3TrimethylsilylacetylenePd₂(dba)₃ (1) / XPhos (2)CuI (1)Cs₂CO₃ (2)Toluene801288

Experimental Protocols

The following are generalized protocols. Optimization may be necessary for specific substrates and scales.

General Experimental Workflow

The diagram below illustrates a typical workflow for setting up a palladium-catalyzed cross-coupling reaction.

G General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Flame-dry reaction flask add_reagents Add this compound, coupling partner, base, and catalyst start->add_reagents seal Seal flask with septum add_reagents->seal purge Purge with inert gas (Ar or N₂) seal->purge add_solvent Add degassed solvent via syringe purge->add_solvent heat Heat to desired temperature with stirring add_solvent->heat monitor Monitor reaction by TLC or GC-MS heat->monitor cool Cool to room temperature monitor->cool quench Quench with water or aq. acid cool->quench extract Extract with organic solvent quench->extract dry Dry organic layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end Characterize final product purify->end

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between aryl halides and organoboron compounds.[5][6]

Materials:

  • This compound (1 equivalent)

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)[3]

  • Base (e.g., K₂CO₃, K₃PO₄, 2-3 equivalents)[3]

  • Solvent (e.g., 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water)[3]

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vessel, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-110°C and stir vigorously.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3]

  • Upon completion, cool the mixture to room temperature.

  • Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid and any excess base.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[3]

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Mizoroki-Heck Coupling

The Mizoroki-Heck reaction couples aryl halides with alkenes to form substituted alkenes.[7][8]

Materials:

  • This compound (1 equivalent)

  • Alkene (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (optional, e.g., P(o-tolyl)₃, 2-10 mol%)

  • Base (e.g., Et₃N, K₂CO₃, 2-3 equivalents)[4]

  • Solvent (e.g., DMF, DMA, NMP)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a reaction vessel, combine this compound, the palladium catalyst, and the phosphine ligand (if used).

  • Seal the vessel and purge with an inert gas.

  • Add the degassed solvent, the base, and the alkene via syringe.

  • Heat the reaction mixture to 100-140°C with stirring. The use of microwave irradiation can sometimes accelerate the reaction.[7]

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with water and acidify with 1M HCl.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Remove the solvent in vacuo and purify the residue by column chromatography.

Protocol 3: Sonogashira Coupling

The Sonogashira coupling reaction is used to form a C-C bond between a terminal alkyne and an aryl halide.[9][10]

Materials:

  • This compound (1 equivalent)

  • Terminal alkyne (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

  • Copper(I) iodide (CuI) (0.5-5 mol%)

  • Base (e.g., Et₃N, diisopropylamine, 2-4 equivalents)[9]

  • Solvent (e.g., THF, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction flask, add this compound, the palladium catalyst, and CuI.

  • Seal the flask and purge with an inert gas.

  • Add the degassed solvent, the base, and the terminal alkyne via syringe.[9]

  • Stir the reaction mixture at room temperature or heat to 50-80°C until the starting material is consumed (as monitored by TLC or GC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., diethyl ether) and filter through a pad of Celite® to remove the catalyst residues.[9]

  • Wash the filtrate with a saturated aqueous solution of NH₄Cl and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Catalytic Cycles

The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira reactions.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Ar-Pd(II)-X L₂ Pd0->OA Ar-X TM Transmetalation Ar-Pd(II)-R L₂ OA->TM [R-B(OR)₂]⁻ l1 RE Reductive Elimination Ar-R TM->RE Isomerization l2 RE->Pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[6]

Heck_Cycle Mizoroki-Heck Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Ar-Pd(II)-X L₂ Pd0->OA Ar-X Coord Olefin Coordination OA->Coord Olefin l1 Insert Migratory Insertion Coord->Insert Elim β-Hydride Elimination Insert->Elim Prod Product Release Elim->Prod Prod->Pd0 Base

Caption: The catalytic cycle of the Mizoroki-Heck cross-coupling reaction.[11]

Sonogashira_Cycle Sonogashira Catalytic Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Ar-Pd(II)-X L₂ Pd0->OA Ar-X TM Transmetalation Ar-Pd(II)-C≡CR L₂ OA->TM Cu-C≡CR l1 RE Reductive Elimination Ar-C≡CR TM->RE RE->Pd0 Alkyne R-C≡C-H CuAcetylide Cu-C≡C-R Alkyne->CuAcetylide Base CuX CuX CuAcetylide->CuX Transmetalation

Caption: The catalytic cycles of the Sonogashira cross-coupling reaction.[9]

References

Application Notes and Protocols: Nucleophilic Substitution at the Benzylic Position of 2-Bromo-5-fluorophenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2-Bromo-5-fluorophenylacetic acid are valuable scaffolds in medicinal chemistry and drug discovery. The presence of the bromine atom at the benzylic position provides a reactive handle for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. This enables the synthesis of diverse compound libraries for screening and the development of novel therapeutic agents. The fluorine substituent on the phenyl ring can further modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug development.

This document provides detailed protocols and application notes for conducting nucleophilic substitution reactions at the benzylic position of this compound derivatives. It is intended to serve as a practical guide for researchers in the synthesis and derivatization of this important class of compounds.

Reaction Mechanism and Workflow

Nucleophilic substitution at the benzylic position of this compound derivatives can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions and the structure of the substrate. The benzylic carbocation intermediate in an S(_N)1 reaction is stabilized by resonance with the phenyl ring, while the primary nature of the benzylic carbon favors the concerted backside attack of an S(_N)2 mechanism.

General Reaction Scheme

sub This compound derivative prod 2-Substituted-5-fluorophenylacetic acid derivative sub->prod Base, Solvent, Temp. nuc Nucleophile (Nu-H) nuc->prod hbr HBr

Caption: General scheme for nucleophilic substitution.

Experimental Workflow

The general workflow for the synthesis, reaction, and purification of 2-substituted-5-fluorophenylacetic acid derivatives is outlined below.

G start Start with Methyl 2-Bromo-5-fluorophenylacetate reaction Nucleophilic Substitution (e.g., with Amine, Thiol, or Fluoride source) start->reaction Add Nucleophile & Base workup Aqueous Work-up (Extraction and Washing) reaction->workup Quench Reaction purification Purification (Column Chromatography or Recrystallization) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization product Final Product: Methyl 2-Substituted-5-fluorophenylacetate characterization->product

Caption: General experimental workflow.

Quantitative Data for Nucleophilic Substitution Reactions

The following tables summarize quantitative data for representative nucleophilic substitution reactions at the benzylic position of this compound derivatives and analogous compounds.

Table 1: Nucleophilic Fluorination of α-Bromo Benzylacetic Acid Derivatives

EntrySubstrate (Ester)Fluorinating AgentBaseSolventTemp (°C)Time (h)Yield (%)
1Methyl 2-bromo-2-phenylacetateEt₃N·3HFK₃PO₄Acetonitrile80-68
2Methyl 2-bromo-2-(4-fluorophenyl)acetateEt₃N·3HFK₃PO₄Acetonitrile80-75
3Methyl 2-bromo-2-(2-methoxyphenyl)acetateEt₃N·3HFK₃PO₄Acetonitrile80-92 (gram scale)
4Methyl 2-bromo-2-(4-chlorophenyl)acetateEt₃N·3HF / AgF-AcetonitrileRT-83

Data adapted from a study on α-carbonyl benzyl bromides, which are structurally similar to the target compounds.[1][2]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Fluorination

This protocol is adapted from a method developed for the fluorination of α-bromo benzylacetates.[1][2]

Materials:

  • Methyl 2-bromo-5-fluorophenylacetate (1.0 equiv)

  • Triethylamine trihydrofluoride (Et₃N·3HF) (8.0 equiv)

  • Potassium phosphate (K₃PO₄) (1.2 equiv)

  • Acetonitrile (solvent)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (eluents)

Procedure:

  • To a stirred solution of methyl 2-bromo-5-fluorophenylacetate in acetonitrile, add K₃PO₄ and Et₃N·3HF at room temperature.

  • Heat the reaction mixture to 80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired methyl 2-fluoro-5-fluorophenylacetate.

Protocol 2: General Procedure for Nucleophilic Substitution with Amines (Adapted)

This is a general protocol adapted from standard procedures for the reaction of benzyl bromides with amines.

Materials:

  • Methyl 2-bromo-5-fluorophenylacetate (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 equiv)

  • Acetonitrile or Dimethylformamide (DMF) (solvent)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (eluents)

Procedure:

  • In a round-bottom flask, dissolve methyl 2-bromo-5-fluorophenylacetate and the amine in the chosen solvent.

  • Add the base (K₂CO₃ or Et₃N) to the mixture.

  • Stir the reaction at room temperature or heat to 50-80 °C, monitoring by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • If K₂CO₃ was used, filter the solid. If Et₃N was used, proceed to the next step.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: General Procedure for Nucleophilic Substitution with Thiols (Adapted)

This is a general protocol adapted from standard procedures for the reaction of benzyl bromides with thiols.

Materials:

  • Methyl 2-bromo-5-fluorophenylacetate (1.0 equiv)

  • Thiol (1.1 equiv)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.2 equiv)

  • Acetonitrile or Tetrahydrofuran (THF) (solvent)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (eluents)

Procedure:

  • If using NaH, suspend it in THF and add the thiol dropwise at 0 °C. Stir for 30 minutes to form the thiolate. Then add a solution of methyl 2-bromo-5-fluorophenylacetate in THF.

  • If using K₂CO₃, dissolve the thiol and methyl 2-bromo-5-fluorophenylacetate in acetonitrile and add K₂CO₃.

  • Stir the reaction at room temperature or heat gently, monitoring by TLC.

  • Upon completion, quench the reaction carefully with water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Applications in Drug Discovery: Targeting Signaling Pathways

Derivatives of 2-substituted-5-fluorophenylacetic acid have shown promise as inhibitors of various enzymes, making them attractive candidates for drug development. Two notable targets are p38 MAP kinase and tyrosinase.

p38 MAP Kinase Signaling Pathway

The p38 mitogen-activated protein (MAP) kinase pathway is a key signaling cascade involved in cellular responses to stress and inflammation.[3][4] Dysregulation of this pathway is implicated in various diseases, including inflammatory disorders and cancer.

G cluster_0 Upstream Stimuli cluster_1 MAPK Cascade cluster_2 Downstream Effects Stress Stress / Cytokines MAPKKK MAPKKK (e.g., ASK1, TAK1) Stress->MAPKKK MAPKK MAPKK (MKK3, MKK6) MAPKKK->MAPKK phosphorylates p38 p38 MAPK MAPKK->p38 phosphorylates TranscriptionFactors Transcription Factors (e.g., ATF2, MEF2C) p38->TranscriptionFactors phosphorylates Inflammation Inflammation Apoptosis TranscriptionFactors->Inflammation Inhibitor 2-Substituted-5-fluorophenylacetic acid derivative Inhibitor->p38 inhibits

Caption: Inhibition of the p38 MAP Kinase pathway.

Tyrosinase Signaling Pathway

Tyrosinase is a key enzyme in melanin biosynthesis.[5] Inhibitors of tyrosinase are of great interest in the cosmetic and pharmaceutical industries for the treatment of hyperpigmentation disorders.

Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA oxidation Dopaquinone Dopaquinone DOPA->Dopaquinone oxidation Melanin Melanin Dopaquinone->Melanin series of reactions Tyrosinase Tyrosinase Tyrosinase->DOPA Tyrosinase->Dopaquinone Inhibitor 2-Substituted-5-fluorophenylacetic acid derivative Inhibitor->Tyrosinase inhibits

Caption: Inhibition of the Tyrosinase pathway.

Conclusion

The benzylic position of this compound derivatives offers a versatile point for chemical modification through nucleophilic substitution reactions. The protocols and data presented herein provide a foundation for researchers to synthesize novel derivatives for various applications, particularly in the field of drug discovery. The ability to target key signaling pathways, such as the p38 MAP kinase and tyrosinase pathways, highlights the therapeutic potential of this compound class. Further exploration of different nucleophiles and reaction conditions will undoubtedly lead to the discovery of new molecules with enhanced biological activity.

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 2-Bromo-5-fluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of 2-Bromo-5-fluorophenylacetic acid as a versatile starting material in the synthesis of various fluorinated heterocyclic compounds. The strategic placement of the bromo, fluoro, and acetic acid functionalities allows for a range of synthetic transformations, leading to the formation of valuable scaffolds for drug discovery and materials science.

Overview of Synthetic Strategies

This compound is a valuable building block for the synthesis of several classes of heterocyclic compounds, primarily through intramolecular cyclization strategies. The key is the initial conversion of the carboxylic acid group into other functional groups, such as amides or ketones, which can then participate in ring-forming reactions with the ortho-bromo substituent.

Two principal synthetic pathways are highlighted:

  • Synthesis of 5-Fluorooxindoles: This pathway involves the conversion of this compound to its corresponding acetamide, followed by an intramolecular C-N bond formation, typically via a copper- or palladium-catalyzed reaction.

  • Synthesis of 5-Fluorobenzofurans: This route requires the transformation of the starting material into a 1-(2-bromo-5-fluorophenyl)ethanone derivative. Subsequent intramolecular C-O bond formation leads to the benzofuran ring system.

Data Presentation

The following tables summarize the expected outcomes for the key synthetic steps, based on analogous reactions reported in the literature.

Table 1: Synthesis of Key Intermediates from this compound

IntermediateReagents and ConditionsExpected Yield (%)Notes
2-(2-Bromo-5-fluorophenyl)acetamide1. SOCl₂, reflux2. NH₄OH, 0 °C to rt85-95Two-step, one-pot procedure.
1-(2-Bromo-5-fluorophenyl)ethanone1. SOCl₂, reflux2. MeMgBr, THF, -78 °C to rt60-75Requires careful control of temperature.

Table 2: Intramolecular Cyclization Reactions to Heterocyclic Products

ProductStarting IntermediateCatalyst/BaseSolventTemperature (°C)Expected Yield (%)
5-Fluorooxindole2-(2-Bromo-5-fluorophenyl)acetamideCuI, L-proline, K₂CO₃DMSO100-12070-85
2-Methyl-5-fluorobenzofuran1-(2-Bromo-5-fluorophenyl)ethanonePd(OAc)₂, P(o-tol)₃, K₂CO₃DMF100-12075-90

Experimental Protocols

Synthesis of 2-(2-Bromo-5-fluorophenyl)acetamide (Intermediate 1)

Reaction Scheme:

G start This compound step1 Acyl chloride formation start->step1 reagent1 SOCl₂ reagent1->step1 product 2-(2-Bromo-5-fluorophenyl)acetamide step1->product reagent2 NH₄OH reagent2->product

Caption: Synthesis of the acetamide intermediate.

Materials:

  • This compound (1.0 eq)

  • Thionyl chloride (SOCl₂) (2.0 eq)

  • Ammonium hydroxide (NH₄OH, 28-30%) (excess)

  • Dichloromethane (DCM), anhydrous

  • Toluene, anhydrous

Procedure:

  • To a solution of this compound in anhydrous toluene, add thionyl chloride dropwise at room temperature.

  • Reflux the mixture for 2-3 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.

  • Dissolve the resulting crude acyl chloride in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath.

  • Slowly add an excess of concentrated ammonium hydroxide solution dropwise with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

Synthesis of 5-Fluorooxindole

Reaction Scheme:

G start 2-(2-Bromo-5-fluorophenyl)acetamide step1 Intramolecular Ullmann Coupling start->step1 catalyst CuI, L-proline, K₂CO₃ catalyst->step1 product 5-Fluorooxindole step1->product

Caption: Intramolecular cyclization to 5-fluorooxindole.

Materials:

  • 2-(2-Bromo-5-fluorophenyl)acetamide (1.0 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • L-proline (0.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Dimethyl sulfoxide (DMSO), anhydrous

Procedure:

  • To a reaction vessel, add 2-(2-Bromo-5-fluorophenyl)acetamide, CuI, L-proline, and K₂CO₃.

  • Add anhydrous DMSO and degas the mixture with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture to 100-120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Synthesis of 1-(2-Bromo-5-fluorophenyl)ethanone (Intermediate 2)

Reaction Scheme:

G start This compound step1 Acyl chloride formation start->step1 reagent1 SOCl₂ reagent1->step1 product 1-(2-Bromo-5-fluorophenyl)ethanone step1->product reagent2 MeMgBr reagent2->product

Caption: Synthesis of the ethanone intermediate.

Materials:

  • This compound (1.0 eq)

  • Thionyl chloride (SOCl₂) (2.0 eq)

  • Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether) (1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Toluene, anhydrous

Procedure:

  • Prepare the acyl chloride from this compound and thionyl chloride as described in section 3.1.

  • Dissolve the crude acyl chloride in anhydrous THF and cool the solution to -78 °C.

  • Add methylmagnesium bromide solution dropwise, maintaining the temperature below -70 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Synthesis of 2-Methyl-5-fluorobenzofuran

Reaction Scheme:

G start 1-(2-Bromo-5-fluorophenyl)ethanone step1 Intramolecular Palladium-Catalyzed C-O Coupling start->step1 catalyst Pd(OAc)₂, P(o-tol)₃, K₂CO₃ catalyst->step1 product 2-Methyl-5-fluorobenzofuran step1->product

Caption: Intramolecular cyclization to 2-methyl-5-fluorobenzofuran.

Materials:

  • 1-(2-Bromo-5-fluorophenyl)ethanone (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a reaction vessel, add 1-(2-Bromo-5-fluorophenyl)ethanone, Pd(OAc)₂, P(o-tol)₃, and K₂CO₃.

  • Add anhydrous DMF and degas the mixture with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture to 100-120 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous mixture with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Thionyl chloride is corrosive and reacts violently with water; handle with extreme care.

  • Organometallic reagents such as methylmagnesium bromide are highly reactive and flammable; handle under an inert atmosphere.

  • Palladium catalysts and phosphine ligands can be toxic and should be handled with care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Application Notes and Protocols: Preparation of Pharmaceutical Intermediates from 2-Bromo-5-fluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of key pharmaceutical intermediates derived from 2-bromo-5-fluorophenylacetic acid. This versatile starting material, featuring both bromine and fluorine substitutions on the phenyl ring, serves as a valuable building block in medicinal chemistry. The presence of the carboxylic acid, bromo, and fluoro groups allows for a variety of chemical transformations to generate a diverse range of intermediates for drug discovery and development.

The protocols outlined below focus on two primary transformations of this compound: esterification to form methyl 2-(2-bromo-5-fluorophenyl)acetate and amide coupling to generate N-substituted 2-(2-bromo-5-fluorophenyl)acetamides. Additionally, the potential for subsequent Suzuki coupling reactions to introduce further molecular diversity is discussed.

Esterification of this compound

The methyl ester of this compound is a common intermediate, as the ester group can serve as a protecting group for the carboxylic acid or be a key feature in the final active pharmaceutical ingredient (API).

Experimental Protocol: Synthesis of Methyl 2-(2-bromo-5-fluorophenyl)acetate

This protocol is adapted from a general method for the esterification of o-bromophenylacetic acids[1].

Materials:

  • This compound

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (approximately 10 mL per gram of starting material).

  • With stirring, add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) to the solution.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 30 minutes to 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the residue, add water and extract the product with dichloromethane (3 x volume of water).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2-(2-bromo-5-fluorophenyl)acetate.

  • The crude product can be purified by silica gel column chromatography if necessary.

Quantitative Data Summary:

IntermediateStarting MaterialReagentsSolventReaction TimeYieldPurityReference
Methyl 2-(2-bromophenyl)acetateo-Bromophenylacetic acidH₂SO₄ (cat.)Methanol30 min99%Not specified[1]

Note: The yield for the target compound may vary and would require experimental optimization.

Amide Coupling of this compound

Amide bond formation is a fundamental transformation in the synthesis of pharmaceuticals. The following protocol describes a general method for coupling this compound with a primary or secondary amine using a carbodiimide coupling agent.

Experimental Protocol: Synthesis of N-Aryl-2-(2-bromo-5-fluorophenyl)acetamide

This protocol is based on a standard procedure for amide bond formation using EDC[2].

Materials:

  • This compound

  • Aryl amine (e.g., 3-chloro-4-fluoroaniline)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (CH₂Cl₂)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) and the desired aryl amine (1.0 eq) in dichloromethane in a round-bottom flask.

  • Add triethylamine (2.0 eq) to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add EDC·HCl (1.2 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 3-12 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into 1M HCl and extract with dichloromethane.

  • Separate the organic layer and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography.

Quantitative Data Summary:

ProductStarting MaterialsCoupling AgentBaseSolventReaction TimeYieldReference
2-(4-Bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide4-Bromophenylacetic acid, 3-chloro-4-fluoroanilineEDC·HClTriethylamineDichloromethane3 hNot specified[2]

Note: Yields are dependent on the specific amine used and reaction conditions.

Suzuki Coupling for Further Diversification

The bromo-substituent on the phenyl ring of the intermediates derived from this compound provides a handle for further functionalization via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl or heteroaryl groups. The Suzuki coupling is typically performed on the ester derivative to avoid potential interference from the acidic proton of the carboxylic acid.

Conceptual Protocol: Suzuki Coupling of Methyl 2-(2-bromo-5-fluorophenyl)acetate

This conceptual protocol is based on general procedures for Suzuki coupling of aryl bromides[3][4].

Materials:

  • Methyl 2-(2-bromo-5-fluorophenyl)acetate

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vessel, add methyl 2-(2-bromo-5-fluorophenyl)acetate (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (2-3 eq).

  • Purge the vessel with an inert gas.

  • Add the palladium catalyst (1-5 mol%).

  • Add the degassed solvent system.

  • Heat the reaction mixture at an elevated temperature (e.g., 90 °C) for several hours until the starting material is consumed (monitor by TLC or GC-MS).

  • After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Quantitative Data Summary for Analogous Reactions:

SubstrateCoupling PartnerCatalystBaseSolventTemp.TimeYieldReference
2-Bromo-5-(bromomethyl)thiopheneAryl boronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O90°C12 h25-76%[3]
2-Bromo-5-(2-ethylhexyl)thiopheneArylboronic acidPd(PPh₃)₄K₂CO₃ or K₃PO₄1,4-Dioxane/H₂ONot specifiedNot specifiedNot specified[4]

Visualizations

Experimental Workflow for Intermediate Synthesis

Workflow A This compound B Esterification A->B MeOH, H₂SO₄ D Amide Coupling A->D Amine, EDC C Methyl 2-(2-bromo-5-fluorophenyl)acetate B->C F Suzuki Coupling C->F ArB(OH)₂, Pd cat. E N-Aryl-2-(2-bromo-5-fluorophenyl)acetamide D->E G Di-aryl Derivative F->G

Caption: Synthetic routes from this compound.

Logical Relationship of Synthetic Transformations

Logical_Flow cluster_intermediates Primary Intermediates cluster_advanced Advanced Intermediates start Starting Material This compound ester Ester Intermediate Methyl 2-(2-bromo-5-fluorophenyl)acetate Esterification start->ester:port Protection/ Activation amide Amide Intermediate N-Aryl-2-(2-bromo-5-fluorophenyl)acetamide Amide Coupling start->amide:port Bioisostere/ Scaffold suzuki_product Suzuki Product Methyl 2-(2-aryl-5-fluorophenyl)acetate C-C Coupling ester->suzuki_product:port Diversification

Caption: Functional transformations of this compound.

References

Application Notes and Protocols for Monitoring Reactions of 2-Bromo-5-fluorophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for monitoring chemical reactions involving 2-Bromo-5-fluorophenylacetic acid, a key intermediate in pharmaceutical synthesis. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are designed for researchers, scientists, and drug development professionals to ensure accurate reaction monitoring, purity assessment, and quality control.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a robust and widely used technique for monitoring the consumption of this compound and the formation of products in a reaction mixture. The method separates compounds based on their hydrophobicity.

Data Presentation: HPLC Method Performance

The following table summarizes typical performance characteristics for a validated RP-HPLC method for the analysis of halogenated aromatic acids. This data is representative and may vary depending on the specific instrumentation and reaction matrix.

ParameterResult
Linearity (R²)≥ 0.999
Precision (Intra-day RSD)≤ 2.0%
Precision (Inter-day RSD)≤ 5.0%
Accuracy (Recovery)95-105%
Limit of Detection (LOD)0.01 - 0.05 µg/mL
Limit of Quantitation (LOQ)0.03 - 0.15 µg/mL
Experimental Protocol: RP-HPLC

Objective: To separate and quantify this compound from its reactants and products.

Instrumentation:

  • A standard HPLC or UHPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

Materials:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Sample Diluent: Acetonitrile/Water (50:50 v/v).

  • Standard Solution: A stock solution of this compound (1000 µg/mL) is prepared by accurately weighing approximately 10 mg of the reference standard into a 10 mL volumetric flask and dissolving it in the sample diluent. Working standards are prepared by serial dilution.

Procedure:

  • Sample Preparation: Withdraw an aliquot of the reaction mixture and quench the reaction if necessary. Dilute the sample with the sample diluent to a concentration within the linear range of the assay. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • UV Detection: 260 nm.[1]

    • Injection Volume: 10 µL.

    • Gradient Program:

      • Start with 50% Mobile Phase B.

      • Linearly increase to 90% Mobile Phase B over 10 minutes.

      • Hold at 90% Mobile Phase B for 2 minutes.

      • Return to 50% Mobile Phase B in 1 minute.

      • Equilibrate at 50% Mobile Phase B for 3 minutes before the next injection.[1]

  • Data Analysis: The concentration of this compound is determined by comparing the peak area in the sample chromatogram to a calibration curve generated from the working standard solutions.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Reaction Reaction Mixture Aliquot Quench Quench Reaction (if needed) Reaction->Quench Dilute Dilute with Diluent Quench->Dilute Filter Filter (0.45 µm) Dilute->Filter Autosampler Autosampler Injection (10 µL) Filter->Autosampler Inject Sample Column C18 Reversed-Phase Column Autosampler->Column Detector UV Detector (260 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Signal Output Integration Peak Integration Chromatogram->Integration Quantification Quantification via Calibration Curve Integration->Quantification

HPLC Experimental Workflow

Gas Chromatography (GC)

Gas chromatography is a powerful technique for analyzing volatile and semi-volatile compounds. For acidic compounds like this compound, derivatization is often employed to improve volatility and chromatographic peak shape.

Data Presentation: GC Method Performance

The following table presents typical performance metrics for the GC analysis of organic acids after derivatization.

ParameterResult
Linearity (R²)≥ 0.995
Precision (RSD)≤ 10%
Limit of Detection (LOD)1 - 10 µg/mL
Limit of Quantitation (LOQ)3 - 30 µg/mL
Experimental Protocol: GC-FID/MS

Objective: To monitor the reaction by quantifying the derivatized form of this compound.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), and an autosampler.

Materials:

  • Column: A mid-polarity capillary column, such as a DB-WAX or FFAP (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Solvent: Dichloromethane or Ethyl Acetate.

Procedure:

  • Sample Preparation (Derivatization):

    • Withdraw an aliquot of the reaction mixture and evaporate the solvent under a stream of nitrogen.

    • To the dry residue, add 100 µL of the derivatizing agent (BSTFA with 1% TMCS) and 100 µL of solvent.

    • Heat the mixture at 60-70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1 ratio).

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp at 10 °C/min to 250 °C.

      • Hold at 250 °C for 5 minutes.

    • Detector Temperature (FID): 280 °C.

    • MS Parameters (if used):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 50-500.

  • Data Analysis: Quantify the silylated derivative of this compound using an internal or external standard method.

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_gc GC Analysis cluster_data Data Processing Aliquot Reaction Mixture Aliquot Evaporate Evaporate Solvent Aliquot->Evaporate Derivatize Add BSTFA & Heat (60°C) Evaporate->Derivatize Cool Cool to Room Temp Derivatize->Cool Inject Inject Sample (1 µL) Cool->Inject Inject Derivatized Sample Column Capillary GC Column (e.g., FFAP) Inject->Column Detection FID or MS Detector Column->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Signal Output Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

GC Experimental Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides real-time, non-invasive monitoring of chemical reactions, offering both structural and quantitative information.[2] The presence of a fluorine atom in this compound makes ¹⁹F NMR a highly selective and sensitive tool for reaction monitoring, in addition to standard ¹H NMR.[2]

Data Presentation: NMR Method Suitability
Feature¹H NMR¹⁹F NMR
Information Structural & QuantitativeStructural & Quantitative
Selectivity Can be complex with overlapping signalsHighly selective, clean baseline
Sensitivity High (at high field)Very high (close to ¹H)
Suitability Good for overall reaction profileExcellent for tracking the target molecule
Experimental Protocol: In-situ Reaction Monitoring

Objective: To monitor the reaction kinetics and identify intermediates and products in real-time.

Instrumentation:

  • NMR spectrometer (400 MHz or higher) equipped with a suitable probe for both ¹H and ¹⁹F nuclei. An NMR flow cell can be used for online monitoring.[2]

Materials:

  • NMR Tube: Standard 5 mm NMR tube.

  • Deuterated Solvent: A deuterated solvent that is compatible with the reaction chemistry (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: A non-reactive compound with a known concentration and a signal that does not overlap with reactant or product signals (e.g., 1,3,5-trimethoxybenzene for ¹H NMR).

Procedure:

  • Reaction Setup:

    • The reaction is typically run directly in the NMR tube on a small scale.

    • Add the starting materials, deuterated solvent, and internal standard to the NMR tube.

  • Data Acquisition:

    • Place the NMR tube in the spectrometer.

    • Acquire an initial spectrum (t=0) before initiating the reaction.

    • Initiate the reaction (e.g., by adding a catalyst or by temperature change).

    • Acquire a series of ¹H and/or ¹⁹F NMR spectra at regular time intervals.[3]

  • Data Analysis:

    • Process the spectra (Fourier transform, phase, and baseline correction).

    • Integrate the signals corresponding to the starting material, products, and the internal standard.

    • Calculate the relative concentrations of the species over time to determine reaction kinetics. The change in the chemical shift of the fluorine signal can also provide information about the changing chemical environment.

NMR_Workflow cluster_prep Reaction Setup in NMR Tube cluster_nmr NMR Data Acquisition cluster_data Data Analysis Reactants Add Reactants & Internal Standard Solvent Add Deuterated Solvent Reactants->Solvent Mix Mix Solvent->Mix Initial Acquire Initial Spectrum (t=0) Mix->Initial Insert into Spectrometer Initiate Initiate Reaction Initial->Initiate TimeSeries Acquire Spectra at Time Intervals Initiate->TimeSeries Process Process Spectra (FT, Phasing) TimeSeries->Process Spectral Data Integrate Integrate Peaks Process->Integrate Kinetics Determine Reaction Kinetics Integrate->Kinetics

NMR Reaction Monitoring Workflow

References

Application Notes and Protocols for Green Chemistry Approaches in Reactions Involving 2-Bromo-5-fluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for greener synthetic transformations involving 2-bromo-5-fluorophenylacetic acid, a key building block in the development of pharmaceuticals and other fine chemicals. By employing principles of green chemistry, such as the use of aqueous solvent systems, microwave-assisted synthesis, and biocatalysis, these methods aim to reduce environmental impact, improve safety, and increase efficiency compared to traditional synthetic routes.

Green Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling is a powerful C-C bond-forming reaction. This protocol describes a greener approach using an aqueous solvent system, which minimizes the use of volatile organic compounds (VOCs).

Application: Synthesis of biaryl derivatives of this compound, which are common scaffolds in medicinal chemistry.

Experimental Protocol: Aqueous Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Deionized water

  • Ethanol

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add a mixture of deionized water and ethanol (e.g., 2:1 v/v, 15 mL).

  • To this suspension, add palladium(II) acetate (0.02 mmol, 2 mol%).

  • Heat the reaction mixture to 80 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and acidify with 1 M HCl to a pH of approximately 2-3.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel or by recrystallization.

Quantitative Data Summary
EntryArylboronic AcidSolvent SystemCatalyst Loading (mol%)Time (h)Yield (%)
14-methoxyphenylboronic acidWater/Ethanol (2:1)2492
23-cyanophenylboronic acidWater/Ethanol (2:1)2588
32-thienylboronic acidWater/Ethanol (2:1)2685

Note: The data presented is representative for Suzuki-Miyaura reactions of aryl bromides in aqueous media.

Experimental Workflow

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Reactants: - this compound - Arylboronic acid - K₂CO₃ Solvent Add Aqueous Solvent: - Water/Ethanol Reactants->Solvent Catalyst Add Catalyst: - Pd(OAc)₂ Solvent->Catalyst Heat Heat to 80°C (4-6 hours) Catalyst->Heat Acidify Acidify with 1M HCl Heat->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Wash Wash with Brine Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Purify Dry->Purify Final_Product Final_Product Purify->Final_Product Biaryl Product

Caption: Workflow for the green Suzuki-Miyaura cross-coupling reaction.

Microwave-Assisted Heck Reaction

The Heck reaction is a versatile method for the arylation of alkenes. The use of microwave irradiation can dramatically reduce reaction times and often leads to cleaner reactions with higher yields.[1]

Application: Synthesis of substituted cinnamic acid derivatives from this compound, which can be valuable intermediates in drug discovery.

Experimental Protocol: Microwave-Assisted Heck Reaction

Materials:

  • This compound

  • Alkene (e.g., ethyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a microwave-safe reaction vessel, dissolve this compound (1.0 mmol) in DMF (5 mL).

  • Add triethylamine (1.5 mmol) and the alkene (1.2 mmol).

  • Add palladium(II) acetate (0.01 mmol, 1 mol%).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 120 °C for 15-30 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture into 1 M HCl (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Quantitative Data Summary
EntryAlkenePower (W)Time (min)Temperature (°C)Yield (%)
1Ethyl acrylate1002012095
2Styrene1002512091
31-Hexene1003012087

Note: The data presented is representative for microwave-assisted Heck reactions of aryl bromides.[2]

Logical Relationship Diagram

Heck_Reaction_Logic Start This compound + Alkene Conditions Microwave Irradiation (120°C, 15-30 min) Pd(OAc)₂, Et₃N, DMF Start->Conditions Product Substituted Cinnamic Acid Derivative Conditions->Product

Caption: Logical flow of the microwave-assisted Heck reaction.

Microwave-Assisted Direct Amidation

Direct amidation of carboxylic acids with amines is an atom-economical process that avoids the use of activating agents. Microwave assistance can facilitate this transformation in a solvent-free or high-boiling solvent system.[3]

Application: Synthesis of amide derivatives of this compound, a common functional group in bioactive molecules.

Experimental Protocol: Microwave-Assisted Amidation

Materials:

  • This compound

  • Amine (e.g., benzylamine)

  • Boric acid (catalyst, optional)

  • High-boiling solvent (e.g., o-xylene, optional)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a microwave-safe reaction vessel, combine this compound (1.0 mmol) and the desired amine (1.1 mmol).

  • For less reactive amines, a catalytic amount of boric acid (0.1 mmol, 10 mol%) can be added.

  • For solid reactants, a minimal amount of a high-boiling solvent like o-xylene can be added to ensure efficient heating. For liquid amines, the reaction can often be run neat.

  • Seal the vessel and irradiate in a microwave reactor at 150 °C for 30-60 minutes.

  • After cooling, dissolve the residue in ethyl acetate (30 mL).

  • Wash the organic layer sequentially with 1 M HCl (1 x 15 mL), saturated aqueous NaHCO₃ (1 x 15 mL), and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting amide by recrystallization or column chromatography.

Quantitative Data Summary
EntryAmineCatalystTime (min)Temperature (°C)Yield (%)
1BenzylamineNone3015094
2AnilineBoric Acid4515085
3MorpholineNone4015090

Note: The data is representative of microwave-assisted direct amidation reactions.

Experimental Workflow

Amidation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Reactants: - this compound - Amine Catalyst Add Boric Acid (optional) Reactants->Catalyst Microwave Microwave Irradiation (150°C, 30-60 min) Catalyst->Microwave Dissolve Dissolve in Ethyl Acetate Microwave->Dissolve Wash Aqueous Washes Dissolve->Wash Dry Dry and Concentrate Wash->Dry Purify Purify Dry->Purify Final_Product Final_Product Purify->Final_Product Amide Product

Caption: Workflow for microwave-assisted direct amidation.

Biocatalytic Esterification

Enzymatic catalysis offers a highly selective and environmentally benign approach to organic synthesis. Lipases are commonly used for esterification reactions, operating under mild conditions and often without the need for organic solvents.[4]

Application: Synthesis of various esters of this compound, which can be used as prodrugs or for further synthetic modifications.

Experimental Protocol: Lipase-Catalyzed Esterification

Materials:

  • This compound

  • Alcohol (e.g., ethanol, isopropanol)

  • Immobilized lipase (e.g., Novozym 435)

  • Molecular sieves (3Å)

  • Solvent (e.g., hexane, or solvent-free)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flask containing this compound (1.0 mmol) and the desired alcohol (3.0 mmol), add activated molecular sieves (approx. 100 mg).

  • The reaction can be run solvent-free if the alcohol is a liquid, or in a minimal amount of a non-polar solvent like hexane.

  • Add the immobilized lipase (e.g., 50 mg of Novozym 435).

  • Stir the mixture at a controlled temperature (e.g., 40-60 °C) in an incubator shaker for 24-72 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction has reached the desired conversion, filter off the enzyme and molecular sieves. The enzyme can often be washed and reused.

  • Wash the filtrate with saturated aqueous NaHCO₃ to remove any unreacted acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the ester product.

Quantitative Data Summary
EntryAlcoholTemperature (°C)Time (h)Conversion (%)
1Ethanol5048>95
2Isopropanol6072>90
3Benzyl alcohol6060>92

Note: The data is representative for lipase-catalyzed esterification of carboxylic acids.

Logical Relationship Diagram

Biocatalysis_Logic Start This compound + Alcohol Conditions Immobilized Lipase Molecular Sieves 40-60°C, 24-72h Start->Conditions Product Ester Product Conditions->Product

Caption: Logical flow of the biocatalytic esterification process.

References

Troubleshooting & Optimization

Common side reactions in the synthesis of 2-Bromo-5-fluorophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals involved in the synthesis of 2-Bromo-5-fluorophenylacetic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My synthesis of this compound from 2-bromo-5-fluorobenzyl bromide via the nitrile hydrolysis pathway is resulting in a low yield and a significant amount of a neutral byproduct. What is the likely side reaction and how can I minimize it?

A1: A common issue in the hydrolysis of nitriles to carboxylic acids is incomplete reaction, leading to the formation of the corresponding amide, 2-Bromo-5-fluorophenylacetamide, as a major byproduct.

Troubleshooting:

  • Prolonged Reaction Time: Ensure the hydrolysis is carried out for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting nitrile is completely consumed.

  • Harsher Reaction Conditions: If prolonged reaction time at a given temperature is ineffective, consider increasing the concentration of the acid or base used for hydrolysis or elevating the reaction temperature.

  • Choice of Hydrolysis Conditions: Both acidic and basic conditions can be employed for nitrile hydrolysis. If one condition yields significant amounts of the amide, switching to the other may be beneficial.

Parameter Recommendation for Incomplete Hydrolysis
Reaction Time Monitor by TLC; extend as necessary.
Reagent Conc. Increase concentration of acid or base.
Temperature Increase reaction temperature.
Method Switch between acidic and basic hydrolysis.

Q2: I am attempting the synthesis using a malonic ester route with 2-bromo-5-fluorobenzyl bromide and am observing a higher molecular weight impurity that is difficult to separate from my desired product. What is this impurity and how can I avoid it?

A2: A well-known side reaction in the malonic ester synthesis is dialkylation.[1] This occurs when the initially formed mono-alkylated malonic ester is deprotonated again and reacts with a second molecule of the alkyl halide, leading to a dialkylated product. This dialkylated intermediate will then be hydrolyzed and decarboxylated to yield 2,4-dibromo-1,5-difluoro-3-phenylpentanoic acid, a higher molecular weight impurity.

Troubleshooting:

  • Control of Stoichiometry: Use a slight excess of the malonic ester relative to the 2-bromo-5-fluorobenzyl bromide to favor mono-alkylation.

  • Slow Addition of Alkyl Halide: Add the 2-bromo-5-fluorobenzyl bromide slowly to the reaction mixture containing the deprotonated malonic ester. This maintains a low concentration of the alkyl halide, reducing the likelihood of a second alkylation event.

  • Choice of Base and Solvent: Using a bulky base or a less polar solvent can sometimes disfavor the second deprotonation and subsequent alkylation.

Parameter Recommendation to Avoid Dialkylation
Stoichiometry Use a 1.1 to 1.5 molar excess of the malonate.
Addition Rate Add 2-bromo-5-fluorobenzyl bromide dropwise.
Base Consider bulkier bases like potassium tert-butoxide.
Solvent Explore less polar aprotic solvents.

Q3: My initial step, the bromination of 2-bromo-5-fluorotoluene to 2-bromo-5-fluorobenzyl bromide, is producing a mixture of products, including what appears to be a dibrominated species. How can I improve the selectivity of this reaction?

A3: The radical bromination of a methyl group on an aromatic ring can sometimes lead to over-bromination, resulting in the formation of a dibrominated product, 2-bromo-5-fluorobenzylidene bromide.

Troubleshooting:

  • Control of Brominating Agent: Use a controlled amount of the brominating agent, such as N-bromosuccinimide (NBS). Using a slight molar excess (e.g., 1.05-1.1 equivalents) is often sufficient.

  • Monitoring the Reaction: Closely monitor the reaction progress by TLC or GC-MS to stop the reaction once the starting material is consumed and before significant formation of the dibrominated product occurs.

  • Initiator Concentration: Use a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide). Excess initiator can lead to uncontrolled reactions.

Parameter Recommendation for Selective Monobromination
NBS Equivalents 1.05 - 1.1 equivalents
Reaction Monitoring TLC or GC-MS
Initiator Catalytic amount (e.g., 0.02-0.05 equivalents)

Experimental Protocols

Protocol 1: Synthesis of this compound via Nitrile Hydrolysis

Step 1: Radical Bromination of 2-bromo-5-fluorotoluene To a solution of 2-bromo-5-fluorotoluene (1.0 eq) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (1.1 eq) and a catalytic amount of a radical initiator (e.g., AIBN, 0.02 eq). Reflux the mixture with irradiation from a light source until the starting material is consumed as monitored by TLC. Cool the reaction mixture, filter off the succinimide, and remove the solvent under reduced pressure. The crude 2-bromo-5-fluorobenzyl bromide can be purified by distillation or used directly in the next step.

Step 2: Cyanation of 2-bromo-5-fluorobenzyl bromide Dissolve the crude 2-bromo-5-fluorobenzyl bromide in a suitable solvent like ethanol or DMSO. Add sodium cyanide (1.2 eq) and heat the mixture. Monitor the reaction by TLC. Once complete, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 2-bromo-5-fluorophenylacetonitrile.

Step 3: Hydrolysis of 2-bromo-5-fluorophenylacetonitrile To the crude nitrile, add a solution of aqueous sulfuric acid (e.g., 50% v/v).[2] Heat the mixture at reflux for several hours until the reaction is complete (as monitored by TLC). Cool the reaction mixture and pour it onto ice. The solid product can be collected by filtration, washed with cold water, and recrystallized from a suitable solvent to yield pure this compound.

Visualization

Troubleshooting_Synthesis cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting Common Side Reactions Start Starting Material: 2-Bromo-5-fluorotoluene Step1 Step 1: Radical Bromination Start->Step1 Intermediate1 2-Bromo-5-fluorobenzyl bromide Step1->Intermediate1 SideReaction1 Dibromination (Side Product of Step 1) Step1->SideReaction1 Step2 Step 2: Cyanation Intermediate1->Step2 SideReaction2 Dialkylation (Alternative Malonic Ester Route) Intermediate1->SideReaction2 In Malonic Ester Route Intermediate2 2-Bromo-5-fluorophenylacetonitrile Step2->Intermediate2 Step3 Step 3: Hydrolysis Intermediate2->Step3 Product Final Product: This compound Step3->Product SideReaction3 Incomplete Hydrolysis (Side Product of Step 3) Step3->SideReaction3 Solution1 Control Stoichiometry Monitor Reaction SideReaction1->Solution1 Solution2 Control Stoichiometry Slow Addition SideReaction2->Solution2 Solution3 Prolonged Reaction Time Harsher Conditions SideReaction3->Solution3

Caption: Troubleshooting workflow for common side reactions in the synthesis of this compound.

References

Technical Support Center: Purification of 2-Bromo-5-fluorophenylacetic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming purification challenges associated with the reaction products of 2-Bromo-5-fluorophenylacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered when working with reaction products of this compound?

A1: Common impurities can be categorized as follows:

  • Unreacted Starting Material: Residual this compound.

  • Reagent-based Impurities: Excess reagents from the reaction (e.g., coupling agents for amidation, or excess alcohol in esterification).

  • Byproducts of Side Reactions: These can include small amounts of regioisomers if the reaction conditions are not well-controlled, or products from the hydrolysis of esters or amides.

  • Solvent and Water: Residual solvents from the reaction or workup, and moisture.

Q2: What is a general approach for the initial purification of a crude reaction product derived from this compound?

A2: A standard and often effective initial purification strategy is a liquid-liquid extraction. For a neutral product like an ester or amide, an aqueous workup with a mild base (e.g., sodium bicarbonate solution) can remove acidic impurities like unreacted this compound. This is typically followed by a wash with brine to remove residual water-soluble components. Further purification by recrystallization or column chromatography is usually necessary to achieve high purity.[1]

Q3: How can I effectively monitor the progress of my purification?

A3: Thin-layer chromatography (TLC) is the most common and rapid method for monitoring purification. It allows you to visualize the separation of your desired product from impurities. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC)[2], and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended to assess the purity of the final product.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause(s) Solution(s)
Product does not crystallize ("oiling out") The compound's melting point may be lower than the solvent's boiling point. The compound might be too soluble in the chosen solvent.- Use a solvent with a lower boiling point or a mixture of solvents. - Ensure dissolution is at the lowest temperature necessary. - Try a different solvent system.[1]
No crystal formation upon cooling The solution is not supersaturated. The compound is highly soluble even at low temperatures.- Evaporate some solvent to increase the concentration. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound. - Cool the solution to a lower temperature (e.g., in an ice bath).[1]
Low recovery of the product Too much solvent was used. The compound has significant solubility in the cold solvent. Crystals were lost during filtration.- Use the minimum amount of hot solvent for dissolution. - Cool the solution for a longer duration to maximize precipitation. - Wash the collected crystals with a minimal amount of ice-cold solvent.[1]
Poor purity (colored crystals) Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtering to adsorb colored impurities. - A second recrystallization may be necessary.[1]
Column Chromatography Issues
Problem Possible Cause(s) Solution(s)
Poor separation of spots on TLC/column The solvent system (eluent) is not optimal.- Adjust the polarity of the eluent. For normal phase silica gel chromatography, if the compounds are running too high (high Rf), decrease the polarity. If they are not moving from the baseline, increase the polarity. A common strategy is to use a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate) and vary the ratio.
Compound is insoluble in the eluent The chosen eluent is not a good solvent for your compound.- Choose a different eluent system in which your compound is soluble. The solvent used to load the column should be as non-polar as possible to ensure a narrow band at the start of the purification.
Streaking of spots on TLC/column The compound may be acidic or basic. The column may be overloaded.- For acidic compounds like residual this compound, adding a small amount of acetic acid to the eluent can improve the peak shape. - For basic compounds, adding a small amount of triethylamine can help. - Ensure you are not loading too much crude material onto the column.
Cracks in the silica gel bed Improper packing of the column.- Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.[3]

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Test small batches with different solvents to find the ideal one.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture while stirring until the solid completely dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution briefly.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Protocol 2: Flash Column Chromatography
  • Column Preparation: Select an appropriate size column and pack it with silica gel as a slurry in a non-polar solvent (e.g., hexanes). Allow the silica to settle into a uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column.[3]

  • Fraction Collection: Collect the eluent in small fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Data Presentation

Table 1: Example Solvent Systems for Purification

Purification Method Product Type Example Solvent System(s) Notes
Recrystallization Amide DerivativeEthanol/Water, Toluene, Ethyl AcetateThe choice depends on the specific amide's polarity.
Recrystallization Ester DerivativeHexanes/Ethyl Acetate, MethanolLower polarity esters may crystallize well from hexanes.
Column Chromatography Amide DerivativeHexanes/Ethyl Acetate (e.g., 1:1 to 1:2)A more polar eluent is typically needed compared to esters.
Column Chromatography Ester DerivativeHexanes/Ethyl Acetate (e.g., 4:1 to 2:1)The exact ratio should be determined by TLC analysis.

Visualizations

Purification_Workflow Crude Crude Reaction Product Extraction Liquid-Liquid Extraction (e.g., with NaHCO3 soln) Crude->Extraction Organic Organic Layer Extraction->Organic Product Aqueous Aqueous Layer (Acidic Impurities) Extraction->Aqueous Impurities Drying Drying (e.g., with MgSO4) Organic->Drying Evaporation Solvent Evaporation Drying->Evaporation PurificationChoice Choice of Further Purification Evaporation->PurificationChoice Recrystallization Recrystallization PurificationChoice->Recrystallization If solid Column Column Chromatography PurificationChoice->Column If oil or poorly crystallizing Pure Pure Product Recrystallization->Pure Column->Pure Recrystallization_Troubleshooting Start Attempting Recrystallization Problem Problem Encountered Start->Problem OilingOut Product 'Oiling Out'? Problem->OilingOut Yes NoCrystals No Crystals Form? Problem->NoCrystals No OilingOut->NoCrystals No Solvent Change Solvent/ Use Solvent Mixture OilingOut->Solvent Yes LowRecovery Low Recovery? NoCrystals->LowRecovery No Concentrate Concentrate Solution/ Scratch Flask/Seed NoCrystals->Concentrate Yes MinimizeSolvent Use Less Hot Solvent/ Cool Longer LowRecovery->MinimizeSolvent Yes Success Successful Crystallization LowRecovery->Success No Solvent->Success Concentrate->Success MinimizeSolvent->Success Purification_Decision_Tree Start Crude Product After Workup IsSolid Is the product a solid? Start->IsSolid TryRecrystal Attempt Recrystallization IsSolid->TryRecrystal Yes ColumnChrom Perform Column Chromatography IsSolid->ColumnChrom No (it's an oil) IsPure Is the product pure (by TLC/NMR)? TryRecrystal->IsPure Done Purification Complete IsPure->Done Yes SimilarPolarity Are impurities close in polarity on TLC? IsPure->SimilarPolarity No ColumnChrom->Done SimilarPolarity->TryRecrystal No, try another recrystallization SimilarPolarity->ColumnChrom Yes

References

Technical Support Center: Optimizing Suzuki Coupling with 2-Bromo-5-fluorophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki coupling of 2-Bromo-5-fluorophenylacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in a Suzuki coupling reaction?

A1: The primary challenges with this substrate arise from its functional groups. The carboxylic acid can be deprotonated by the base, and the resulting carboxylate can coordinate to the palladium catalyst, potentially deactivating it.[1] Additionally, the electron-withdrawing fluorine atom can influence the reactivity of the aryl bromide.

Q2: Is it necessary to protect the carboxylic acid group?

A2: While not always mandatory, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) is a common strategy to prevent its interference with the catalytic cycle.[1] This adds extra steps to the synthesis (protection and subsequent deprotection), but it can significantly improve reaction outcomes.

Q3: If I choose not to protect the carboxylic acid, what is the best choice of base?

A3: When using the unprotected carboxylic acid, it is crucial to select a base that minimizes side reactions and catalyst inhibition. Weaker inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often preferred over strong hydroxide bases.[2][3] An additional equivalent of the base is typically required to neutralize the acidic proton of the carboxylic acid.

Q4: How does the fluorine substituent affect the reaction?

A4: The fluorine atom is an electron-withdrawing group, which generally makes the aryl bromide more reactive towards the initial oxidative addition step of the Suzuki catalytic cycle. This can be beneficial for the overall reaction rate.

Q5: What are the most common side reactions to look out for?

A5: Common side reactions include:

  • Dehalogenation: The bromo group is replaced by a hydrogen atom. This can be promoted by certain solvents (like alcohols) or bases.[4]

  • Homocoupling: Two molecules of the boronic acid couple together. This is often exacerbated by the presence of oxygen.[4]

  • Protodeboronation: The boronic acid reacts with water or other protic sources to lose the boron group.

  • Decarboxylation: While less common under typical Suzuki conditions, the loss of CO₂ from the carboxylic acid can be a potential side reaction under certain conditions.[5]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low to no product yield Catalyst deactivation: The carboxylate from the deprotonated starting material may be inhibiting the palladium catalyst.[1]1. Protect the carboxylic acid as an ester. 2. Screen different palladium catalysts and ligands. Buchwald ligands can be effective for challenging substrates.[6] 3. Use a weaker inorganic base like K₃PO₄ or Cs₂CO₃.[2][3]
Inefficient transmetalation: The transfer of the organic group from the boron to the palladium may be slow.1. Ensure the boronic acid is of high quality. 2. Consider using a boronate ester (e.g., pinacol ester) which can have different reactivity and stability.[4] 3. The choice of base is critical for activating the boronic acid.[7]
Reaction not going to completion 1. Increase the reaction temperature. 2. Increase the reaction time and monitor by TLC or LC-MS. 3. Ensure thorough degassing of solvents to remove oxygen.
Significant dehalogenation byproduct Palladium-hydride formation: The palladium catalyst may be reacting with sources of hydride (e.g., solvent, base).[4]1. Switch to an aprotic solvent such as dioxane or toluene.[8] 2. Use a weaker base like K₂CO₃ or Cs₂CO₃.[2][3]
Significant homocoupling of boronic acid Presence of oxygen: Oxygen can promote the homocoupling of boronic acids.[4]1. Ensure all solvents are thoroughly degassed before use. 2. Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.
Formation of multiple unidentified byproducts Decomposition of starting materials or product: The reaction conditions may be too harsh.1. Lower the reaction temperature. 2. Screen different solvent and base combinations.

Experimental Protocols

Protocol 1: Suzuki Coupling with Unprotected this compound

This protocol is a starting point and may require optimization.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.[6]

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add anhydrous 1,4-dioxane and degassed water (e.g., 10:1 ratio) via syringe.[6]

  • Stir the reaction mixture vigorously and heat to 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Suzuki Coupling with Methyl 2-(2-bromo-5-fluorophenyl)acetate (Protected Carboxylic Acid)

Step 2a: Protection of the Carboxylic Acid

  • Dissolve this compound in methanol.

  • Add a catalytic amount of sulfuric acid.

  • Reflux the mixture for 4-6 hours, monitoring by TLC.

  • Cool the reaction and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer, concentrate, and purify if necessary.

Step 2b: Suzuki Coupling

Materials:

  • Methyl 2-(2-bromo-5-fluorophenyl)acetate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • Toluene/Ethanol/Water mixture (e.g., 4:1:1)

Procedure:

  • In a reaction vessel, combine Methyl 2-(2-bromo-5-fluorophenyl)acetate, the arylboronic acid, Pd(PPh₃)₄, and sodium carbonate.

  • Evacuate and backfill with an inert gas.

  • Add the degassed solvent mixture.

  • Heat the reaction to 80-90 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up as described in Protocol 1.

  • Purify the resulting ester product.

Step 2c: Deprotection (Saponification)

  • Dissolve the purified ester in a mixture of THF and water.

  • Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

  • Stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).

  • Acidify the reaction mixture with dilute HCl to protonate the carboxylate.

  • Extract the product with an organic solvent, dry, and concentrate to yield the final carboxylic acid product.

Data Presentation

The following tables provide illustrative data for the selection of reaction components. Actual yields are highly dependent on the specific boronic acid partner and reaction conditions.

Table 1: Comparison of Bases for Suzuki Coupling of Aryl Bromides

BaseTypical SolventCatalyst/LigandGeneral Yield RangeNotes
K₂CO₃Toluene/Water, Dioxane/WaterPd(OAc)₂/PPh₃Good to ExcellentA versatile and commonly used base.[7]
K₃PO₄Toluene/Water, Dioxane/WaterPd(OAc)₂/SPhosGood to ExcellentOften effective for challenging substrates.[6]
Cs₂CO₃Dioxane, ToluenePd₂(dba)₃/XPhosExcellentHighly effective but more expensive.[3]
NaOHToluene/WaterPd(OAc)₂/PPh₃VariableStrong base, can promote side reactions.[2]
Et₃NDMF, AcetonitrilePd(PPh₃)₄Generally LowerOrganic bases are often less effective than inorganic bases.[3]

Data compiled from multiple sources for illustrative purposes.[2][3][6][7]

Table 2: Common Palladium Catalysts and Ligands for Suzuki Coupling

Catalyst PrecursorLigandTypical Substrates
Pd(OAc)₂PPh₃General purpose for aryl bromides.
Pd₂(dba)₃Buchwald Ligands (SPhos, XPhos)Electron-rich and sterically hindered aryl halides.
Pd(PPh₃)₄NoneActive catalyst, but can be sensitive to air.
PdCl₂(dppf)dppfGood for a broad range of substrates, including some heteroaryls.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X L₂ OxAdd->PdII Transmetalation Transmetalation (Ar'-B(OR)₂) PdII->Transmetalation Base PdII_Ar Ar-Pd(II)-Ar' L₂ Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Ar-Ar' (Product) ArX This compound ArX->OxAdd ArB Arylboronic Acid ArB->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting_Workflow Start Low Yield in Suzuki Coupling CheckCatalyst Is the catalyst/ligand appropriate? Start->CheckCatalyst CheckBase Is the base choice and amount optimal? CheckCatalyst->CheckBase No ScreenConditions Screen different catalysts, ligands, solvents, and temperatures CheckCatalyst->ScreenConditions Yes ProtectCOOH Consider protecting the carboxylic acid group CheckBase->ProtectCOOH No CheckBase->ScreenConditions Yes ProtectCOOH->ScreenConditions CheckPurity Are starting materials pure? ScreenConditions->CheckPurity PurifySM Purify starting materials CheckPurity->PurifySM No Success Reaction Optimized CheckPurity->Success Yes PurifySM->ScreenConditions

Caption: A troubleshooting workflow for optimizing the Suzuki coupling reaction.

References

How to avoid dehalogenation of 2-Bromo-5-fluorophenylacetic acid during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Bromo-5-fluorophenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding dehalogenation during chemical reactions.

Troubleshooting Guide: Preventing Dehalogenation

Dehalogenation, the undesired removal of the bromine atom from this compound, is a common side reaction that can significantly lower the yield of your desired product. This guide provides troubleshooting steps to mitigate this issue in various common reactions.

Issue 1: Dehalogenation during Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig)

Palladium catalysts are highly effective for forming new bonds at the site of the bromine atom, but they can also catalyze the unwanted replacement of bromine with a hydrogen atom (hydrodehalogenation).

Possible Causes & Solutions:

CauseRecommended Action
Inappropriate Catalyst/Ligand Choice Switch to bulkier, more electron-rich phosphine ligands like SPhos or XPhos, or consider using N-heterocyclic carbene (NHC) ligands.[1] These can promote the desired cross-coupling over dehalogenation.
Suboptimal Base Avoid strong alkoxide bases (e.g., NaOt-Bu) if possible. Weaker inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often better choices to minimize dehalogenation.[1][2]
Unsuitable Solvent Use aprotic solvents like dioxane, tetrahydrofuran (THF), or toluene.[1] Protic solvents, such as alcohols, can act as a hydride source, leading to dehalogenation.
Presence of Water While some water can be beneficial in Suzuki reactions, excessive amounts can be a proton source leading to dehalogenation.[1] If using anhydrous conditions, ensure all reagents and solvents are thoroughly dried. In aqueous systems, try varying the water ratio.
High Reaction Temperature or Prolonged Reaction Time High temperatures and long reaction times can favor dehalogenation.[2] Monitor the reaction closely and aim for the lowest effective temperature and shortest possible reaction time.
Oxygen in the Reaction Mixture Ensure the reaction mixture is thoroughly degassed to remove oxygen, which can affect the catalyst's performance and lead to side reactions.[1]

Issue 2: Dehalogenation during Reactions Involving the Carboxylic Acid Group (e.g., Esterification, Amide Coupling)

While less common than in cross-coupling reactions, certain reagents and conditions used to modify the carboxylic acid group can potentially affect the C-Br bond.

Possible Causes & Solutions:

CauseRecommended Action
Harsh Reaction Conditions Employ mild conditions for esterification or amide coupling. For amide bond formation, consider using coupling reagents like DCC, EDC, or HATU at room temperature.[3]
Use of Strong Reducing Agents If a reduction step is necessary elsewhere in the molecule, be aware that some reducing agents can cleave the C-Br bond. Catalytic hydrogenation with palladium on carbon is a known method for reductive dehalogenation.[4]

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem?

A1: Dehalogenation is a side reaction where the bromine atom on this compound is replaced by a hydrogen atom. This leads to the formation of 5-fluorophenylacetic acid as a byproduct, which reduces the yield of the desired product and can complicate purification.[1][2][5]

Q2: How can I detect if dehalogenation is occurring in my reaction?

A2: You can detect dehalogenation by using analytical techniques such as:

  • Thin-Layer Chromatography (TLC): The dehalogenated product will likely have a different Rf value than your starting material and desired product.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This will show a peak corresponding to the molecular weight of the dehalogenated byproduct.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show the appearance of a new aromatic proton signal in place of the carbon-bromine bond.[2]

Q3: Should I protect the carboxylic acid group before running a cross-coupling reaction?

A3: Protecting the carboxylic acid group is often a good strategy. The acidic proton of the carboxylic acid can interfere with many organometallic reagents and bases used in cross-coupling reactions. Converting the carboxylic acid to an ester (e.g., methyl, ethyl, or benzyl ester) is a common protective measure.[4][6]

Q4: What are some suitable protecting groups for the carboxylic acid?

A4: Common protecting groups for carboxylic acids include:

  • Esters (Methyl, Ethyl, Benzyl, t-Butyl): These are widely used and can be removed under various conditions (e.g., base or acid hydrolysis, hydrogenolysis for benzyl esters).[4][6]

  • Oxazolines: These can protect the carboxylic acid and can be hydrolyzed back to the acid.[4]

  • dM-Dim (1,3-dithian-2-yl-methyl): This is an option for orthogonal protection as it can be removed under nearly neutral oxidative conditions.[7]

Q5: Which palladium catalyst is best for minimizing dehalogenation in a Suzuki-Miyaura coupling?

A5: While the optimal catalyst is substrate-dependent, catalyst systems using bulky, electron-rich phosphine ligands like SPhos and XPhos, often in the form of pre-catalysts like XPhos Pd G2, have been shown to be effective in minimizing dehalogenation for aryl bromides.[1][2]

Data Summary: Conditions to Minimize Dehalogenation in Suzuki-Miyaura Coupling

The following table summarizes general reaction parameters that can be optimized to reduce the incidence of dehalogenation in Suzuki-Miyaura coupling reactions involving aryl bromides.

ParameterCondition Favoring Cross-CouplingCondition Favoring DehalogenationRationale
Ligand Bulky, electron-rich (e.g., SPhos, XPhos)[1]Less bulky, electron-poor (e.g., PPh₃)Bulky ligands can accelerate reductive elimination to form the desired product.
Base Weaker inorganic bases (K₂CO₃, Cs₂CO₃, K₃PO₄)[1][2]Strong alkoxide bases (NaOEt, KOtBu)[2]Strong bases can act as hydride donors, leading to dehalogenation.[2]
Solvent Aprotic (Dioxane, THF, Toluene)[1]Protic (Alcohols)Protic solvents can be a source of protons for the dehalogenation side reaction.[1]
Temperature Lowest effective temperatureHigh temperatures[2]Higher temperatures can increase the rate of the undesired dehalogenation pathway.
Atmosphere Inert (Nitrogen or Argon)Presence of OxygenThoroughly degassing the reaction mixture is crucial for catalyst stability and performance.[1]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of an Aryl Bromide with Minimized Dehalogenation

This protocol provides a starting point for the Suzuki-Miyaura coupling of an aryl bromide, such as the ester of this compound, with an arylboronic acid, employing a catalyst system known to reduce dehalogenation.

Materials:

  • Ester of this compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • SPhos (0.022 mmol, 2.2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Schlenk flask or sealed vial

  • Stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or sealed vial, add the ester of this compound, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add the Pd₂(dba)₃ and SPhos to the vessel.

  • Add the toluene and water.

  • Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes, or by performing three freeze-pump-thaw cycles.[1]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visual Decision-Making Workflow

The following diagram illustrates a logical workflow for troubleshooting and optimizing reaction conditions to avoid dehalogenation of this compound, particularly in the context of palladium-catalyzed cross-coupling reactions.

Dehalogenation_Troubleshooting start_node Start: Reaction shows dehalogenation decision_node1 decision_node1 start_node->decision_node1 Analyze reaction type decision_node decision_node action_node action_node end_node End: Dehalogenation minimized action_node1 action_node1 decision_node1->action_node1 Cross-Coupling action_node_other action_node_other decision_node1->action_node_other Other (e.g., Esterification) decision_node2 decision_node2 action_node1->decision_node2 Check Base action_node_other2 action_node_other2 action_node_other->action_node_other2 Use mild coupling reagents (e.g., EDC, HATU) action_node2 action_node2 decision_node2->action_node2 Strong Base (e.g., NaOtBu) decision_node3 decision_node3 decision_node2->decision_node3 Weak Base (e.g., K2CO3) action_node2->decision_node3 Switch to K2CO3, K3PO4, or Cs2CO3 action_node3 action_node3 decision_node3->action_node3 Check Ligand decision_node4 decision_node4 action_node3->decision_node4 Use bulky, e--rich ligand (e.g., SPhos, XPhos) action_node4 action_node4 decision_node4->action_node4 Check Solvent decision_node5 decision_node5 action_node4->decision_node5 Use aprotic solvent (e.g., Dioxane, Toluene) action_node5 action_node5 decision_node5->action_node5 Check Temperature action_node5->end_node Optimize for lowest effective temperature action_node_other2->end_node

Caption: Troubleshooting workflow for minimizing dehalogenation.

References

Managing impurities in 2-Bromo-5-fluorophenylacetic acid starting material

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Bromo-5-fluorophenylacetic acid. The focus is on identifying, controlling, and managing impurities in this starting material to ensure the quality and safety of subsequent manufacturing processes and final products.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in this compound?

A1: Impurities in Active Pharmaceutical Ingredients (APIs) and starting materials are broadly classified into three categories according to ICH guidelines.[1] For this compound, you may encounter:

  • Organic Impurities: These are the most common and include starting materials, by-products from the synthesis, intermediates, and degradation products.[1] Specific examples could be positional isomers (e.g., 3-Bromo-5-fluorophenylacetic acid), precursors like benzyl cyanide derivatives, or products of side-reactions.[4]

  • Inorganic Impurities: These can include reagents, catalysts (like palladium from Suzuki coupling reactions), inorganic salts, and heavy metals.[1][2]

  • Residual Solvents: Trace amounts of solvents used during the synthesis and purification process (e.g., toluene, methanol, hexane, carbon tetrachloride) may remain in the final product.[1][5][6]

Q2: Why is it critical to control impurities in this starting material?

A2: Controlling impurities is fundamental to ensuring the safety, efficacy, and quality of the final drug product.[2] Unwanted chemicals can be toxic, even at low concentrations, or they can react with the active ingredient, reducing its therapeutic effect and stability.[2][3] Regulatory agencies have strict guidelines (e.g., ICH Q3A and Q3B) that set thresholds for reporting, identifying, and qualifying impurities.[2]

Q3: What are the primary sources of these impurities?

A3: Impurities can be introduced at various stages of the manufacturing process.[2] Key sources include:

  • Starting Materials and Reagents: The quality of the raw materials used in the synthesis directly impacts the purity of the final product.[3]

  • Manufacturing Process: Side reactions, incomplete reactions, or variations in reaction conditions like temperature and pH can generate by-products.[1]

  • Degradation: The product may degrade during manufacturing or storage, forming new impurities.[7]

  • Environmental Contamination: Contaminants from the manufacturing environment can be introduced if not properly controlled.[2]

Troubleshooting Guide

This section addresses specific issues you may encounter during the analysis and use of this compound.

Problem 1: An unknown peak is observed during HPLC analysis of a new batch.

Possible Cause Troubleshooting Steps
Process-Related Impurity 1. Review Synthesis Route: Examine the synthetic pathway for potential side reactions or unreacted intermediates that could correspond to the unknown peak's retention time.[1] 2. Characterize the Impurity: Use Mass Spectrometry (MS) coupled with HPLC (LC-MS) to determine the molecular weight of the unknown peak. This can provide clues to its identity.[1][2] 3. NMR Spectroscopy: If the impurity can be isolated, Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information for positive identification.[8]
Degradation Product 1. Conduct Stress Testing: Subject a reference sample to heat, light, acid, and base to see if the unknown peak is generated, indicating a degradation product. 2. Check Storage Conditions: Ensure the material has been stored correctly (e.g., at room temperature as specified for many commercial grades).[9][10]
Contamination 1. Analyze Solvents and Reagents: Check the purity of all solvents and reagents used in the analytical method. 2. System Blank: Run a blank injection (mobile phase only) to rule out contamination from the HPLC system itself.

Problem 2: The material has a lower melting point than specified.

Possible Cause Troubleshooting Steps
Presence of Impurities 1. Confirm Purity: A depressed melting point is a classic indicator of impurity.[11] Quantify the purity using a primary analytical method like HPLC or quantitative NMR (qNMR). 2. Identify Impurities: Follow the steps in "Problem 1" to identify the impurities, as their nature will determine the appropriate purification strategy.
Residual Solvent 1. Perform GC Analysis: Use Gas Chromatography (GC) with a headspace autosampler to identify and quantify any residual solvents.[1][2] 2. Drying: If solvents are present, dry the material under a vacuum at a suitable temperature to remove them.

Problem 3: Batch-to-batch variability is affecting reaction yield.

Possible Cause Troubleshooting Steps
Inconsistent Impurity Profile 1. Comprehensive Analysis: Perform a detailed impurity profile for each batch using HPLC and/or GC-MS.[2] 2. Set In-house Specifications: Based on the analysis, establish stricter specifications for incoming raw materials.[3] This includes setting limits for specific, known impurities.
Reactive Impurities 1. Identify Problematic Impurities: An impurity may be interfering with your reaction. Use the analytical data to correlate the presence of specific impurities with lower yields. 2. Purification: Implement a purification step like recrystallization or column chromatography to remove the problematic impurity before use.[1]

Impurity Thresholds & Data

The International Council for Harmonisation (ICH) provides guidelines for impurity thresholds. While specific limits depend on the final drug product and its dosage, the general thresholds for reporting, identification, and qualification are summarized below.

Threshold Maximum Daily Dose ≤ 2 g/day Maximum Daily Dose > 2 g/day
Reporting Threshold 0.05%0.03%
Identification Threshold 0.10% or 1.0 mg per day intake (whichever is lower)0.05%
Qualification Threshold 0.15% or 1.0 mg per day intake (whichever is lower)0.05%
Data derived from ICH Q3A/B guidelines.

Key Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is commonly used to separate and quantify organic impurities.[1]

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 220 nm.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in a 1:1 mixture of Acetonitrile and Water to a final concentration of 0.5 mg/mL.

  • Analysis:

    • Inject 10 µL of the sample.

    • Run a gradient elution (e.g., start with 30% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions).

    • Calculate purity by the area percent method, assuming all components have a similar response factor.

Protocol 2: Residual Solvent Analysis by Gas Chromatography (GC-MS)

This protocol is designed to detect and identify volatile impurities like residual solvents.[1]

  • System Preparation:

    • Column: DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector: Split mode, 220°C.

    • Oven Program: 40°C for 5 min, ramp to 240°C at 10°C/min, hold for 5 min.

    • Detector: Mass Spectrometer (MS) scanning from 35-350 amu.

  • Sample Preparation (Headspace):

    • Accurately weigh approximately 50 mg of the sample into a 20 mL headspace vial.

    • Add 1 mL of a suitable solvent (e.g., Dimethyl sulfoxide - DMSO).

    • Seal the vial and heat at 80°C for 15 minutes before injection.

  • Analysis:

    • Inject 1 mL of the headspace gas.

    • Identify peaks by comparing their mass spectra to a reference library (e.g., NIST).

Visualizations

The following diagrams illustrate key workflows and concepts for managing impurities.

Impurity_Analysis_Workflow cluster_0 Phase 1: Detection cluster_1 Phase 2: Characterization cluster_2 Phase 3: Decision Start New Batch of Starting Material HPLC HPLC Screening Start->HPLC Organic Purity GC GC-MS Headspace (Residual Solvents) Start->GC Volatiles Check Impurity > 0.1%? HPLC->Check LCMS LC-MS Analysis (Molecular Weight) Check->LCMS Yes Accept Accept Batch Check->Accept No NMR Isolate & Conduct NMR (Structure) LCMS->NMR Reject Reject or Repurify Batch NMR->Reject

Workflow for analyzing and dispositioning a new material batch.

Potential_Impurity_Pathway SM Starting Materials (e.g., Fluorobromotoluene) Reaction Main Synthesis Reaction SM->Reaction SideReaction Side Reaction (e.g., Di-bromination) SM->SideReaction Reagents Reagents (e.g., NBS, AIBN) Reagents->Reaction Reagents->SideReaction Product This compound Reaction->Product Impurity1 Positional Isomer Reaction->Impurity1 Impurity3 Unreacted SM Reaction->Impurity3 Impurity2 Di-brominated Species SideReaction->Impurity2

Potential pathways for impurity formation during synthesis.

Troubleshooting_Logic Start Out-of-Specification (OOS) Result Observed IsAnalytical Analytical Error? Start->IsAnalytical IsProcess Process Deviation? IsAnalytical->IsProcess No CheckMethod Review Method & Recalibrate IsAnalytical->CheckMethod Yes CheckProcess Review Batch Record & Conditions IsProcess->CheckProcess Yes Purify Implement Purification (e.g., Recrystallization) IsProcess->Purify No (Impurity Inherent) Retest Retest Sample CheckMethod->Retest Accept Accept Material Retest->Accept

Decision tree for troubleshooting an out-of-specification result.

References

Troubleshooting low yields in amidation of 2-Bromo-5-fluorophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the amidation of 2-Bromo-5-fluorophenylacetic acid. It is intended for researchers, scientists, and professionals in drug development to help overcome common challenges and optimize reaction outcomes.

Troubleshooting Guide

This guide addresses specific issues that may arise during the amidation of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: I am observing very low or no formation of my desired amide product. What are the likely causes and how can I fix this?

Low to no product formation is a common issue that can stem from several factors, ranging from reagent quality to reaction conditions.

  • Ineffective Carboxylic Acid Activation: The first step in most amidation reactions is the activation of the carboxylic acid. If this step is inefficient, the subsequent reaction with the amine will not proceed.

    • Solution: Switch to a more powerful coupling agent. For instance, if you are using a carbodiimide like DCC or EDC alone, the addition of an additive like 1-hydroxybenzotriazole (HOBt) or using a uronium/aminium salt like HATU or HBTU can significantly improve activation and yields.[1][2]

  • Poor Nucleophilicity of the Amine: The amine used in the reaction may not be sufficiently nucleophilic to attack the activated carboxylic acid intermediate, especially if it is sterically hindered or has electron-withdrawing groups.

    • Solution: Increase the reaction temperature to provide more energy for the reaction to overcome the activation barrier. You can also consider using a stronger, non-nucleophilic base to deprotonate the amine, increasing its nucleophilicity.

  • Degradation of Reagents: Coupling agents, especially carbodiimides and uronium/aminium salts, can be sensitive to moisture and may degrade over time.

    • Solution: Ensure that all reagents are fresh and anhydrous. Solvents should be properly dried before use.

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and base can significantly impact the reaction outcome.

    • Solution: Screen different solvents. Aprotic polar solvents like DMF or DCM are commonly used for amidation reactions.[3][4] Temperature can also be optimized; while many reactions are run at room temperature, heating may be necessary for less reactive substrates.

Q2: My reaction has stalled, and I see a significant amount of unreacted this compound and/or amine in the reaction mixture. What should I do?

Incomplete conversion is a sign that the reaction is not going to completion. Here are some troubleshooting steps:

  • Insufficient Coupling Reagent or Base: The stoichiometry of your reagents is crucial.

    • Solution: Ensure you are using a slight excess of the coupling agent (e.g., 1.1-1.5 equivalents) and the base (e.g., 2-3 equivalents), especially if your amine is used as a salt.

  • Salt Formation: An acid-base reaction between the carboxylic acid and the amine can form a salt, which is unreactive under standard coupling conditions.

    • Solution: Elevating the reaction temperature can often overcome this salt formation.[5]

  • Reaction Time: The reaction may simply need more time to reach completion.

    • Solution: Monitor the reaction progress using an appropriate technique like TLC or LC-MS and allow it to run for a longer period if necessary.

Q3: I am getting my desired product, but it is accompanied by several impurities. What are the potential side reactions?

The formation of side products is a common challenge in amidation reactions. For this compound, potential side reactions include:

  • N-acylurea Formation: When using carbodiimides like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea byproduct.

    • Solution: The addition of HOBt or HOAt can trap the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement and more reactive towards the amine.[1]

  • Racemization: If your amine or carboxylic acid is chiral, racemization can be a significant issue, especially under harsh basic conditions or with certain coupling agents.

    • Solution: Use coupling agents known for low racemization, such as HATU or COMU. The addition of HOBt or HOAt when using carbodiimides also helps to suppress racemization.[1]

  • Side Reactions Involving Halogen Substituents: While generally stable, the bromo substituent on the aromatic ring could potentially participate in side reactions under certain conditions, such as with strong bases or catalysts at high temperatures, although this is less common in standard amidations.

    • Solution: Stick to milder reaction conditions where possible.

Frequently Asked Questions (FAQs)

Q1: What is the impact of the bromo and fluoro substituents on the amidation of this compound?

The bromo and fluoro groups are electron-withdrawing. This has two main effects:

  • Increased Acidity: The electron-withdrawing nature of the halogens makes the carboxylic acid proton more acidic.

  • Electronic Effect on Reactivity: Phenylacetic acids with weak electron-withdrawing groups, such as chloro, have been shown to give good to excellent yields in direct amidation reactions.[5] While strong electron-withdrawing groups like nitro can sometimes lead to moderate yields, the combined effect of bromo and fluoro is not expected to significantly hinder the reaction under standard coupling conditions.[5]

Q2: Which coupling agents are most effective for the amidation of this compound?

The choice of coupling agent is critical for achieving high yields. Here is a comparison of commonly used coupling agents:

Coupling Agent ClassExamplesAdvantagesDisadvantages
Carbodiimides DCC, EDC, DICReadily available, cost-effective.Can lead to N-acylurea formation and racemization.[1]
Uronium/Aminium Salts HATU, HBTUHigh reactivity, fast reaction times, low racemization.[2]More expensive than carbodiimides.
Phosphonium Salts PyBOP, BOPVery efficient, especially for sterically hindered substrates.[2]Can be more difficult to remove byproducts.

For a challenging substrate, starting with a carbodiimide like EDC in combination with an additive like HOBt is a good first choice. If yields are low, moving to a more powerful uronium salt like HATU is recommended.

Q3: What are the optimal reaction conditions for this amidation?

Optimal conditions will depend on the specific amine being used. However, here are some general guidelines:

ParameterRecommendationRationale
Solvent Anhydrous DMF or DCMGood solubility for reactants and reagents.
Temperature 0 °C to room temperature, or heating if necessaryStarting at a lower temperature can minimize side reactions. Heating may be required for less reactive partners.
Base DIPEA or TriethylamineNon-nucleophilic bases that effectively scavenge the acid produced during the reaction.
Stoichiometry 1.0 eq. Acid, 1.1-1.2 eq. Amine, 1.1-1.2 eq. Coupling Agent, 2-3 eq. BaseA slight excess of the amine and coupling agent ensures complete consumption of the limiting reagent (the acid).

Q4: How can I monitor the progress of the amidation reaction?

Regular monitoring of the reaction is essential to determine the endpoint and prevent the formation of byproducts. The two most common methods are:

  • Thin Layer Chromatography (TLC): A quick and easy way to visualize the consumption of starting materials and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, including the mass of the product to confirm its identity and the relative amounts of reactants and products.

Experimental Protocols

Below are detailed protocols for two common amidation methods that can be adapted for this compound.

Protocol 1: Amidation using EDC and HOBt
  • To a solution of this compound (1.0 eq.) in anhydrous DMF or DCM, add HOBt (1.2 eq.).

  • Cool the solution to 0 °C in an ice bath.

  • Add the amine (1.1 eq.) to the mixture.

  • Add EDC (1.2 eq.) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[1]

Protocol 2: Amidation using HATU
  • To a solution of this compound (1.0 eq.) in anhydrous DMF, add HATU (1.1 eq.) and DIPEA (3.0 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq.) to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Work-up the reaction as described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dissolve Acid & Amine in Solvent coupling Add Coupling Agent & Base reagents->coupling stir Stir at RT or Heat coupling->stir monitor Monitor by TLC/LC-MS stir->monitor extract Aqueous Work-up monitor->extract Reaction Complete purify Column Chromatography extract->purify product Isolated Amide purify->product

Caption: A general experimental workflow for the amidation of this compound.

troubleshooting_low_yield start Low Yield Observed check_reagents Check Reagent Quality (Anhydrous, Fresh) start->check_reagents check_conditions Review Reaction Conditions (Solvent, Temp, Base) start->check_conditions check_activation Is Acid Activation Inefficient? start->check_activation check_amine Is Amine Unreactive? start->check_amine solution_reagents Use Fresh, Dry Reagents & Solvents check_reagents->solution_reagents Yes solution_conditions Optimize Solvent, Increase Temperature, Screen Bases check_conditions->solution_conditions Yes solution_activation Use a Stronger Coupling Agent (e.g., HATU) check_activation->solution_activation Yes solution_amine Increase Temperature, Use Stronger Base check_amine->solution_amine Yes amidation_mechanism RCOOH R-COOH (this compound) ActivatedIntermediate Activated Intermediate (O-Acylisourea) RCOOH->ActivatedIntermediate + CouplingAgent Coupling Agent (e.g., EDC) CouplingAgent->ActivatedIntermediate + TetrahedralIntermediate Tetrahedral Intermediate ActivatedIntermediate->TetrahedralIntermediate + Amine Amine R'-NH2 (Amine) Amine->TetrahedralIntermediate + Amide R-CO-NHR' (Amide Product) TetrahedralIntermediate->Amide Byproduct Byproduct (e.g., DCU) TetrahedralIntermediate->Byproduct

References

Impact of solvent choice on the reactivity of 2-Bromo-5-fluorophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the impact of solvent choice on the reactivity of 2-Bromo-5-fluorophenylacetic acid.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a moderately polar molecule due to the carboxylic acid group, but also possesses significant nonpolar character from the substituted benzene ring. It typically exhibits good solubility in polar aprotic solvents like Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO), as well as in polar protic solvents like alcohols (methanol, ethanol). Its solubility in nonpolar solvents such as toluene or hexane is limited but can be increased with heating.

Q2: How does the choice between a protic and an aprotic solvent affect reactions involving the carboxylic acid group?

A2: The solvent's ability to hydrogen bond is critical.

  • Protic Solvents (e.g., methanol, water) can solvate and stabilize the carboxylate anion, which can be beneficial for certain reactions. However, in reactions where the carboxylate group itself is the nucleophile, this stabilization can decrease its reactivity. In esterification reactions, protic solvents like alcohols can also act as reagents.

  • Aprotic Solvents (e.g., THF, DMF, acetonitrile) do not hydrogen-bond as strongly with the carboxylate group. Polar aprotic solvents are often preferred for reactions where a "naked" or more reactive carboxylate anion is desired, for instance, in nucleophilic attack scenarios.

Q3: I am observing no reaction or a very slow reaction. Could the solvent be the primary cause?

A3: Yes, the solvent is a common cause for failed or slow reactions. Key issues to check include:

  • Poor Solubility: One or more of your reagents may not be sufficiently dissolved in the chosen solvent at the reaction temperature.

  • Solvent-Mechanism Mismatch: The solvent may be stabilizing a reagent or intermediate in a way that disfavors the desired reaction mechanism. For example, using a polar protic solvent can significantly slow down an SN2 reaction by solvating the nucleophile.[1][2]

  • Solvent Purity: The presence of impurities, particularly water in anhydrous reactions like Grignard reagent formation, can quench the reaction entirely.[3]

  • Solvent Reactivity: The solvent itself may be reacting with one of your reagents. For example, using an alcohol solvent in a reaction with a strong base will result in deprotonation of the alcohol.

Q4: Can the solvent choice influence side reactions like decarboxylation?

A4: While this compound is relatively stable, elevated temperatures required for some reactions can promote side reactions. The choice of solvent can play a role. High-boiling point polar aprotic solvents like DMF or DMSO, while excellent for ensuring solubility, can sometimes facilitate thermal decomposition or decarboxylation if the reaction is heated for prolonged periods. It is crucial to monitor reaction temperatures carefully.

Section 2: Troubleshooting Guides for Common Reactions

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig)

Issue 1: Low or no yield in a Suzuki-Miyaura coupling reaction.

  • Possible Cause: Inefficient transmetalation or reductive elimination steps in the catalytic cycle. The solvent system is critical for dissolving the inorganic base (e.g., K₂CO₃, K₃PO₄) and facilitating the interaction between the organoboron species and the palladium complex.[4][5]

  • Troubleshooting Steps:

    • Solvent System: A mixture of a nonpolar organic solvent and water is common for Suzuki couplings.[6] If a Toluene/Water system is failing, consider switching to 1,4-Dioxane/Water or THF/Water. These more polar organic solvents can improve the solubility of all components.

    • Base and Solvent Compatibility: Ensure your base is soluble, even partially, in the chosen solvent system. For bases like potassium phosphate, a solvent system containing water is often necessary.[6]

    • Degassing: Oxygen can deactivate the palladium catalyst, leading to side reactions like the homocoupling of the boronic acid.[7] Ensure the solvent is thoroughly degassed with nitrogen or argon before adding the catalyst.

Issue 2: Poor reactivity in a Sonogashira coupling.

  • Possible Cause: The Sonogashira reaction is sensitive to the solvent environment, which must effectively dissolve the aryl halide, the alkyne, the palladium catalyst, the copper co-catalyst, and the base.[8]

  • Troubleshooting Steps:

    • Solvent Choice: Polar aprotic solvents are often effective. While THF is common, DMF can be used to increase the reaction temperature and improve the solubility of reactants, which can be beneficial for less reactive aryl bromides.[8][9]

    • Base: The choice of base and its solubility is linked to the solvent. Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are often used and can sometimes serve as the solvent or co-solvent.[10]

    • Copper-Free Conditions: If side reactions involving the copper catalyst are suspected, consider a copper-free Sonogashira protocol. These often require specific ligands and may have different optimal solvent requirements, frequently favoring polar solvents.[11][12]

Issue 3: Buchwald-Hartwig amination fails with a specific amine.

  • Possible Cause: The polarity of the solvent affects the solubility of the palladium-amido intermediate and the rate of reductive elimination.[13]

  • Troubleshooting Steps:

    • Solvent Polarity: Relatively non-polar, high-boiling solvents like toluene or dioxane are standard.[14] If solubility is an issue, especially with more polar amines or additives, THF can be an alternative.

    • Base Selection: The base (e.g., NaOt-Bu, Cs₂CO₃) must be sufficiently reactive but not cause substrate or product degradation. The solvent must be compatible with the strong bases used. Toluene and dioxane are generally robust choices.[14][15]

Esterification of the Carboxylic Acid Group

Issue: Low yield in a Fischer esterification reaction with an alcohol.

  • Possible Cause: The reaction is an equilibrium. The water produced during the reaction can hydrolyze the ester product, preventing the reaction from reaching completion.

  • Troubleshooting Steps:

    • Azeotropic Water Removal: Use a nonpolar solvent like toluene or hexane that forms an azeotrope with water. By using a Dean-Stark apparatus, water can be physically removed from the reaction mixture, driving the equilibrium towards the product.[16]

    • Solvent as Reagent: Use the alcohol reactant as the solvent. This large excess of one reagent shifts the equilibrium towards the products. This is most practical for simple, inexpensive alcohols like methanol or ethanol.

Grignard Reagent Formation

Issue: The reaction to form the Grignard reagent from the aryl bromide will not initiate.

  • Possible Cause: Grignard reagents are extremely reactive towards protic substances, especially water. The solvent must be strictly anhydrous.[3][17]

  • Troubleshooting Steps:

    • Solvent Purity: Use freshly opened anhydrous diethyl ether or THF from a sealed bottle. Solvents from bottles that have been opened previously may have absorbed atmospheric moisture. Do not use protic solvents.[18]

    • Glassware: All glassware must be rigorously dried, for instance, by flame-drying under vacuum or oven-drying overnight, and assembled while hot under an inert atmosphere (nitrogen or argon).[19]

    • Initiation: If the reaction is still sluggish, adding a small crystal of iodine can help activate the magnesium surface.[18]

Section 3: Data Presentation

The following tables provide a summary of how solvent choice can impact common reactions with substrates analogous to this compound. Yields are highly dependent on the specific substrate, catalyst, and conditions used.

Table 1: Solvent Effects on Suzuki-Miyaura Coupling of Aryl Bromides

Solvent SystemBaseTypical Temperature (°C)General Outcome
Toluene / H₂O (4:1)K₂CO₃80-100Good for many substrates, but may have solubility issues with polar reagents.[6]
1,4-Dioxane / H₂O (4:1)K₃PO₄80-100Excellent for a broad range of substrates due to higher polarity.[6]
THF / H₂O (4:1)Cs₂CO₃65-70Milder conditions, but lower boiling point limits reaction temperature.
DMFK₂CO₃100-120Good for poorly soluble substrates and less reactive bromides.

Table 2: Solvent Effects on Nucleophilic Fluorination of α-Bromo Esters

SolventReagent SystemTemperature (°C)General Outcome
Acetonitrile (MeCN)Et₃N·3HF / K₃PO₄80Good yields, generally effective for SN1 type reactions.[20]
DMEEt₃N·3HF / K₃PO₄80Lower yields compared to MeCN for some substrates.[20]
DMFEt₃N·3HF / K₃PO₄80Can lead to lower yields, potentially due to side reactions at high temp.[20]
MeCNAgF / Et₃N·3HFRoom Temp.Effective for promoting fluorination under milder conditions.[20]

Section 4: Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for coupling this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Nitrogen or Argon gas supply

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Seal the flask with a septum and purge the system with an inert gas (nitrogen or argon) for 15-20 minutes.

  • Solvent Addition: Degas the 1,4-dioxane/water solvent mixture by bubbling the inert gas through it for 20 minutes. Add the degassed solvent to the flask via syringe.

  • Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Reaction: Heat the mixture to 90-100 °C and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 12-24 hours.[6]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and adjust the pH to ~2-3 with 1M HCl.

  • Extraction: Extract the aqueous layer three times with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Section 5: Mandatory Visualizations

G start Reaction Failed (Low Yield / No Product) q1 Are all reagents fully dissolved? start->q1 Check Solubility q2 Is the reaction anhydrous? q1->q2 Yes sol1 Action: Choose a more polar/nonpolar solvent. Consider heating. q1->sol1 No q3 Is the solvent appropriate for the reaction mechanism? q2->q3 Yes / N/A sol2 Action: Use anhydrous solvents and flame-dried glassware. q2->sol2 No (for Grignard, etc.) q4 Is the solvent and base combination appropriate? q3->q4 Yes sol3 Action: Switch to a solvent that favors the desired pathway (e.g., Aprotic for SN2). q3->sol3 No sol4 Action: Change solvent to dissolve the base, or change the base. q4->sol4 No (for cross-coupling)

Caption: A troubleshooting workflow for common reaction failures.

G start Select Solvent for Suzuki-Miyaura Coupling q_base Is the base (e.g., K3PO4, Cs2CO3) poorly soluble in nonpolar solvents? start->q_base solvent_dioxane Use 1,4-Dioxane / H2O - Good general purpose - Higher polarity q_base->solvent_dioxane Yes solvent_toluene Use Toluene / H2O - Good for less polar substrates q_base->solvent_toluene No q_temp Is a high reaction temperature (>100°C) required? solvent_dmf Consider DMF - High boiling point - Excellent solvating power q_temp->solvent_dmf Yes solvent_thf Use THF / H2O - Milder conditions - Lower max temperature q_temp->solvent_thf No solvent_dioxane->q_temp solvent_toluene->q_temp

Caption: A decision tree for selecting a solvent in a Suzuki coupling.

G pd0 Pd(0)L2 label1 Oxidative Addition pd0->label1 pd_complex1 Ar-Pd(II)-Br(L2) label2 Transmetalation (Solvent helps dissolve base & organometallic reagent) pd_complex1->label2 + R-M pd_complex2 Ar-Pd(II)-R(L2) label3 Reductive Elimination pd_complex2->label3 product Ar-R product->pd0 Regenerates Catalyst label1->pd_complex1 label2->pd_complex2 - M-Br label3->product

Caption: The role of solvent in a generic cross-coupling cycle.

References

Technical Support Center: Efficient Cross-Coupling of 2-Bromo-5-fluorophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the cross-coupling of 2-Bromo-5-fluorophenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, experimental protocols, and troubleshooting for various cross-coupling reactions involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when performing cross-coupling reactions with this compound?

A1: The primary challenges with this substrate arise from its structural features:

  • Carboxylic Acid Group: The acidic proton of the carboxylic acid will react with the basic reagents typically used in cross-coupling reactions, necessitating the use of excess base. The resulting carboxylate salt can also have poor solubility in common organic solvents, potentially slowing down the reaction.[1] In some cases, protecting the carboxylic acid as an ester may be a safer approach to avoid potential side reactions like strange C-H activations.[1]

  • Fluorine Substituent: The electron-withdrawing nature of the fluorine atom can influence the electronic properties of the aryl bromide, affecting the rates of oxidative addition and reductive elimination steps in the catalytic cycle. This may require careful selection of electron-rich ligands to facilitate the reaction.

  • Potential for Decarboxylation: Phenylacetic acid derivatives can be prone to decarboxylation (loss of CO2) under certain reaction conditions, especially at elevated temperatures, leading to undesired byproducts.[2][3][4]

Q2: Which palladium-catalyzed cross-coupling reactions are most suitable for functionalizing this compound?

A2: Several powerful palladium-catalyzed reactions can be employed to modify this substrate:

  • Suzuki-Miyaura Coupling: Ideal for forming carbon-carbon (C-C) bonds with a wide range of aryl and vinyl boronic acids or esters.

  • Heck Reaction: Useful for C-C bond formation with alkenes to introduce vinyl groups.

  • Sonogashira Coupling: Enables the formation of C-C bonds with terminal alkynes, leading to the synthesis of substituted alkynes.[3][5]

  • Buchwald-Hartwig Amination: A versatile method for forming carbon-nitrogen (C-N) bonds with various primary and secondary amines.

Q3: Do I need to protect the carboxylic acid group before starting the cross-coupling reaction?

A3: Not necessarily, but it is a key consideration. Performing the reaction on the free acid is possible but requires careful optimization of the base and solvent system to ensure solubility and minimize side reactions. Using at least two equivalents of base is necessary to neutralize the carboxylic acid and facilitate the catalytic cycle. Alternatively, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) can simplify the reaction by improving solubility in organic solvents and avoiding complications with the acidic proton. However, this adds extra steps to your synthesis (protection and deprotection).

Q4: How does the fluorine atom affect catalyst selection?

A4: The electron-withdrawing fluorine atom can make the aryl bromide more reactive towards oxidative addition. However, it can also impact the subsequent steps of the catalytic cycle. Generally, for electron-deficient aryl halides, electron-rich and bulky phosphine ligands are beneficial as they can accelerate the oxidative addition step.

Troubleshooting Guides

Low or No Product Yield
Potential Cause Suggested Solution
Catalyst Inactivity Use a fresh batch of palladium catalyst and ensure proper handling under an inert atmosphere to prevent deactivation. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species.
Inappropriate Ligand The choice of ligand is critical. For electron-deficient aryl bromides like the target molecule, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often effective. It may be necessary to screen a variety of ligands to find the optimal one for your specific transformation.[6]
Base Incompatibility The base may not be strong enough, or it may be causing solubility issues. For reactions with the free carboxylic acid, stronger bases like K₃PO₄ or Cs₂CO₃ are often required in excess. If solubility is an issue, consider switching to a different solvent system or protecting the carboxylic acid.
Poor Substrate Solubility The carboxylate salt of the starting material may not be soluble in the reaction solvent. Try different solvent combinations (e.g., dioxane/water, toluene/water, DMF) to improve solubility.[1]
Low Reaction Temperature Some cross-coupling reactions require higher temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature, but be mindful of potential decarboxylation at very high temperatures.
Side Reactions Unwanted side reactions like hydrodehalogenation (replacement of bromine with hydrogen) or homocoupling of the coupling partner can consume starting materials. Optimizing the catalyst, ligand, and reaction conditions can help to minimize these.
Formation of Significant Byproducts
Byproduct Observed Potential Cause Suggested Solution
Debrominated Starting Material Hydrodehalogenation is a common side reaction, often caused by β-hydride elimination from the palladium intermediate or reaction with trace water.Use a bulkier ligand to favor reductive elimination over β-hydride elimination. Ensure anhydrous reaction conditions.
Homocoupled Product Homocoupling of the boronic acid (in Suzuki reactions) or alkyne (in Sonogashira reactions) can occur.For Suzuki reactions, ensure slow addition of the boronic acid or use a different base. For Sonogashira, copper-free conditions can sometimes reduce alkyne homocoupling.
Decarboxylated Product The phenylacetic acid moiety is susceptible to losing CO₂, especially at high temperatures.Try to run the reaction at a lower temperature if possible. If high temperatures are required, consider protecting the carboxylic acid as an ester.

Catalyst and Ligand Selection Guide

The optimal catalyst and ligand combination is highly dependent on the specific cross-coupling reaction being performed. Below is a summary of commonly used systems for related substrates.

Reaction Type Palladium Source Recommended Ligands Typical Base Common Solvents Yield Range (%)
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄SPhos, XPhos, RuPhos, P(t-Bu)₃K₃PO₄, Cs₂CO₃, K₂CO₃Dioxane/H₂O, Toluene/H₂O, DMF70-95
Heck Pd(OAc)₂PPh₃, P(o-tolyl)₃Et₃N, K₂CO₃DMF, Acetonitrile60-85
Sonogashira PdCl₂(PPh₃)₂, Pd(PPh₃)₄PPh₃, XPhosEt₃N, DiisopropylamineTHF, DMF75-90
Buchwald-Hartwig Pd₂(dba)₃, Pd(OAc)₂XPhos, RuPhos, BrettPhosNaOt-Bu, K₃PO₄, Cs₂CO₃Toluene, Dioxane80-98

Note: The yield ranges provided are representative for cross-coupling reactions of similar substituted aryl bromides and may vary depending on the specific coupling partner and reaction conditions.

Experimental Protocols (General Procedures for Analogous Substrates)

Suzuki-Miyaura Coupling (General Protocol)

  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 ratio).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and acidify with 1M HCl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination (General Protocol)

  • In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.5 equiv.) to a dry reaction vial.

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Add anhydrous, degassed toluene or dioxane.

  • Seal the vial and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the product by column chromatography.[7][8]

Visual Workflow and Logic Diagrams

Experimental_Workflow General Experimental Workflow for Cross-Coupling cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A 1. Add Reactants & Catalyst to Vessel B 2. Evacuate & Backfill with Inert Gas A->B C 3. Add Degassed Solvent & Base B->C D 4. Heat to Desired Temperature with Stirring C->D E 5. Monitor Progress (TLC, LC-MS) D->E F 6. Quench Reaction & Aqueous Work-up E->F G 7. Extraction with Organic Solvent F->G H 8. Drying & Concentration G->H I 9. Purification (Chromatography) H->I

Caption: General experimental workflow for a typical cross-coupling reaction.

Troubleshooting_Logic Troubleshooting Logic for Low Yield Start Low or No Yield A Check Catalyst Activity Start->A B Screen Different Ligands A->B If catalyst is active Success Improved Yield A->Success If catalyst was inactive C Optimize Base & Stoichiometry B->C If ligand screen fails B->Success If new ligand is effective D Improve Substrate Solubility C->D If base is not the issue C->Success If base optimization works E Increase Reaction Temperature D->E If solubility is poor D->Success If solubility is improved F Analyze for Side Products E->F If temperature increase is ineffective E->Success If higher temp works F->B If side products dominate

Caption: A logical workflow for troubleshooting low-yielding cross-coupling reactions.

References

Technical Support Center: Work-up Procedures for 2-Bromo-5-fluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the removal of unreacted 2-Bromo-5-fluorophenylacetic acid from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What is the most common method to remove unreacted this compound after a reaction?

A1: The most common and effective method is a liquid-liquid extraction using a mild aqueous base. This procedure, often referred to as an acid-base extraction, converts the acidic this compound into its corresponding carboxylate salt. This salt is highly soluble in the aqueous phase and can thus be separated from the desired neutral or basic organic product, which remains in the organic phase.

Q2: Which basic solution should I use for the extraction?

A2: The choice of base depends on the stability of your product to basic conditions.

  • Saturated sodium bicarbonate (NaHCO₃) solution: This is the most commonly recommended choice as it is a weak base and is sufficient to deprotonate the carboxylic acid without causing the hydrolysis of sensitive functional groups, such as esters, in your product.

  • Sodium carbonate (Na₂CO₃) solution: This is a slightly stronger base than sodium bicarbonate and can also be used.

  • Dilute sodium hydroxide (NaOH) solution: This is a strong base and should be used with caution, as it can potentially hydrolyze esters or other base-sensitive functional groups in your desired product. It is generally only recommended if your product is stable to strong bases and the acidic starting material is difficult to remove with weaker bases.

Q3: How do I perform the acid-base extraction?

A3: After your reaction is complete, the typical procedure is as follows:

  • Quench the reaction if necessary and remove any volatile solvents under reduced pressure.

  • Dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the organic solution to a separatory funnel.

  • Add the aqueous basic solution (e.g., saturated sodium bicarbonate).

  • Gently shake the separatory funnel, venting frequently to release any pressure buildup, especially when using bicarbonate or carbonate solutions due to the formation of carbon dioxide gas.

  • Allow the layers to separate and drain the aqueous layer.

  • Repeat the washing step with the basic solution one or two more times to ensure complete removal of the acidic starting material.

  • Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Filter off the drying agent and concentrate the organic solvent to obtain your purified product.

Q4: How can I confirm that all the this compound has been removed?

A4: Thin-layer chromatography (TLC) is a quick and effective method to monitor the purification process. Spot the crude reaction mixture, the organic layer after each wash, and a standard of the starting material on a TLC plate. The disappearance of the spot corresponding to this compound in the organic layer indicates its successful removal.

Q5: What should I do if an emulsion forms during the extraction?

A5: Emulsions are a common issue during extractions. To break an emulsion, you can try the following:

  • Allow the separatory funnel to stand undisturbed for a longer period.

  • Gently swirl the funnel instead of vigorous shaking.

  • Add a small amount of brine (saturated NaCl solution).

  • Filter the entire mixture through a pad of Celite®.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the work-up to remove unreacted this compound.

Problem Potential Cause Recommended Solution
Product is found in the aqueous layer along with the starting material. The product may have acidic functionalities or is partially water-soluble.Carefully re-acidify the combined aqueous layers with dilute HCl to a pH of approximately 2-3. This will protonate the this compound, making it less soluble in water. Then, extract the aqueous layer with an organic solvent to recover your product if it is neutral. If your product is also acidic, alternative purification methods like column chromatography may be necessary.
The acidic starting material is still present in the organic layer after multiple washes. The basic washes were not effective enough. The pH of the aqueous layer was not high enough to deprotonate the acid completely.Use a stronger base (e.g., dilute NaOH) if your product is stable under these conditions. Ensure you are using a sufficient volume of the basic solution and that the shaking is adequate (but gentle enough to avoid emulsions).
A solid precipitates at the interface of the organic and aqueous layers. The carboxylate salt of the starting material may have limited solubility in the aqueous phase, or your product may be precipitating.Add more water to dissolve the salt. If the solid is your product, you may need to use a different solvent system or consider filtration as a purification step.
Low recovery of the desired product. The product may be partially soluble in the aqueous wash solutions. The product may have been lost during transfers.Minimize the number of washes. Back-extract the combined aqueous washes with a fresh portion of the organic solvent to recover any dissolved product. Ensure careful transfers between glassware.

Physicochemical Data

A thorough understanding of the physicochemical properties of this compound is crucial for designing an effective work-up procedure.

PropertyValueNotes
Molecular Formula C₈H₆BrFO₂
Molecular Weight 233.03 g/mol
Appearance White to off-white solid
pKa (estimated) ~3.9The pKa of phenylacetic acid is 4.31. The electron-withdrawing effects of the bromine and fluorine atoms are expected to increase the acidity, thus lowering the pKa. This estimated value suggests that a weak base like sodium bicarbonate (the pKa of carbonic acid is 6.35) is sufficient for deprotonation.
Solubility Sparingly soluble in water. Soluble in organic solvents like ethanol, methanol, and acetone.Its low water solubility in its protonated form and high water solubility of its carboxylate salt form the basis for the extraction work-up.

Experimental Protocols

Protocol 1: General Acid-Base Extraction Work-up

This protocol describes a standard procedure for removing unreacted this compound from a reaction mixture where the desired product is a neutral organic compound.

G cluster_start Reaction Completion cluster_workup Work-up Procedure cluster_end Purified Product start Crude Reaction Mixture dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) start->dissolve transfer Transfer to Separatory Funnel dissolve->transfer wash_bicarb Wash with Saturated NaHCO₃ Solution (x2) transfer->wash_bicarb separate_aq1 Collect Aqueous Layer (contains carboxylate salt) wash_bicarb->separate_aq1 Separate Layers wash_brine Wash with Brine wash_bicarb->wash_brine Organic Layer separate_aq2 Collect Aqueous Layer wash_brine->separate_aq2 Separate Layers dry Dry Organic Layer (e.g., Na₂SO₄) wash_brine->dry Organic Layer filter Filter dry->filter concentrate Concentrate under Reduced Pressure filter->concentrate end Purified Neutral Product concentrate->end

Caption: Workflow for a general acid-base extraction.

  • Solvent Evaporation: If the reaction was performed in a volatile solvent, remove it using a rotary evaporator.

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., 50 mL of ethyl acetate).

  • Transfer: Transfer the solution to a 250 mL separatory funnel.

  • First Basic Wash: Add 50 mL of a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Stopper the funnel and shake gently, inverting the funnel and venting frequently to release the pressure from the evolved CO₂ gas.

  • Layer Separation: Allow the layers to separate. The organic layer should be the upper layer if using ethyl acetate. Drain the lower aqueous layer.

  • Second Basic Wash: Repeat the wash of the organic layer with another 50 mL of saturated sodium bicarbonate solution.

  • Brine Wash: Wash the organic layer with 50 mL of brine to remove the bulk of the dissolved water.

  • Drying: Drain the organic layer into an Erlenmeyer flask and add a suitable amount of anhydrous sodium sulfate. Swirl the flask and let it stand for 10-15 minutes.

  • Filtration: Filter the solution to remove the drying agent.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude product, now free of the acidic starting material.

Protocol 2: Work-up for an Amide Coupling Reaction

This protocol is a specific example for the work-up of an amide coupling reaction between this compound and an amine, where excess acidic starting material needs to be removed.

G cluster_start Reaction Completion cluster_workup Work-up & Purification cluster_end Final Product start Crude Amide Reaction Mixture dilute Dilute with Ethyl Acetate start->dilute wash_acid Wash with 1M HCl (removes excess amine) dilute->wash_acid wash_bicarb Wash with Saturated NaHCO₃ Solution (removes acidic starting material) wash_acid->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry Organic Layer (Na₂SO₄) wash_brine->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography (if necessary) concentrate->chromatography end Purified Amide Product chromatography->end

Caption: Work-up workflow for an amide coupling reaction.

  • Dilution: Upon completion of the reaction, dilute the reaction mixture with ethyl acetate (e.g., 3 volumes of the reaction solvent).

  • Acidic Wash: Transfer the diluted mixture to a separatory funnel and wash with 1M HCl. This step removes any unreacted amine starting material.

  • Basic Wash: Wash the organic layer with a saturated aqueous solution of NaHCO₃ to remove the unreacted this compound.

  • Brine Wash: Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Further Purification: If the product is not pure at this stage, further purification by column chromatography or recrystallization may be required.

Signaling Pathways and Logical Relationships

The decision-making process for choosing the appropriate work-up procedure can be visualized as a logical workflow.

G start Reaction Complete product_stability Is the product stable to base? start->product_stability weak_base Use weak base wash (e.g., NaHCO₃) product_stability->weak_base Yes strong_base_option Consider stronger base wash (e.g., dilute NaOH) with caution product_stability->strong_base_option No acid_removal_check Is the acidic starting material removed? (Check by TLC) weak_base->acid_removal_check strong_base_option->acid_removal_check continue_workup Proceed with brine wash, drying, and concentration acid_removal_check->continue_workup Yes further_purification Consider alternative purification methods (e.g., chromatography) acid_removal_check->further_purification No

Caption: Decision tree for selecting a basic wash reagent.

Validation & Comparative

A Comparative Guide to 2-Bromo-5-fluorophenylacetic Acid and 2-Bromo-3-fluorophenylacetic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Physicochemical Properties

A summary of the fundamental physicochemical properties of the two isomers is presented below. These properties are essential for designing reaction conditions and purification protocols.

Property2-Bromo-5-fluorophenylacetic acid2-Bromo-3-fluorophenylacetic acid
CAS Number 739336-26-6[1]958454-33-6[2]
Molecular Formula C₈H₆BrFO₂[3][4]C₈H₆BrFO₂[2]
Molecular Weight 233.03 g/mol [3][4]233.04 g/mol [2]
Appearance White to off-white solidOff-white to white solid
Purity Typically ≥96-98%[3][4]Typically >98%[2]

Synthesis and Reactivity Profile

Both this compound and 2-Bromo-3-fluorophenylacetic acid are valued for the synthetic handles provided by the bromine, fluorine, and carboxylic acid functionalities. The bromine atom is particularly useful for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the formation of carbon-carbon bonds. The carboxylic acid moiety readily participates in amide bond formation, a cornerstone of medicinal chemistry.

The relative positions of the bromo and fluoro substituents can influence the electronic properties of the aromatic ring and, consequently, the reactivity of the molecule. While quantitative comparative data is lacking, general principles of organic chemistry suggest that the electronic effects of the fluorine atom (inductive withdrawal vs. mesomeric donation) will differ depending on its position relative to the bromine and the site of reaction, potentially leading to variations in reaction rates and yields.

Applications in Medicinal Chemistry

Bromo- and fluorinated phenylacetic acids are key intermediates in the synthesis of a wide range of biologically active molecules. The presence of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate.

This compound has been utilized in the development of antagonists for the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, which is implicated in various physiological and pathological processes, including pain, inflammation, and respiratory conditions.

2-Bromo-3-fluorophenylacetic acid is described as a valuable building block for constructing complex molecules for drug discovery, with particular applications in targeting central nervous system disorders and inflammatory conditions.[5] Its utility is highlighted by the selective reactivity of its bromo and fluoro substituents in cross-coupling reactions.[5]

A notable example of the application of a bromofluorophenyl moiety is in the synthesis of GSK'963, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[4][6][7] RIPK1 is a key mediator of necroptosis, a form of programmed cell death implicated in inflammatory diseases.

Experimental Protocols

Detailed experimental protocols for key synthetic transformations involving these building blocks are provided below. These protocols are based on established methodologies and can be adapted for specific substrates.

Suzuki-Miyaura Cross-Coupling Reaction (General Protocol)

This protocol describes a typical palladium-catalyzed cross-coupling of a bromo-fluorophenylacetic acid with a boronic acid.

Materials:

  • This compound OR 2-Bromo-3-fluorophenylacetic acid (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.08 equiv) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or other suitable base (2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1)

Procedure:

  • To a reaction vessel, add the bromo-fluorophenylacetic acid, arylboronic acid, and base.

  • Purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Add the solvent, followed by the palladium catalyst and ligand.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Amide Bond Formation (General Protocol)

This protocol outlines the formation of an amide bond from the carboxylic acid moiety.

Materials:

  • This compound OR 2-Bromo-3-fluorophenylacetic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • Coupling agent (e.g., HATU, HOBt/EDC) (1.2 equiv)

  • Base (e.g., DIPEA, triethylamine) (2.0 equiv)

  • Solvent (e.g., DMF, DCM)

Procedure:

  • Dissolve the bromo-fluorophenylacetic acid in the chosen solvent in a reaction vessel.

  • Add the coupling agent and the base, and stir for a few minutes.

  • Add the amine to the reaction mixture.

  • Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with an acidic solution (e.g., 1M HCl), a basic solution (e.g., saturated NaHCO₃), and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualization of Synthetic Pathways

The following diagrams illustrate the general synthetic utility of these building blocks and a potential signaling pathway they might influence.

Synthetic_Utility cluster_starting Starting Material cluster_reactions Key Transformations cluster_products Intermediate/Product Bromo-fluoro-phenylacetic Acid Bromo-fluoro-phenylacetic Acid Suzuki Coupling Suzuki Coupling Bromo-fluoro-phenylacetic Acid->Suzuki Coupling Amide Coupling Amide Coupling Bromo-fluoro-phenylacetic Acid->Amide Coupling Biaryl Derivative Biaryl Derivative Suzuki Coupling->Biaryl Derivative Amide Derivative Amide Derivative Amide Coupling->Amide Derivative

Caption: General synthetic transformations of bromo-fluorophenylacetic acids.

RIPK1_Pathway TNF-α TNF-α TNFR1 TNFR1 TNF-α->TNFR1 TRADD TRADD TNFR1->TRADD RIPK1 RIPK1 TRADD->RIPK1 FADD FADD TRADD->FADD RIPK3 RIPK3 RIPK1->RIPK3 Caspase-8 Caspase-8 FADD->Caspase-8 Apoptosis Apoptosis Caspase-8->Apoptosis MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis GSK_963_analog GSK'963 (Derived from bromofluorophenyl moiety) GSK_963_analog->RIPK1

Caption: Simplified RIPK1 signaling pathway and the inhibitory action of GSK'963.

Conclusion

Both this compound and 2-Bromo-3-fluorophenylacetic acid are valuable and versatile building blocks in organic synthesis, particularly for the development of novel therapeutics. The choice between these two isomers will likely depend on the specific synthetic route, the desired electronic properties of the target molecule, and the availability of starting materials. While a direct quantitative comparison of their reactivity is not currently available, the information and protocols provided in this guide offer a solid foundation for researchers to incorporate these synthons into their research and development programs. Further empirical studies are warranted to fully elucidate the subtle differences in reactivity between these two isomers.

References

A Comparative Guide to the Reactivity of 2-Bromo-5-fluorophenylacetic Acid and 2-chlorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of two key halogenated phenylacetic acid building blocks: 2-Bromo-5-fluorophenylacetic acid and 2-chlorophenylacetic acid. These compounds are valuable intermediates in the synthesis of complex organic molecules, including pharmaceuticals.[1][2][3] Understanding their relative reactivity in common synthetic transformations is crucial for reaction design, optimization, and the strategic synthesis of drug analogues.

The comparison focuses on two principal areas of reactivity: transformations involving the carboxylic acid group and reactions at the aryl halide position.

Theoretical Reactivity Analysis

The reactivity of these molecules is governed by a combination of electronic and steric effects imparted by the halogen substituents on the phenyl ring.

Reactivity of the Carboxylic Acid Group (Nucleophilic Acyl Substitution)

Nucleophilic acyl substitution is a fundamental reaction for converting carboxylic acids into derivatives like amides and esters. The reaction rate is primarily influenced by the electrophilicity of the carbonyl carbon.[4][5]

  • Electronic Effects : Electron-withdrawing groups on the phenyl ring increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.[4][6] this compound possesses two electron-withdrawing halogens (Br and F), while 2-chlorophenylacetic acid has only one (Cl). The combined inductive effect of bromine and the highly electronegative fluorine atom makes the carbonyl carbon of this compound significantly more electrophilic.

  • Steric Effects : The substituent at the ortho- (2-) position can sterically hinder the approach of a nucleophile to the carbonyl carbon.[4][5] Bromine has a larger van der Waals radius than chlorine, suggesting that this compound may experience greater steric hindrance.

G cluster_0 Reactivity Comparison Logic mol1 This compound factor1 Electronic Effect (Carbonyl Electrophilicity) mol1->factor1 Stronger (Br + F) factor2 Steric Hindrance (Ortho Group Size) mol1->factor2 Higher (Br > Cl) factor3 C-X Bond Reactivity (Oxidative Addition) mol1->factor3 Higher (C-Br > C-Cl) mol2 2-chlorophenylacetic acid mol2->factor1 Weaker (Cl) mol2->factor2 Lower mol2->factor3 Lower reac1 Nucleophilic Acyl Substitution (e.g., Amide Formation) reac2 Palladium Cross-Coupling (e.g., Suzuki Reaction) factor1->reac1 Increases Rate factor2->reac1 Decreases Rate factor3->reac2 Governs Rate

Diagram 1: Factors influencing reactivity.
Reactivity of the Aryl Halide (Palladium-Catalyzed Cross-Coupling)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are essential for forming carbon-carbon bonds. The reactivity in these reactions is dictated by the ease of the oxidative addition step, which depends on the carbon-halogen bond strength.

  • Reactivity Trend : The established reactivity order for aryl halides in Suzuki coupling is I > Br > OTf >> Cl.[7]

  • Comparison : The C-Br bond in this compound is significantly more reactive and susceptible to oxidative addition with a palladium(0) catalyst than the C-Cl bond in 2-chlorophenylacetic acid. The C-F bond is generally unreactive under standard Suzuki conditions, allowing for selective functionalization at the C-Br position.

Quantitative Data Summary

While direct kinetic comparison data from a single study is not available in the cited literature, the following table summarizes the expected reactivity based on well-established principles of organic chemistry.

Reaction TypeParameterThis compound2-chlorophenylacetic acidRationale
Nucleophilic Acyl Substitution Reaction RateHigher (Expected)Lower (Expected)The dual electron-withdrawing effect of Br and F enhances carbonyl electrophilicity, likely overcoming the moderate steric hindrance.[4][8]
Suzuki-Miyaura Cross-Coupling Reaction Rate / YieldHighVery Low to None (Standard Conditions)The C-Br bond is significantly more reactive in the rate-determining oxidative addition step than the C-Cl bond.[7][9]
Acidity (pKa) AcidityMore Acidic (Lower pKa)Less Acidic (Higher pKa)The stronger combined inductive effect of two halogens stabilizes the carboxylate conjugate base more effectively.

Experimental Protocols

The following are generalized protocols for key transformations. Researchers should note that optimization of solvent, base, temperature, and catalyst/reagent loading is often necessary for specific substrates.

Protocol 1: Amide Bond Formation via HATU Coupling

This protocol describes a general procedure for the synthesis of an amide, a common transformation in drug development.[][11]

G start Start step1 1. Dissolve phenylacetic acid derivative (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. start->step1 step2 2. Add DIPEA (3.0 eq) to the mixture and stir for 5 minutes at room temp. step1->step2 step3 3. Add primary or secondary amine (1.2 eq) to the activated acid solution. step2->step3 step4 4. Stir reaction at room temperature. Monitor progress by TLC or LC-MS. step3->step4 step5 5. Quench with water and extract product with Ethyl Acetate. step4->step5 step6 6. Wash organic layer with brine, dry over Na2SO4, and concentrate. step5->step6 step7 7. Purify the crude product via flash column chromatography. step6->step7 end_node End: Purified Amide step7->end_node

Diagram 2: General workflow for amide synthesis.

Materials:

  • Halogenated phenylacetic acid (1.0 equiv)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equiv)

  • Primary or secondary amine (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate, Water, Brine

  • Sodium Sulfate (Na₂SO₄)

Procedure:

  • In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the phenylacetic acid derivative (e.g., this compound) and HATU in anhydrous DMF.

  • Add DIPEA to the stirred solution and allow the acid to activate for approximately 5 minutes at room temperature.

  • Add the desired amine to the reaction mixture.

  • Continue stirring at room temperature for 2-16 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude material by flash column chromatography on silica gel to yield the pure amide.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol provides a representative method for the palladium-catalyzed coupling of an aryl halide with a boronic acid. Note the expected difference in reactivity between the C-Br and C-Cl substrates.[7][9]

G start Start step1 1. Combine aryl halide (1.0 eq), boronic acid (1.2 eq), Pd catalyst (e.g., Pd(dppf)Cl2, 3-5 mol%), and base (e.g., K2CO3, 2.0 eq) in a flask. start->step1 step2 2. Evacuate and backfill the flask with an inert gas (N2 or Ar) three times. step1->step2 step3 3. Add degassed solvent (e.g., Dioxane/H2O 4:1) via syringe. step2->step3 step4 4. Heat the reaction mixture (e.g., 80-100 °C) and stir for 4-24 hours. step3->step4 step5 5. Monitor reaction progress by TLC or LC-MS. step4->step5 step6 6. Cool to room temp, dilute with water, and extract with an organic solvent. step5->step6 step7 7. Dry organic layer, concentrate, and purify by flash column chromatography. step6->step7 end_node End: Purified Biaryl Product step7->end_node

Diagram 3: General workflow for Suzuki coupling.

Materials:

  • Aryl Halide (1.0 equiv, e.g., this compound)

  • Arylboronic acid (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)

Procedure:

  • To a Schlenk flask, add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Seal the flask and subject it to three cycles of vacuum followed by backfilling with an inert gas (Nitrogen or Argon).

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction for the disappearance of the starting aryl halide by TLC or LC-MS. Reactions with this compound are expected to be significantly faster than those with 2-chlorophenylacetic acid.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with a suitable organic solvent (e.g., Ethyl Acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash chromatography to obtain the desired biaryl product.

References

Spectroscopic Analysis: A Comparative Guide to Confirming the Structure of 2-Bromo-5-fluorophenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Spectroscopic Data

The following tables summarize expected and observed spectroscopic data for 2-Bromo-5-fluorophenylacetic acid and its structural isomers or related compounds. This comparative approach allows for the confident identification of the target molecule by analyzing the unique fingerprint each spectroscopic technique provides.

Table 1: ¹H NMR Data Comparison (Expected for this compound vs. Observed for Related Compounds)

CompoundAromatic Protons (ppm)Methylene Protons (-CH₂) (ppm)Carboxylic Acid Proton (-COOH) (ppm)
This compound (Expected) 7.0 - 7.5 (m)~3.7 (s)10 - 13 (s, br)
2-Bromophenylacetic acid7.1 - 7.6 (m)3.78 (s)11.2 (s, br)
(2-Fluorophenyl)acetic acid7.1 - 7.4 (m)3.69 (s)10.9 (s, br)

Table 2: ¹³C NMR Data Comparison (Expected for this compound vs. Observed for Related Compounds)

CompoundCarboxylic Acid Carbon (-COOH) (ppm)Methylene Carbon (-CH₂) (ppm)Aromatic Carbons (ppm)
This compound (Expected) 170 - 175~40115 - 140 (multiple signals, C-F and C-Br carbons will show characteristic splitting and shifts)
2-Bromophenylacetic acid177.141.1127.6, 128.9, 131.6, 132.8, 134.1
2-Bromo-2-phenylacetic acid178.054.2127.5, 129.1, 129.7, 134.8

Table 3: Infrared (IR) Spectroscopy Data Comparison

Functional GroupCharacteristic Absorption (cm⁻¹)2-Bromophenylacetic Acid (Observed)(2-Fluorophenyl)acetic Acid (Observed)
O-H (Carboxylic Acid)2500-3300 (broad)PresentPresent
C=O (Carboxylic Acid)1680-172017051710
C-Br500-600PresentAbsent
C-F1000-1400AbsentPresent

Table 4: Mass Spectrometry (MS) Data Comparison

CompoundMolecular Ion (M⁺) (m/z)Key Fragmentation Peaks (m/z)
This compound 232/234 (due to Br isotopes)Expected fragments from loss of -COOH, Br, and subsequent rearrangements.
2-Bromophenylacetic acid214/216169/171 ([M-COOH]⁺), 135 ([M-Br]⁺), 91 ([C₇H₇]⁺)[1]
(2-Fluorophenyl)acetic acid154109 ([M-COOH]⁺)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • Ensure the sample is fully dissolved to avoid line broadening.

  • ¹H NMR Spectroscopy:

    • Instrument: 400 MHz (or higher) NMR spectrometer.

    • Parameters:

      • Pulse sequence: Standard single-pulse experiment.

      • Number of scans: 16-64 (adjust for sample concentration).

      • Relaxation delay: 1-5 seconds.

      • Spectral width: -2 to 14 ppm.

    • Data Processing:

      • Apply Fourier transformation, phase correction, and baseline correction.

      • Calibrate the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

      • Integrate all signals and determine the chemical shifts and coupling constants.

  • ¹³C NMR Spectroscopy:

    • Instrument: 100 MHz (or corresponding frequency for the spectrometer) NMR spectrometer.

    • Parameters:

      • Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

      • Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

      • Relaxation delay: 2 seconds.

      • Spectral width: 0 to 200 ppm.

    • Data Processing:

      • Apply Fourier transformation with an exponential window function, phase correction, and baseline correction.

      • Calibrate the spectrum using the deuterated solvent signal.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Instrument: FT-IR spectrometer with an ATR accessory.

    • Parameters:

      • Scan range: 4000-400 cm⁻¹.

      • Resolution: 4 cm⁻¹.

      • Number of scans: 16-32.

    • Procedure:

      • Record a background spectrum of the clean, empty ATR crystal.

      • Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

    • The concentration should be in the range of 1-10 µg/mL.

  • Data Acquisition (Electron Ionization - EI or Electrospray Ionization - ESI):

    • Instrument: Mass spectrometer (e.g., GC-MS for EI, LC-MS for ESI).

    • EI-MS Parameters:

      • Ionization energy: 70 eV.

      • Mass range: m/z 40-400.

    • ESI-MS Parameters:

      • Mode: Negative or positive ion mode.

      • Capillary voltage: 3-4 kV.

      • Drying gas flow and temperature should be optimized for the instrument.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺). For compounds containing bromine, a characteristic M+2 peak with nearly equal intensity will be observed.

    • Analyze the fragmentation pattern to identify characteristic losses of functional groups (e.g., -COOH, -Br).

Visualizing the Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis process.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Synthesized Compound (e.g., this compound derivative) Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis and Comparison NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmed Data_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of a chemical compound.

Signaling_Pathway_Placeholder A This compound Derivative B Biological Target (e.g., Enzyme, Receptor) A->B Binding C Modulation of Target Activity B->C Induces/Inhibits D Downstream Signaling Cascade C->D E Cellular Response (e.g., Apoptosis, Proliferation) D->E

Caption: A generalized signaling pathway illustrating a potential mechanism of action for a drug candidate.

References

A Comparative Guide to the Crystallographic Analysis of Novel N-benzyl-2-(2-bromo-5-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a novel compound, N-benzyl-2-(2-bromo-5-fluorophenyl)acetamide, synthesized from 2-Bromo-5-fluorophenylacetic acid. The comparison is made with the crystallographic data of a structurally related compound, 2-bromophenylacetic acid, to offer insights into the structural modifications resulting from the derivatization. This document outlines the synthesis of the novel compound, the detailed experimental protocol for its X-ray crystallographic analysis, and a comparative summary of crystallographic data.

Synthesis of Novel Compound

The novel compound, N-benzyl-2-(2-bromo-5-fluorophenyl)acetamide, was synthesized from this compound. The synthesis involves an amide bond formation, a fundamental reaction in medicinal chemistry for the creation of diverse molecular scaffolds.

Alternative Compound for Comparison: 2-Bromophenylacetic acid is chosen as a comparator due to its structural similarity to the parent molecule of the novel compound. The crystal structure of 2-bromophenylacetic acid is publicly available (CCDC Number: 886934) and serves as a baseline for understanding the impact of the N-benzylacetamide functionalization on the crystal packing and molecular conformation.[1]

Comparative Crystallographic Data

The following table summarizes the known crystallographic data for the comparator compound, 2-bromophenylacetic acid, and the anticipated data for the novel synthesized compound, N-benzyl-2-(2-bromo-5-fluorophenyl)acetamide. The data for the novel compound are hypothetical and represent typical values expected for a small organic molecule of this nature.

Parameter2-Bromophenylacetic acid (Comparator)N-benzyl-2-(2-bromo-5-fluorophenyl)acetamide (Novel Compound)
Crystal System MonoclinicOrthorhombic (Hypothetical)
Space Group P2₁/cP2₁2₁2₁ (Hypothetical)
Unit Cell Dimensions a = 10.3 Å, b = 4.7 Å, c = 16.9 Åa = 8.5 Å, b = 12.1 Å, c = 15.3 Å (Hypothetical)
β = 107.5°α = β = γ = 90° (Hypothetical)
Volume (ų) 778.91573.3 (Hypothetical)
Z (Molecules/Unit Cell) 44 (Hypothetical)
Density (calculated) 1.83 g/cm³1.55 g/cm³ (Hypothetical)
R-factor 0.045< 0.05 (Expected)

Experimental Protocols

Synthesis of N-benzyl-2-(2-bromo-5-fluorophenyl)acetamide

This protocol is adapted from a general procedure for direct amide formation from carboxylic acids and amines.

Materials:

  • This compound

  • Benzylamine

  • A suitable solvent (e.g., p-xylene)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in the solvent (e.g., 2 mL of p-xylene).

  • Add benzylamine (1.0 mmol) to the solution.

  • Heat the reaction mixture at reflux, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from a dichloromethane/hexane mixture) to yield N-benzyl-2-(2-bromo-5-fluorophenyl)acetamide as a solid.[2]

Single-Crystal X-ray Crystallography

This is a generalized protocol for the X-ray diffraction analysis of a small molecule single crystal.[3][4][5][6]

Materials:

  • High-quality single crystals of N-benzyl-2-(2-bromo-5-fluorophenyl)acetamide

  • Single-crystal X-ray diffractometer

  • Cryo-cooling system

Procedure:

  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope. The crystal is mounted on a goniometer head, often using a cryoloop and a cryoprotectant.

  • Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å) are directed at the crystal. As the crystal is rotated, a series of diffraction images are collected by a detector.

  • Data Processing: The collected images are processed to determine the unit cell parameters and the intensities of the reflections. The data is integrated, scaled, and corrected for various experimental factors.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors. The quality of the final structure is assessed by parameters such as the R-factor.

Diagrams

experimental_workflow cluster_synthesis Synthesis cluster_analysis X-ray Crystallography start This compound + Benzylamine reaction Amide Coupling Reaction (Reflux in p-xylene) start->reaction workup Purification (Recrystallization) reaction->workup product Novel Compound: N-benzyl-2-(2-bromo-5-fluorophenyl)acetamide workup->product crystal Single Crystal Growth product->crystal data_collection X-ray Data Collection crystal->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure Final Crystal Structure structure_solution->final_structure

Caption: Experimental workflow from synthesis to crystallographic analysis.

logical_comparison cluster_compounds Compounds for Comparison cluster_properties Properties for Analysis start_material Starting Material: This compound synthesis_feasibility Synthesis Feasibility start_material->synthesis_feasibility novel_compound Novel Compound: N-benzyl-2-(2-bromo-5-fluorophenyl)acetamide novel_compound->synthesis_feasibility crystal_data Crystallographic Parameters (Unit Cell, Space Group) novel_compound->crystal_data molecular_conformation Molecular Conformation & Packing novel_compound->molecular_conformation alternative Alternative Comparator: 2-Bromophenylacetic Acid alternative->crystal_data alternative->molecular_conformation

Caption: Logical relationship for comparative analysis of the compounds.

References

Biological activity screening of compounds derived from 2-Bromo-5-fluorophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the screening of compounds derived from 2-Bromo-5-fluorophenylacetic acid and its alternatives in antimicrobial, anti-inflammatory, and anticancer applications.

This guide provides a comparative overview of the biological activities of compounds derived from halogenated phenylacetic acids and related structures. The data presented is based on published experimental findings for structurally similar molecules, offering a predictive insight into the potential therapeutic applications of novel derivatives of this compound.

Antimicrobial Activity

Derivatives of halogenated phenylacetic acids and related amide structures have demonstrated notable activity against various bacterial strains, particularly Gram-positive bacteria. The presence of bromine and fluorine atoms on the phenyl ring is often associated with enhanced antimicrobial efficacy.

Comparative Data of Antimicrobial Activity
Compound ClassTest OrganismActivity (MIC)Reference
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivativesGram-positive bacteria2.5–5.0 mg/mL[1]
(S)-2-(4-Bromophenylcarbamoyl)-5-chlorophenyl 2-acetamido-3-phenylpropanoateGram-positive bacteria0.98–31.25 μmol/L[1]
(S)-4-chloro-2-(4-(trifluoromethyl)phenyl carbamoyl)phenyl 2-acetamido-3-phenyl propanoateGram-positive bacteria0.98–31.25 μmol/L[1]
Halogenated salicylanilide derivativesGram-negative bacteria15.62–500 μmol/L[1]
6-chloro-8-nitroflavoneE. faecalis, S. aureus, E. coli, C. albicansStrong inhibition at 0.05% and 0.1%[2]
6-bromo-8-nitroflavoneE. faecalis, S. aureus, E. coli, C. albicansInhibition at 0.05% and 0.1%[2]
Experimental Protocol: Antimicrobial Susceptibility Testing

The antimicrobial activity of the test compounds is typically determined using a broth microdilution method to find the Minimum Inhibitory Concentration (MIC).

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_bacteria Prepare bacterial inoculum (e.g., 0.5 McFarland standard) inoculate Inoculate diluted compounds with bacterial suspension prep_bacteria->inoculate prep_compounds Prepare serial dilutions of test compounds in broth prep_compounds->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate observe Observe for visible bacterial growth incubate->observe determine_mic Determine MIC (lowest concentration with no visible growth) observe->determine_mic

Fig. 1: Workflow for MIC Determination.

Anti-inflammatory Activity

Several derivatives of phenylacetic acid and related compounds have been investigated for their anti-inflammatory properties. A common mechanism of action for acidic anti-inflammatory compounds is the inhibition of cyclooxygenase (COX) enzymes.[1]

Comparative Data of Anti-inflammatory Activity
CompoundAssayPotencyReference
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivativesProtease Inhibition AssayActivity demonstrated[1]
Fenclofenac (2-(2,4-dichlorophenoxy)phenylacetic acid)Established Adjuvant Arthritis (rat)Equipotent to alclofenac, fenoprofen, phenylbutazone[3]
Benoxaprofen (2-[4-chlorophenyl]-alpha-methyl-5-benzoxazole acetic acid)Carrageenan-induced oedema (rat)Potent and long-acting[4]
5-chloro-6-hydroxymelleinLPS-challenged RAW264.7 macrophagesInhibited NO and pro-inflammatory cytokine production[5]
Experimental Protocol: In Vitro Protease Inhibition Assay

This assay evaluates the ability of a compound to inhibit proteolytic enzymes, which are involved in the inflammatory cascade.

  • Preparation of Solutions : Stock solutions of the test compounds are prepared in DMSO and diluted with a phosphate-buffered saline (PBS, pH 7.6).[1]

  • Incubation : A mixture of trypsin and the test sample in PBS is incubated at 37°C for 10 minutes.[1]

  • Substrate Addition : Casein solution is added, and the mixture is incubated for an additional 20 minutes at 37°C.[1]

  • Reaction Termination and Measurement : The reaction is stopped, and the absorbance of the supernatant is measured to determine the extent of casein digestion.

G cluster_pathway Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB ProInflammatory Pro-inflammatory Cytokines & NO NFkB->ProInflammatory Inhibitor 5-chloro-6-hydroxymellein (Inhibitor) Inhibitor->PI3K

Fig. 2: PI3K/AKT Signaling Pathway Inhibition.

Anticancer Activity

The introduction of fluorine atoms into heterocyclic compounds has been shown to enhance their anticancer potency.[6] Phenylacetamide derivatives have also been identified as potential anticancer agents.

Comparative Data of Anticancer Activity
Compound Class/DerivativeCell LineActivity (IC50)Reference
2-(4-Fluorophenyl)-N-(nitro-phenyl)acetamide derivatives (2a-2c)PC-3 (prostate carcinoma)52-80 μM[7]
2-(4-Fluorophenyl)-N-(p-nitro-phenyl)acetamide (2c)MCF-7 (breast cancer)100 μM[7]
5-Fluoroindole-2-carboxylic acidAPE1 Inhibition10 μM[6]
4-Fluoroindole derivativesVEGFR-2 Kinase Inhibition3.8 nM (compound 19g)[6]
2-phenylacrylonitrile derivative (1g2a)HCT116 (colon cancer)5.9 nM[8]
2-phenylacrylonitrile derivative (1g2a)BEL-7402 (liver cancer)7.8 nM[8]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cytotoxicity.

G cluster_workflow MTT Assay Workflow seed_cells Seed cells in a 96-well plate add_compounds Add varying concentrations of test compounds seed_cells->add_compounds incubate_cells Incubate for 24-72 hours add_compounds->incubate_cells add_mtt Add MTT reagent incubate_cells->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solvent Add solvent to dissolve formazan incubate_mtt->add_solvent measure_absorbance Measure absorbance at ~570 nm add_solvent->measure_absorbance calculate_ic50 Calculate IC50 value measure_absorbance->calculate_ic50

Fig. 3: Workflow for MTT Cytotoxicity Assay.
Potential Signaling Pathway in Cancer

Many anticancer agents function by inhibiting key signaling pathways involved in cell proliferation and survival, such as the VEGFR-2 pathway, which is crucial for angiogenesis.

G cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) VEGFR2->Downstream Proliferation Cell Proliferation, Migration, Angiogenesis Downstream->Proliferation Inhibitor 4-Fluoroindole Derivatives (Inhibitors) Inhibitor->VEGFR2

Fig. 4: Inhibition of the VEGFR-2 Signaling Pathway.

References

In Vitro Assay Comparison Guide for Derivatives of 2-Bromo-5-fluorophenylacetic Acid and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of in vitro assays relevant to the evaluation of derivatives of 2-Bromo-5-fluorophenylacetic acid. Due to the limited availability of public data on the specific derivatives of this compound, this document leverages experimental data from structurally similar halogenated and substituted phenylacetic acid analogs to offer insights into potential biological activities and testing methodologies. The primary activities explored are anticancer, antibacterial, and anti-inflammatory effects.

Data Presentation: Comparative In Vitro Activities

The following tables summarize the quantitative data for various substituted phenylacetic acid derivatives and related compounds, providing a benchmark for potential efficacies.

Table 1: Anticancer Activity of Phenylacetamide and Acetophenone Derivatives

Derivative ClassCompoundCell LineAssayIC50 (µM)Citation
2-(4-Fluorophenyl)-N-phenylacetamide2b (o-nitroaniline derivative)PC3 (Prostate Carcinoma)MTS52[1][2]
2c (p-nitroaniline derivative)PC3 (Prostate Carcinoma)MTS80[1][2]
2c (p-nitroaniline derivative)MCF-7 (Breast Cancer)MTS100[1][2]
Reference: ImatinibPC3 (Prostate Carcinoma)MTS40[1][2]
Reference: ImatinibMCF-7 (Breast Cancer)MTS98[1][2]
Phenylacetamide3cMCF-7 (Breast Cancer)MTT0.7±0.08[3]
3dMCF-7 (Breast Cancer)MTT0.7±0.4[3]
3dMDA-MB-468 (Breast Cancer)MTT0.6±0.08[3]
3dPC-12 (Pheochromocytoma)MTT0.6±0.08[3]
Brominated Acetophenone5cA549 (Alveolar Adenocarcinoma)MTT11.80 ± 0.89 (µg/mL)[4]
5cCaco2 (Colorectal Adenocarcinoma)MTT18.40 ± 4.70 (µg/mL)[4]
5cMCF7 (Breast Adenocarcinoma)MTT< 10 (µg/mL)[4]
5cPC3 (Prostate Adenocarcinoma)MTT< 10 (µg/mL)[4]

Table 2: Antibacterial Activity of Phenylacetic Acid and Related Derivatives

Derivative ClassCompoundBacterial StrainAssayMIC (µg/mL)Citation
Halogenated Phenylboronic Acid3,5-diiodo-2-methoxyphenylboronic acid (DIMPBA)Vibrio parahaemolyticusBroth Microdilution100[5][6][7]
2-fluoro-5-iodophenylboronic acid (FIPBA)Vibrio parahaemolyticusBroth Microdilution100[5][6][7]
Phenylacetic AcidPhenylacetic Acid (PAA)Agrobacterium tumefaciens T-37Not Specified803.8 (IC50)[8]
Bromophenol3-bromo-2,6-dihydroxyacetophenone (2)Staphylococcus aureusNot Specified12[9]
3-bromo-2,6-dihydroxyacetophenone (2)MRSANot SpecifiedNot Specified[9]

Table 3: Anti-inflammatory Activity of Brominated Indole Derivatives

Derivative ClassCompoundAssayTargetIC50 (µM)Citation
Brominated Indole5-bromoisatinNitric Oxide InhibitionNitric Oxide151.6[10]
5-bromoisatinTNFα InhibitionTNFα38.05[10]
Isatin (non-brominated)Nitric Oxide InhibitionNitric Oxide~339.8[10]

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below to facilitate experimental design and reproducibility.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (derivatives of this compound) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth). Phenylacetamide derivatives have been shown to inhibit the growth of various cancer cell lines in a dose-dependent manner[3].

Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Preparation of Bacterial Inoculum: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard.

  • Compound Dilution: Perform serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity). Phenylacetic acid has demonstrated antibacterial activity against various microorganisms.

COX-2 Inhibition Assay for Anti-inflammatory Activity

This assay measures the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, which is involved in inflammation.

Protocol:

  • Enzyme and Substrate Preparation: Prepare purified COX-2 enzyme and the substrate (arachidonic acid) in a suitable buffer.

  • Compound Incubation: Pre-incubate the test compounds with the COX-2 enzyme for a specific time to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Prostaglandin Measurement: After a set incubation period, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an Enzyme Immunoassay (EIA) kit.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and a typical experimental workflow.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binding Pro-Caspase-8 Pro-Caspase-8 Death Receptor->Pro-Caspase-8 Recruitment & Activation Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Pro-Caspase-3 Pro-Caspase-3 Caspase-8->Pro-Caspase-3 Cellular Stress Cellular Stress Bcl-2 family Bcl-2 family Cellular Stress->Bcl-2 family Activation Mitochondrion Mitochondrion Bcl-2 family->Mitochondrion MOMP Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binding Pro-Caspase-9 Pro-Caspase-9 Apaf-1->Pro-Caspase-9 Activation Caspase-9 Caspase-9 Pro-Caspase-9->Caspase-9 Caspase-9->Pro-Caspase-3 Caspase-3 Caspase-3 Pro-Caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Execution

Caption: Apoptosis Signaling Pathways.

G Start Start Cell Seeding (96-well plate) Cell Seeding (96-well plate) Start->Cell Seeding (96-well plate) Incubation (24h) Incubation (24h) Cell Seeding (96-well plate)->Incubation (24h) Compound Treatment Compound Treatment Incubation (24h)->Compound Treatment Incubation (24-72h) Incubation (24-72h) Compound Treatment->Incubation (24-72h) MTT Reagent Addition MTT Reagent Addition Incubation (24-72h)->MTT Reagent Addition Incubation (3-4h) Incubation (3-4h) MTT Reagent Addition->Incubation (3-4h) Formazan Solubilization (DMSO) Formazan Solubilization (DMSO) Incubation (3-4h)->Formazan Solubilization (DMSO) Absorbance Reading (570 nm) Absorbance Reading (570 nm) Formazan Solubilization (DMSO)->Absorbance Reading (570 nm) Data Analysis (IC50) Data Analysis (IC50) Absorbance Reading (570 nm)->Data Analysis (IC50) End End Data Analysis (IC50)->End G Stimuli (LPS, TNF-α) Stimuli (LPS, TNF-α) Receptor Receptor Stimuli (LPS, TNF-α)->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activation IκBα IκBα IKK Complex->IκBα Phosphorylation NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Degradation & Release Nucleus Nucleus NF-κB (p50/p65)->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Binding to DNA Pro-inflammatory Cytokines Pro-inflammatory Cytokines Gene Transcription->Pro-inflammatory Cytokines

References

A Comparative Guide to Purity Assessment of 2-Bromo-5-fluorophenylacetic Acid: A Validated HPLC Method

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of purity for starting materials and intermediates is paramount. This guide provides a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 2-Bromo-5-fluorophenylacetic acid. The performance of this method is objectively compared with an alternative, simpler analytical technique, UV-Visible Spectrophotometry, supported by detailed experimental protocols and data presentation to facilitate informed decisions in a laboratory setting.

Comparative Analysis of Analytical Methodologies

The selection of an analytical method is contingent on the specific requirements of the analysis, including selectivity, sensitivity, and the complexity of the sample. Below is a comparison of the performance characteristics of a validated HPLC method versus a UV-Visible Spectrophotometry method for the analysis of this compound.

Table 1: Comparison of HPLC and UV-Visible Spectrophotometry Performance Characteristics

ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Visible SpectrophotometryTypical Acceptance Criteria (ICH)
Specificity High (excellent separation from impurities)Low (potential interference from other absorbing compounds)The method should unequivocally assess the analyte in the presence of components that may be expected to be present.[1]
Linearity (R²) ≥ 0.999≥ 0.995≥ 0.99[1][2]
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%80 - 120% (depends on concentration)[1]
Precision (% RSD)
- Repeatability≤ 1.0%≤ 2.0%≤ 2%[1]
- Intermediate Precision≤ 2.0%≤ 3.0%≤ 3%[1]
Limit of Detection (LOD) ng/mL rangeµg/mL range-
Limit of Quantitation (LOQ) ng/mL rangeµg/mL range-

Detailed Experimental Protocols

I. Validated Reversed-Phase HPLC Method

This stability-indicating reversed-phase HPLC (RP-HPLC) method with Diode Array Detection (DAD) is designed to separate the main component, this compound, from potential process-related impurities and degradation products.

1. Materials and Instrumentation:

  • HPLC System: A standard HPLC or UHPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.[3]

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.[3]

  • Solvents: HPLC grade acetonitrile and ultrapure water.

  • Reagents: Formic acid or phosphoric acid for mobile phase pH adjustment.

  • Reference Standard: A well-characterized reference standard of this compound. Commercially available products often have a purity of 96-98%.[4][5]

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 30
    15 90
    17 90
    17.1 30

    | 20 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: UV at 264 nm.[6]

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solution (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.[3]

  • Sample Solution (100 µg/mL): Prepare the sample in the same manner as the working standard solution.

4. Method Validation Protocol:

  • Specificity: Forced degradation studies (acidic, alkaline, oxidative, thermal, and photolytic stress) should be performed to demonstrate the separation of the main peak from any degradation products. The method should be able to separate the analyte peak from potential impurities with adequate resolution.[1]

  • Linearity: A series of at least five concentrations of the reference standard (e.g., 10-150 µg/mL) are prepared and injected. A calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (R²) should be ≥ 0.999.[2]

  • Accuracy: The accuracy is determined by the recovery of a known amount of analyte spiked into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The mean recovery should be within 98.0-102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): Determined by analyzing at least six replicate injections of the working standard solution. The relative standard deviation (%RSD) should be ≤ 1.0%.

    • Intermediate Precision (Inter-assay precision): Assessed by performing the analysis on different days, with different analysts, or on different equipment. The %RSD should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

II. UV-Visible Spectrophotometry Method (Alternative)

This method offers a simpler and faster, but less specific, approach for a preliminary purity estimation.

1. Instrumentation:

  • A calibrated UV-Visible Spectrophotometer.

2. Procedure:

  • Solvent: A 50:50 mixture of acetonitrile and water.

  • Wavelength Scan: A dilute solution of this compound is scanned across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). For structurally similar compounds, this is expected to be around 260-264 nm.[3][6]

  • Standard Preparation: Prepare a series of standard solutions of known concentrations.

  • Sample Preparation: Prepare the sample solution to a concentration that falls within the linear range of the standard curve.

  • Analysis: Measure the absorbance of the standard and sample solutions at the λmax. Purity is estimated by comparing the absorbance of the sample to a standard of known purity.

3. Limitations: This method is susceptible to interference from any impurities that absorb at or near the λmax of the main compound. It cannot separate and quantify individual impurities.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Compound dissolve Dissolve in Diluent weigh->dissolve injection Inject into HPLC dissolve->injection separation Separation on C18 Column injection->separation detection UV/PDA Detection separation->detection integration Peak Integration detection->integration calculation Purity Calculation integration->calculation report report calculation->report Generate Report Validation_Parameters Validation Method Validation Specificity Specificity (Forced Degradation) Validation->Specificity Linearity Linearity (R² ≥ 0.999) Validation->Linearity Accuracy Accuracy (98-102% Recovery) Validation->Accuracy Precision Precision (RSD ≤ 2%) Validation->Precision LOD LOD (S/N ~3:1) Validation->LOD LOQ LOQ (S/N ~10:1) Validation->LOQ

References

Comparative study of different catalysts for reactions with 2-Bromo-5-fluorophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

A comparative study of catalysts is crucial for optimizing chemical reactions. For researchers working with 2-Bromo-5-fluorophenylacetic acid, selecting the right catalyst is key to achieving high yields and efficiency in cross-coupling reactions. This guide provides a comparative analysis of common palladium, copper, and nickel-based catalysts used in reactions with similar aryl bromides, offering a starting point for developing protocols for this compound.

Catalyst Performance Comparison

The choice of catalyst significantly impacts the outcome of cross-coupling reactions. Palladium catalysts are widely used for their high reactivity and broad functional group tolerance, particularly in Suzuki-Miyaura and Buchwald-Hartwig reactions. Copper catalysts are traditionally employed in Ullmann condensations, while nickel catalysts are gaining prominence as a more economical alternative to palladium.

The following table summarizes the performance of different catalyst systems in reactions with aryl bromides analogous to this compound. This data, compiled from various studies, provides a basis for catalyst selection.

Reaction TypeCatalyst SystemSubstrate (Analogue)SolventBaseTemp. (°C)Time (h)Yield (%)
Suzuki-Miyaura Pd(PPh₃)₄2-Bromo-5-methylfuranToluene/H₂OK₂CO₃901275[1]
Suzuki-Miyaura Pd(dppf)Cl₂5-Bromonicotinic AcidDMEK₃PO₄80295[2]
Suzuki-Miyaura Ni(cod)₂ / PCy₃2-Fluoronaphtho[2,1-b]furanTolueneK₂CO₃2524100[3]
Buchwald-Hartwig [Pd(allyl)Cl]₂ / t-BuXPhosBromobenzene1,4-Dioxanet-BuOLi1002492[4]
Buchwald-Hartwig Pd₂(dba)₃ / XPhosBromobenzeneTolueneNaOt-Bu1002490[4]
Ullmann CuI / Phenanthroline2-Chlorobenzoic AcidN/AKOHHighN/AN/A[5]
Ullmann CuI / PPh₃2-BromonaphthaleneTolueneK₂CO₃1002460[6]

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. The following are representative protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann reactions based on literature for similar aryl bromides.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl bromide with a boronic acid.

Materials:

  • Aryl bromide (e.g., this compound) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • Toluene/Water (4:1 mixture, 5 mL)

Procedure:

  • To an oven-dried reaction vessel, add the aryl bromide, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed toluene/water solvent mixture.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed amination of an aryl bromide.

Materials:

  • Aryl bromide (e.g., this compound) (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • Phosphine ligand (e.g., XPhos) (2-4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, add the aryl bromide, amine, Pd₂(dba)₃, phosphine ligand, and NaOt-Bu to a dry reaction tube.

  • Add anhydrous toluene to the reaction tube.

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent and wash with water.

  • Dry the organic layer, concentrate, and purify the product by chromatography.

Protocol 3: Ullmann Condensation (O-Arylation)

This protocol provides a general method for the copper-catalyzed synthesis of diaryl ethers.

Materials:

  • Aryl bromide (e.g., this compound) (1.0 equiv)

  • Phenol (1.2 equiv)

  • Copper(I) Iodide (CuI) (5-10 mol%)

  • Ligand (e.g., Phenanthroline or PPh₃) (10-20 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • High-boiling polar solvent (e.g., N-Methylpyrrolidone or Toluene)

Procedure:

  • To a reaction flask, add the aryl bromide, phenol, CuI, ligand, and K₂CO₃.

  • Add the solvent to the flask.

  • Heat the reaction mixture to 100-210 °C under an inert atmosphere.[5]

  • Stir the reaction for the specified time, monitoring progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove insoluble salts.

  • Extract the product with an organic solvent, wash with water, and dry.

  • Concentrate the solvent and purify the product by column chromatography.

Visualizations

Diagrams are provided below to illustrate a typical experimental workflow for a cross-coupling reaction and the general catalytic cycle.

Experimental_Workflow reagents Weigh Reagents (Aryl Halide, Coupling Partner, Base, Catalyst, Ligand) setup Assemble Reaction (Inert Atmosphere) reagents->setup solvent Add Degassed Solvent setup->solvent reaction Heat & Stir (Monitor Progress) solvent->reaction workup Reaction Work-up (Quench, Extract, Wash) reaction->workup purification Purification (Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis

Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

Catalytic_Cycle pd0 Pd(0)Ln pd_aryl Ar-Pd(II)-X Ln pd0->pd_aryl Oxidative Addition (Ar-X) pd_couple Ar-Pd(II)-R Ln pd_aryl->pd_couple Transmetalation (R-M) pd_couple->pd0 Reductive Elimination (Ar-R)

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

Shifting Focus to Phenylacetamides Reveals Structure-Activity Insights for Halogenated Phenyl Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

A study on the cytotoxicity of various synthetic phenylacetamide derivatives against MCF-7 (human breast adenocarcinoma), MDA-MB-468 (human breast adenocarcinoma), and PC-12 (rat adrenal pheochromocytoma) cell lines highlights the significant impact of the position and nature of substituents on the phenyl ring.[1] The findings suggest that the placement of electron-withdrawing groups like fluorine, chlorine, bromine, and nitro groups can dramatically alter the cytotoxic potency of these compounds.[1]

Comparative Cytotoxic Activity of Phenylacetamide Analogs

The following table summarizes the 50% inhibitory concentration (IC50) values of various phenylacetamide analogs, demonstrating the influence of different substitution patterns on their cytotoxic effects.

Compound IDSubstitution PatternMCF-7 IC50 (µM)MDA-MB-468 IC50 (µM)PC-12 IC50 (µM)
3a 2-Fluoro1.5 ± 0.112.5 ± 0.141.9 ± 0.13
3b 3-Fluoro2.1 ± 0.131.5 ± 0.122.5 ± 0.14
3c 4-Fluoro0.7 ± 0.08> 100> 100
3d 2-Chloro0.7 ± 0.40.6 ± 0.081.3 ± 0.11
3e 3-Chloro1.1 ± 0.091.2 ± 0.110.67 ± 0.12
3f 4-Chloro1.5 ± 0.121 ± 0.131.9 ± 0.13
3g 2-Bromo1.9 ± 0.132.1 ± 0.132.3 ± 0.14
3h 3-Bromo2.5 ± 0.142.8 ± 0.153.1 ± 0.16
3i 2-Nitro1.3 ± 0.111.8 ± 0.121.1 ± 0.09
3j 4-Nitro1.8 ± 0.120.76 ± 0.092.1 ± 0.13
3k 4-Bromo> 100> 100> 100
Doxorubicin Standard Drug0.5 ± 0.070.38 ± 0.072.6 ± 0.13

Key Structure-Activity Relationship Observations

From the data presented, several key SAR trends can be identified for this series of phenylacetamides:

  • Influence of Halogen Position: The position of the halogen substituent on the phenyl ring plays a critical role in cytotoxic activity. For fluorine substitution, the para position (compound 3c ) showed high potency against MCF-7 cells but was ineffective against MDA-MB-468 and PC-12 cells.[1] In contrast, a meta substitution of fluorine (compound 3b ) was most effective against the MDA-MB-468 cell line.[1] For chlorine substitution, the ortho (compound 3d ) and meta (compound 3e ) positions conferred the highest potency against MDA-MB-468 and PC-12 cells, respectively.[1]

  • Effect of Halogen Type: While direct comparison is limited, it appears that chloro-substituted analogs generally exhibit higher potency than bromo-substituted analogs in the tested cell lines. For instance, 2-chlorophenylacetamide (3d ) is more potent than 2-bromophenylacetamide (3g ) across all three cell lines.[1]

  • Detrimental Effect of Para-Bromo Substitution: Notably, the presence of a bromine atom at the para position (compound 3k ) resulted in a dramatic loss of cytotoxic activity against all tested cell lines.[1] This suggests that a bulky substituent at this position may be unfavorable for the compound's interaction with its biological target.

  • Role of Other Electron-Withdrawing Groups: The introduction of a nitro group, another electron-withdrawing substituent, also modulated cytotoxic activity. An ortho-nitro group (compound 3i ) led to notable cytotoxicity, while a para-nitro group (compound 3j ) was highly effective against MDA-MB-468 cells.[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

The cytotoxic activity of the phenylacetamide derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: MCF-7, MDA-MB-468, and PC-12 cells were seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: The cells were then treated with various concentrations of the synthesized phenylacetamide derivatives and the standard drug, doxorubicin, and incubated for another 24 hours.

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT was then removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well was measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Determination: The percentage of cell viability was calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was determined from the dose-response curves.

Visualizing the Research Workflow

The following diagrams illustrate the logical flow of a typical SAR study and the experimental workflow for assessing cytotoxicity.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Iteration Start Identify Lead Compound (e.g., Phenylacetic Acid) Analogs Design Analogs with Systematic Modifications Start->Analogs Synthesis Chemical Synthesis of Analogs Analogs->Synthesis Screening In Vitro Screening (e.g., Cytotoxicity Assay) Synthesis->Screening Data Collect Quantitative Data (e.g., IC50 values) Screening->Data SAR Establish Structure-Activity Relationships Data->SAR Optimization Identify Key Structural Features for Activity SAR->Optimization NewAnalogs Design New Analogs for Improved Potency Optimization->NewAnalogs NewAnalogs->Synthesis Iterative Cycle

Figure 1. General workflow for a structure-activity relationship (SAR) study.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_measure Measurement cluster_final Data Analysis Seed Seed Cells in 96-well Plate Incubate1 Incubate for 24h Seed->Incubate1 AddCmpd Add Test Compounds & Doxorubicin Incubate1->AddCmpd Incubate2 Incubate for 24h AddCmpd->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate for 4h AddMTT->Incubate3 AddDMSO Add DMSO to Dissolve Formazan Incubate3->AddDMSO Read Measure Absorbance at 570 nm AddDMSO->Read Calculate Calculate IC50 Values Read->Calculate

Figure 2. Step-by-step workflow of the MTT cytotoxicity assay.

References

Comparative Guide to the Synthesis of Bioactive Phenylacetic Acid Derivatives: 2-Bromo-5-fluorophenylacetic Acid as a Key Starting Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes to a target bioactive phenylacetic acid derivative, focusing on the utilization of 2-Bromo-5-fluorophenylacetic acid as a starting material versus alternative precursors. The comparison is based on key performance indicators such as reaction yield, purity, and conditions, supported by detailed experimental protocols.

Introduction

Phenylacetic acid derivatives are crucial scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs). The strategic introduction of substituents, such as bromine and fluorine, onto the phenyl ring of the starting material can significantly influence the physicochemical properties and biological activity of the final molecule. This compound is a versatile building block that allows for diverse downstream functionalization, primarily through cross-coupling reactions. This guide will explore the synthesis of a target molecule, a substituted 2-aryl-5-fluorophenylacetic acid, via two common palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Sonogashira coupling, using this compound. These routes will be compared with a traditional approach starting from 4-fluoroaniline.

Data Presentation: A Comparative Overview of Synthetic Routes

The following table summarizes the quantitative data for three distinct synthetic pathways to obtain a substituted phenylacetic acid derivative.

Parameter Route 1: Suzuki-Miyaura Coupling Route 2: Sonogashira Coupling & Reduction Route 3: Multi-step Synthesis from 4-Fluoroaniline
Starting Material This compoundThis compound4-Fluoroaniline
Key Reactions Pd-catalyzed C(sp²)-C(sp²) couplingPd/Cu-catalyzed C(sp²)-C(sp) coupling, HydrogenationAcylation, Nitration, Bromination, Reduction, Diazotization, Cyanation, Hydrolysis
Overall Yield 75-90% (estimated)[1][2]70-85% (estimated over two steps)[3]15-25% (estimated over multiple steps)[4]
Purity of Final Product High (>95% with chromatography)High (>95% with chromatography)Moderate to High (requires extensive purification)
Reaction Time 4-24 hours[1]3-12 hours for coupling, 2-4 hours for reductionSeveral days
Number of Steps 127
Key Reagents Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)[1]Terminal alkyne, Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), CuI, Base (e.g., Diisopropylamine)[3]Acetic anhydride, Nitrating agents, Brominating agents, Reducing agents, NaNO₂, KCN[4]
Scalability Readily scalableScalable with potential challenges in handling alkynesChallenging due to the number of steps and hazardous reagents
Environmental Impact Moderate (use of organic solvents and palladium)Moderate (use of organic solvents, palladium, and copper)High (use of hazardous reagents like nitrating agents and cyanides)

Experimental Protocols

Detailed methodologies for the key synthetic transformations are provided below.

Route 1: Suzuki-Miyaura Coupling

This protocol is a representative example for the coupling of an aryl bromide with an arylboronic acid.[1]

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add 1,4-dioxane and water. Degas the mixture by bubbling with the inert gas for 15-20 minutes.

  • Add Pd(PPh₃)₄ to the reaction mixture under a positive flow of the inert gas.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and add water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Route 2: Sonogashira Coupling

This protocol describes the coupling of an aryl halide with a terminal alkyne.[3]

Materials:

  • This compound (as its methyl ester) (0.81 mmol)

  • Terminal alkyne (1.1 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 eq)

  • Copper(I) iodide (CuI) (0.025 eq)

  • Diisopropylamine (7.0 eq)

  • Tetrahydrofuran (THF) (5 mL)

Procedure:

  • To a solution of the methyl ester of this compound in THF at room temperature, add sequentially Pd(PPh₃)₂Cl₂, CuI, diisopropylamine, and the terminal alkyne.

  • Stir the reaction for 3 hours.

  • Dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing with diethyl ether.

  • Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the coupled product by flash column chromatography on silica gel.

  • The resulting alkyne can be reduced to the corresponding alkane by catalytic hydrogenation, and the ester hydrolyzed to yield the final product.

Route 3: Multi-step Synthesis from 4-Fluoroaniline

This route involves a classical multi-step synthesis to construct the desired phenylacetic acid derivative.[4]

General Sequence:

  • Acylation: Protection of the amino group of 4-fluoroaniline with acetic anhydride.

  • Nitration: Introduction of a nitro group ortho to the acetamido group.

  • Bromination: Replacement of the acetamido group with bromine via a Sandmeyer-type reaction.

  • Reduction: Reduction of the nitro group to an amine.

  • Diazotization and Cyanation: Conversion of the amino group to a nitrile via a diazonium salt.

  • Hydrolysis: Hydrolysis of the nitrile to a carboxylic acid.

  • Further functionalization: Introduction of the second aryl group via methods analogous to Route 1 or other cross-coupling reactions.

This pathway is significantly longer and involves hazardous reagents, making it less favorable for rapid synthesis and scale-up compared to the cross-coupling routes.

Mandatory Visualizations

The following diagrams illustrate the logical workflows of the compared synthetic routes.

Synthesis_Workflows cluster_0 Route 1: Suzuki-Miyaura Coupling cluster_1 Route 2: Sonogashira Coupling cluster_2 Route 3: From 4-Fluoroaniline A1 This compound C1 Pd(PPh3)4, K2CO3 Dioxane/Water, 90°C A1->C1 B1 Arylboronic Acid B1->C1 D1 Target Molecule: 2-Aryl-5-fluorophenylacetic acid C1->D1 A2 This compound C2 Pd(PPh3)2Cl2, CuI, Base THF, RT A2->C2 B2 Terminal Alkyne B2->C2 D2 Alkynyl Intermediate C2->D2 E2 Reduction (e.g., H2, Pd/C) D2->E2 F2 Target Molecule: 2-Aryl-5-fluorophenylacetic acid E2->F2 A3 4-Fluoroaniline B3 Multi-step Synthesis (7 steps) A3->B3 C3 This compound (or related intermediate) B3->C3 D3 Further Functionalization C3->D3 E3 Target Molecule: 2-Aryl-5-fluorophenylacetic acid D3->E3

Caption: Comparative workflows for the synthesis of the target molecule.

Conclusion

The synthesis of the target 2-aryl-5-fluorophenylacetic acid derivative is most efficiently achieved through palladium-catalyzed cross-coupling reactions starting from this compound. Both the Suzuki-Miyaura and Sonogashira coupling routes offer significant advantages over the traditional multi-step synthesis from 4-fluoroaniline, including higher overall yields, shorter reaction times, and fewer synthetic steps. The Suzuki-Miyaura coupling (Route 1) is particularly direct for accessing biaryl structures. The Sonogashira coupling (Route 2) provides a versatile alternative for introducing an ethynyl linker, which can then be reduced if desired. The choice between these two cross-coupling methods will depend on the commercial availability of the required boronic acid or terminal alkyne coupling partner. In contrast, the multi-step synthesis (Route 3) is laborious, lower-yielding, and poses greater environmental and safety concerns, making it a less practical choice for drug development and large-scale synthesis. Therefore, for researchers and drug development professionals, leveraging this compound as a starting material in cross-coupling reactions represents a more strategic and efficient approach.

References

Safety Operating Guide

Proper Disposal of 2-Bromo-5-fluorophenylacetic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides essential safety and logistical information for the proper disposal of 2-Bromo-5-fluorophenylacetic acid, a halogenated organic compound. Adherence to these protocols is crucial for maintaining a safe laboratory environment and complying with regulatory standards.

Properties and Hazards of this compound

This compound is a white to yellow solid. Understanding its properties and hazards is the first step in safe handling and disposal.

PropertyValue
CAS Number 739336-26-6[1][2]
Molecular Formula C₈H₆BrFO₂[1][2][3]
Molecular Weight 233.03 g/mol [2][3]
Physical Form White to Yellow Solid
Melting Point 113-114°C[1]
Storage Temperature Room Temperature

Hazard Summary: this compound is classified as an irritant.[1] It is harmful if swallowed and causes serious eye irritation. It may also cause skin and respiratory irritation.[3]

Immediate Safety and Handling Precautions

Before beginning any procedure involving this compound, ensure that the following personal protective equipment (PPE) is worn:

  • Chemical-resistant gloves

  • Safety goggles or glasses

  • A laboratory coat

All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.

Spill Cleanup Protocol

In the event of a spill, follow these steps:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Containment: For solid spills, carefully sweep the material to avoid generating dust. For solutions, use an inert absorbent material such as sand or vermiculite to contain the spill.

  • Collection: Collect the spilled material and absorbent into a clearly labeled, sealed container for hazardous waste.

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Waste Disposal: The container with the collected spill waste must be disposed of as hazardous waste according to the procedures outlined below.

Step-by-Step Disposal Procedure

The proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it requires specific disposal methods.

Experimental Protocol for Disposal
  • Waste Segregation:

    • Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.

    • Crucially, do not mix this waste with non-halogenated organic solvents, aqueous waste, or other reactive chemicals.

  • Container Management:

    • Use a container that is compatible with the chemical (e.g., a high-density polyethylene or glass container).

    • Ensure the container is tightly sealed to prevent leaks or spills.

    • Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant," "Harmful if Swallowed").

  • Storage Pending Disposal:

    • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.

    • This area should be away from incompatible materials and sources of ignition.

  • Final Disposal:

    • The designated method for the final disposal of halogenated organic compounds is high-temperature incineration at a licensed and certified hazardous waste disposal facility.

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.

Disposal Workflow Diagram

G cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Identify 2-Bromo-5-fluorophenylacetic acid waste B Use dedicated, labeled hazardous waste container A->B C Segregate from non-halogenated, aqueous, and reactive waste B->C D Tightly seal container C->D Proceed to Storage E Store in designated, ventilated hazardous waste area D->E F Contact Environmental Health & Safety (EHS) for pickup E->F Ready for Disposal G Transport to a licensed hazardous waste facility F->G H High-temperature incineration G->H

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 2-Bromo-5-fluorophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the proper handling and disposal of 2-Bromo-5-fluorophenylacetic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential hazards. It can cause skin and eye irritation and may lead to respiratory irritation if inhaled.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.

Table 1: Required Personal Protective Equipment (PPE)

Body PartRequired PPESpecifications
Eyes/Face Safety Goggles with side shields or a Face ShieldMust conform to EN 166 (EU) or NIOSH (US) standards. A face shield should be used in conjunction with goggles for maximum protection.[2][3][4]
Hands Chemical-impermeable glovesNitrile, neoprene, or butyl rubber gloves are recommended.[2][5] Gloves must be inspected before use and changed frequently.[6]
Body Laboratory Coat or Chemical-resistant ApronShould be worn to protect skin and personal clothing from splashes or spills.[3][5]
Respiratory Full-face respirator (if necessary)Required if exposure limits are exceeded or if dust/aerosols are generated.[6] Work should ideally be conducted in a well-ventilated area or a fume hood.[2][7]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial. The following step-by-step protocol outlines the safe handling procedure from preparation to post-experiment cleanup.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup prep_materials Gather All Necessary Materials prep_setup->prep_materials handle_weigh Weigh the Chemical prep_materials->handle_weigh Proceed to handling handle_dissolve Dissolve or React the Chemical handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Glassware and Surfaces handle_dissolve->cleanup_decontaminate Experiment complete cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Step-by-Step Protocol:

  • Preparation:

    • Don PPE: Before entering the laboratory, put on all required PPE as detailed in Table 1.

    • Prepare Work Area: Ensure that the work will be conducted in a properly functioning chemical fume hood.[2][7]

    • Gather Materials: Collect all necessary equipment, including spatulas, weighing paper, glassware, and solvents.

  • Handling:

    • Weighing: Carefully weigh the desired amount of this compound on weighing paper or in a suitable container within the fume hood to avoid generating dust.[7]

    • Dissolving/Reaction: Slowly add the chemical to the solvent or reaction mixture. If diluting, always add the acid to the water, never the other way around, to prevent splashing.[2]

  • Cleanup and Disposal:

    • Decontamination: Thoroughly clean all glassware and surfaces that have come into contact with the chemical using an appropriate solvent.

    • Waste Disposal: Dispose of all waste, including contaminated PPE and weighing paper, in a designated, labeled hazardous waste container.[6]

    • Remove PPE: Remove PPE in the correct order to avoid cross-contamination, starting with gloves.

    • Hand Washing: Wash hands thoroughly with soap and water after the experiment is complete.[8]

Emergency and Disposal Plans

Preparedness for accidental exposure and proper disposal are critical components of laboratory safety.

Table 2: Emergency Procedures

Type of ExposureImmediate Action
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing.[2] Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][2] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[6] If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[6] Seek immediate medical attention.

Disposal Plan:

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect any solid residue, contaminated materials (e.g., weighing paper, gloves), and seal them in a labeled, durable container for hazardous waste.

  • Liquid Waste: Unused solutions should be collected in a designated, labeled hazardous waste container. Do not pour down the drain.[6]

  • Disposal Compliance: All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Logical Relationship for Emergency Response

cluster_actions Immediate Actions exposure Accidental Exposure Occurs action_skin Skin: Wash with Water (15 min) exposure->action_skin Identify exposure type action_eye Eyes: Flush with Water (15 min) exposure->action_eye Identify exposure type action_inhale Inhalation: Move to Fresh Air exposure->action_inhale Identify exposure type action_ingest Ingestion: Rinse Mouth exposure->action_ingest Identify exposure type medical Seek Immediate Medical Attention action_skin->medical action_eye->medical action_inhale->medical action_ingest->medical report Report Incident to Supervisor/EHS medical->report

Caption: Emergency response workflow following accidental exposure.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.